Bursin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H25N7O3 |
|---|---|
Molecular Weight |
339.39 g/mol |
IUPAC Name |
2,6-diamino-N-[1-[(2-amino-2-oxoethyl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C14H25N7O3/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22/h6,8,10-11H,1-5,7,15-16H2,(H2,17,22)(H,18,20)(H,19,24)(H,21,23) |
InChI Key |
DIBAKBGYJUCGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Foundational & Exploratory
The Function of Bursin Peptide: A Technical Guide to its Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bursin (B8708485), a tripeptide with the sequence Lys-His-Gly-NH2, is a hormone primarily known for its selective role in B-cell differentiation.[1][2] Isolated from the bursa of Fabricius in avian species, this peptide has been the subject of immunological research for its potential to modulate humoral immunity. This technical guide provides an in-depth exploration of the core functions of this compound, its proposed signaling pathways, and detailed experimental protocols for its study. Quantitative data from studies on this compound and related bursal peptides are presented to offer a comprehensive understanding of its biological activity.
Core Function: Selective B-Cell Differentiation
The principal and most well-documented function of this compound is its ability to induce the phenotypic differentiation of B-lymphocyte precursor cells.[1] This activity is highly specific, as the peptide does not induce the differentiation of T-lymphocyte precursors.[1] This selective action positions this compound as a key hormonal factor in the development of the humoral immune system.
Studies have shown that this compound enhances the expression of B-cell surface antigens, such as Bu-1 in chickens, and promotes the maturation of B-cell precursors into lipopolysaccharide-responsive B-cells in murine models.[2] Furthermore, related bursal peptides, like BP5 and BP7, have been demonstrated to stimulate the formation of colony-forming unit pre-B (CFU pre-B) and increase the proportions of differentiated B-cells, highlighting a conserved function among peptides derived from the bursa of Fabricius.[1][3]
Mechanism of Action and Proposed Signaling Pathway
The precise signaling cascade initiated by this compound is an area of ongoing investigation. However, key downstream effects have been identified, and a putative pathway can be proposed based on existing evidence and parallels with other peptide hormone receptors.
It is established that this compound elevates the intracellular levels of both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) in B-cells, but not in T-cells.[1] This suggests that the this compound receptor is a G-protein coupled receptor (GPCR) that, upon ligand binding, activates both adenylyl cyclase and guanylyl cyclase.
Furthermore, the existence of a specific, saturable, and reversible binding site for this compound on the membrane of hybridoma cells has been confirmed, supporting the presence of a dedicated receptor.[4] While the exact identity of this receptor and its coupled G-protein remains to be fully elucidated, a plausible model based on the signaling of other peptide receptors, such as the bombesin (B8815690) receptor, involves the activation of Phospholipase C (PLC). This would lead to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).
The culmination of these signaling events is the activation of downstream transcription factors that orchestrate the complex process of B-cell differentiation and maturation.
Quantitative Data on Bursal Peptide Activity
While extensive quantitative data for the this compound tripeptide itself is limited in publicly available literature, studies on related bursal peptides provide valuable insights into the effective concentrations for inducing B-cell differentiation.
Table 1: In Vitro Activity of Bursopentin (BP5) on B-Cell Differentiation
| Parameter | Concentration | Effect | Reference |
| B-Cell Differentiation | 0.01 µg/mL | Significant promotion | [1] |
| B-Cell Differentiation | 0.1 µg/mL | Significant promotion | [1] |
| B-Cell Differentiation | 1 µg/mL | Significant promotion | [1] |
Table 2: In Vivo Activity of Bursopentin (BP5) on B-Cell Differentiation
| Parameter | Dose | Effect | Reference |
| B-Cell Differentiation | 0.05 mg/mL | Increased proportion of differentiated B-cells | [1] |
| B-Cell Differentiation | 0.25 mg/mL | Higher proportion of differentiated B-cells | [1] |
Table 3: In Vitro Activity of Bursal Peptide 7 (BP7) on Pre-B Cell Formation
| Parameter | Concentration | Effect | Reference |
| CFU pre-B Formation | 1 µg/mL | Significant enhancement (P < 0.05) | [3] |
| CFU pre-B Formation | 5 µg/mL | Significant enhancement (P < 0.05) | [3] |
| CFU pre-B Formation | 25 µg/mL | Significant enhancement (P < 0.05) | [3] |
Experimental Protocols
Solid-Phase Synthesis of this compound (Lys-His-Gly-NH2)
This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Methodology:
-
Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF, Dichloromethane (DCM), and then DMF again.
-
Amino Acid Coupling (Glycine): Couple the first amino acid, Fmoc-Gly-OH, using a coupling agent such as HBTU/HOBt and a base like N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for Fmoc-His(Trt)-OH and then Fmoc-Lys(Boc)-OH.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (Trt from Histidine and Boc from Lysine) using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro B-Cell Differentiation Assay
This protocol describes the induction of B-cell differentiation using this compound and analysis by flow cytometry.
Methodology:
-
B-Cell Isolation: Isolate B-cells from murine spleen or bone marrow using magnetic-activated cell sorting (MACS) with anti-B220 or anti-CD19 microbeads.
-
Cell Culture: Culture the isolated B-cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol).
-
Stimulation: Treat the B-cells with varying concentrations of synthesized this compound peptide. Include a negative control (vehicle only) and a positive control for B-cell differentiation (e.g., Lipopolysaccharide - LPS).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Staining: Harvest the cells and stain with a panel of fluorescently-labeled antibodies against B-cell differentiation markers (e.g., FITC-anti-CD19, PE-anti-CD43, APC-anti-IgD).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers in each treatment group.
Measurement of Intracellular cAMP and cGMP
This protocol details the measurement of cyclic nucleotides using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Methodology:
-
Cell Seeding and Stimulation: Seed B-cells in a multi-well plate and starve them of serum for a few hours. Stimulate the cells with this compound for a short period (e.g., 10-30 minutes) in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cyclic nucleotide degradation.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the commercial assay kit.
-
Assay Performance: Perform the EIA or TR-FRET assay according to the manufacturer's instructions. This typically involves the addition of a labeled cyclic nucleotide tracer and a specific antibody.
-
Detection: Read the absorbance or fluorescence signal using a plate reader.
-
Quantification: Calculate the concentration of cAMP and cGMP in the samples by comparing the signal to a standard curve generated with known concentrations of the cyclic nucleotides.
Other Functions of this compound
Beyond its primary role in B-cell development, this compound has been implicated in other physiological processes:
-
Pineal Gland Ontogeny: In chickens, the bursa of Fabricius and this compound are essential for the normal development of the pineal gland's synthetic activity, influencing the circadian rhythms of melatonin (B1676174) and N-acetyltransferase (NAT).
-
Enhancement of Antibody Production: this compound has been shown to promote the production of monoclonal antibodies in hybridoma cells, likely through its receptor-mediated signaling pathway.[4]
Conclusion
This compound (Lys-His-Gly-NH2) is a potent and selective B-cell differentiating hormone with a clear role in the maturation of the humoral immune system. While its signaling pathway is not yet fully elucidated, evidence points towards a GPCR-mediated mechanism involving the second messengers cAMP and cGMP, and potentially intracellular calcium. The provided experimental protocols offer a framework for further investigation into the precise molecular mechanisms of this compound's action. A deeper understanding of this peptide's function could pave the way for novel therapeutic strategies aimed at modulating B-cell activity and enhancing immune responses. Future research should focus on the identification and characterization of the this compound receptor and the definitive mapping of its downstream signaling cascades.
References
- 1. Transcriptomic analysis of spleen B cell revealed the molecular basis of bursopentin on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role for Lys-His-Gly-NH2 in avian and murine B cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Note: Isolation and immunomodulatory activity of bursal peptide, a novel peptide from avian immune system developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Expression of this compound receptor on membranes of hybridoma cell and identification of binding peptide of this compound from 12-merrandom phage display peptide library] - PubMed [pubmed.ncbi.nlm.nih.gov]
Bursin Hormone and B Cell Differentiation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bursin (B8708485) hormone, a tripeptide (Lys-His-Gly-NH2), is a key biomolecule in avian immunology, playing a selective role in the differentiation of B lymphocytes.[1][2] Originating from the bursa of Fabricius, the primary lymphoid organ for B cell maturation in birds, this compound's mechanism of action is linked to the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] This technical guide provides an in-depth overview of the current understanding of this compound, its role in B cell differentiation, and associated experimental methodologies. The guide is intended for researchers and professionals in immunology and drug development, offering a compilation of available quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate further investigation into this intriguing immunomodulatory peptide.
Introduction to this compound and its Role in B Cell Differentiation
The bursa of Fabricius is a specialized organ in birds responsible for the maturation and differentiation of B lymphocytes.[3] Within this unique microenvironment, a variety of signaling molecules orchestrate B cell development. Among these is the this compound hormone, a tripeptide with the sequence Lys-His-Gly-NH2, which has been identified as a selective B-cell-differentiating factor.[1]
Studies have shown that this compound can induce the phenotypic differentiation of B precursor cells.[1] The hormonal activity of this compound appears to be mediated through the elevation of intracellular cyclic guanosine monophosphate (cGMP) levels in B cells, suggesting a distinct signaling pathway from that of T cell differentiation factors.[1] While the precise receptor for this compound has yet to be identified, its effects on B cell development are significant, as demonstrated by experiments where the administration of anti-bursin antibodies in ovo suppressed the appearance of IgM-positive B cells in the bursa of Fabricius.[3]
Research has also extended to synthetic analogs of this compound, such as [Sar3]this compound, which have shown potent effects in enhancing reduced B lymphocyte populations, indicating potential therapeutic applications.[4] This guide will delve into the knowns and unknowns of this compound's function, providing a foundational resource for researchers in the field.
Putative Signaling Pathway of this compound in B Cell Differentiation
While the complete signaling cascade of this compound is yet to be fully elucidated, a putative pathway can be constructed based on the existing evidence of cGMP's involvement. The binding of this compound to a yet-unidentified receptor on the B cell surface is hypothesized to activate a guanylate cyclase, leading to an increase in intracellular cGMP. This second messenger then likely activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream target proteins, ultimately leading to changes in gene expression that drive B cell differentiation.
Quantitative Data on this compound and this compound-like Peptides
Quantitative data on the direct effects of the this compound tripeptide are limited in the literature. However, studies on this compound-like peptides, such as bursopentin (BP5), provide valuable insights into the potential dose-dependent effects of this class of molecules on B cell populations. The following tables summarize the available quantitative data.
Table 1: In Vitro Effects of Bursopentin (BP5) on Murine B Cell Populations [5]
| Treatment | CD19+ Total B Cells (% of Control) | CD19+CD43+ Differentiated B Cells (% of Control) | CD19+IgD+ Mature B Cells (% of Control) | CD19+CD27+CD38+ Plasma Cells (% of Control) |
| BP5 (0.01 µg/mL) | Increased | Significantly Increased | Significantly Increased | Increased |
| BP5 (0.1 µg/mL) | Increased | Significantly Increased | Significantly Increased | Increased |
| BP5 (1 µg/mL) | Increased | Significantly Increased | Increased | Significantly Increased |
| LPS (Control) | Increased | Significantly Increased | Increased | Increased |
Table 2: In Vivo Effects of Bursopentin (BP5) on Murine B Cell Populations [5]
| Treatment | CD19+CD69+ Activated B Cells (% of Control) | CD19+CD43+ Differentiated B Cells (% of Control) |
| BP5 (0.05 mg/mL) + Vaccine | Decreased | Increased |
| BP5 (0.25 mg/mL) + Vaccine | Increased | Significantly Increased |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and B cell differentiation.
In Ovo Administration of Anti-Bursin Antibody
This protocol is adapted from studies investigating the role of this compound in embryonic B cell development.[3]
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Anti-bursin monoclonal antibody (e.g., HU2)
-
Phosphate-buffered saline (PBS), sterile
-
Candling lamp
-
Small drill or sharp probe
-
Microsyringe
-
Paraffin (B1166041) wax or sterile tape
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C with appropriate humidity until embryonic day 13 (E13).
-
Prepare a sterile solution of the anti-bursin antibody in PBS at the desired concentration.
-
Carefully remove the egg from the incubator and candle it to identify the location of the embryo and a prominent embryonal vein.
-
Swab the area over the vein with 70% ethanol.
-
Using a sterile drill or probe, create a small window in the eggshell over the vein.
-
Using a microsyringe, carefully inject the antibody solution into the embryonal vein.
-
Seal the window with melted paraffin wax or sterile tape.
-
Return the egg to the incubator and continue incubation until the desired endpoint (e.g., E17).
-
At the end of the incubation period, harvest the bursa of Fabricius for further analysis, such as immunohistochemistry or flow cytometry.
Immunohistochemical Staining for this compound
This protocol describes the localization of this compound within the bursa of Fabricius using immunohistochemistry.[3]
Materials:
-
Bursa of Fabricius tissue
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Acetone (B3395972), cold
-
PBS
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-bursin monoclonal antibody
-
Secondary antibody: biotinylated anti-mouse IgG
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Embed the fresh bursa of Fabricius tissue in OCT compound and freeze rapidly.
-
Cut 5-10 µm thick sections using a cryostat and mount on microscope slides.
-
Fix the sections in cold acetone for 10 minutes and then air dry.
-
Wash the slides three times with PBS.
-
Block non-specific binding by incubating the sections with blocking solution for 30 minutes at room temperature.
-
Incubate the sections with the primary anti-bursin antibody at the appropriate dilution overnight at 4°C.
-
Wash the slides three times with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash the slides three times with PBS.
-
Incubate with the ABC reagent for 30 minutes at room temperature.
-
Wash the slides three times with PBS.
-
Develop the color by incubating with DAB substrate until the desired stain intensity is reached.
-
Rinse the slides with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
Examine under a microscope.
In Vitro B Cell Differentiation Assay
This is a generalized protocol for assessing the effect of this compound or its analogs on B cell differentiation in vitro. Specific cell types, concentrations, and time points may need to be optimized.
Materials:
-
Source of B cell precursors (e.g., chicken embryo bone marrow, bursa of Fabricius)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
This compound or synthetic analog
-
Cell culture plates
-
Incubator (37°C, 5% CO2)
-
Flow cytometer
-
Fluorescently labeled antibodies against B cell markers (e.g., anti-Bu-1, anti-IgM)
Procedure:
-
Isolate B cell precursors from the desired tissue using appropriate cell separation techniques.
-
Plate the cells in cell culture plates at a suitable density.
-
Add this compound or its analog to the cultures at a range of concentrations. Include a negative control (no peptide) and a positive control (e.g., a known B cell mitogen) if available.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Harvest the cells and wash them with PBS.
-
Stain the cells with a cocktail of fluorescently labeled antibodies targeting B cell surface markers.
-
Analyze the stained cells using a flow cytometer.
-
Gate on the B cell population and quantify the percentage of cells expressing differentiation markers (e.g., IgM) in response to the different concentrations of the peptide.
Conclusion and Future Directions
The this compound hormone represents a fascinating and specific regulator of B cell differentiation in avian species. Its mechanism, centered around the cGMP signaling pathway, offers a unique avenue for understanding the molecular intricacies of B cell development. While significant progress has been made in identifying this compound and its general function, several key questions remain unanswered. The identification of the this compound receptor is a critical next step that will unlock a more detailed understanding of its signaling cascade. Furthermore, more extensive quantitative studies on the dose-response effects of this compound and its analogs are needed to fully appreciate its therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers to build upon, with the ultimate goal of harnessing the immunomodulatory properties of this compound for applications in immunology and medicine.
References
- 1. A role for Lys-His-Gly-NH2 in avian and murine B cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of cGAMP via the STING pathway in modulating germinal center responses and CD4 T cell differentiation [frontiersin.org]
- 3. Role of this compound in the development of B lymphocytes in chicken embryonic Bursa of Fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses and effect of this compound and it analogs on the reduced B lymphocytes of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic analysis of spleen B cell revealed the molecular basis of bursopentin on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Bursin: A Tripeptide Hormone Orchestrating B-Cell Differentiation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bursin (B8708485), a tripeptide with the amino acid sequence Lysyl-Histidyl-Glycyl-Amide (Lys-His-Gly-NH2), is a hormone primarily isolated from the bursa of Fabricius in avian species. It plays a crucial role in the selective differentiation and maturation of B-lymphocytes, the cornerstone of the humoral immune system. This technical guide provides a comprehensive overview of the current understanding of this compound's structure, its signaling mechanism, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers in immunology, drug development professionals exploring novel immunomodulatory agents, and scientists investigating the intricacies of B-cell biology.
This compound Peptide Sequence and Structure
This compound is a tripeptide amide with the sequence Lys-His-Gly-NH2. It is derived from a larger precursor protein known as prothis compound. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Lys-His-Gly-NH2 | [1][2] |
| Molecular Formula | C14H25N7O4 | |
| Molecular Weight | 355.4 g/mol | |
| Precursor Protein | Prothis compound |
This compound Signaling Pathway
This compound exerts its biological effects by binding to a specific, yet to be fully characterized, receptor on the surface of B-lymphocytes. This interaction initiates a downstream signaling cascade that ultimately leads to B-cell differentiation and maturation. While the complete pathway is still under investigation, key signaling events have been identified.
Upon binding to its receptor, this compound is known to elevate intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This suggests the involvement of adenylyl cyclase and guanylyl cyclase in the initial signal transduction. The subsequent activation of Protein Kinase A (PKA) and Protein Kinase G (PKG) by cAMP and cGMP, respectively, is a critical step in relaying the signal. These kinases are known to phosphorylate a variety of downstream target proteins, including transcription factors that regulate the expression of genes essential for B-cell differentiation.
Recent transcriptomic analyses of this compound-stimulated B-cells have revealed changes in the expression of genes associated with B-cell activation and maturation. Notably, an increase in the expression of the B-cell co-receptor CD19 and the activation marker CD69, along with changes in the expression of CD43 and surface immunoglobulin D (IgD), has been observed. These changes in cell surface markers are indicative of the progression of B-cells through different developmental stages.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Solid-Phase Peptide Synthesis of this compound (Lys-His-Gly-NH2)
This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-His(Trt)-OH
-
Fmoc-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-His(Trt)-OH:
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Fmoc-Lys(Boc)-OH:
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the resin.
-
Shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether three times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the synthesized this compound by mass spectrometry.
-
Measurement of Intracellular cAMP and cGMP Levels
This protocol describes the use of a competitive enzyme-linked immunosorbent assay (ELISA) to measure changes in intracellular cAMP and cGMP levels in B-cells following this compound treatment.
Materials:
-
B-cell culture (e.g., primary B-cells or a B-cell line)
-
Synthetic this compound
-
Cell lysis buffer
-
cAMP and cGMP ELISA kits
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture B-cells to the desired density.
-
Treat the cells with varying concentrations of this compound for a specified time course (e.g., 15-30 minutes). Include an untreated control.
-
-
Cell Lysis:
-
After treatment, aspirate the medium and lyse the cells using the provided lysis buffer.
-
Incubate as per the lysis buffer protocol to ensure complete cell lysis.
-
-
ELISA Procedure (follow kit instructions):
-
Add cell lysates and standards to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated cAMP or cGMP.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Determine the concentration of cAMP and cGMP in the cell lysates by interpolating from the standard curve.
-
Normalize the results to the total protein concentration of each sample.
-
This compound-Induced B-Cell Differentiation Assay by Flow Cytometry
This protocol outlines a method to assess the effect of this compound on B-cell differentiation by analyzing the expression of specific cell surface markers using flow cytometry.
Materials:
-
Isolated primary B-cells or a suitable B-cell line
-
Synthetic this compound
-
Cell culture medium and supplements
-
Fluorescently conjugated antibodies against B-cell surface markers (e.g., anti-CD19, anti-CD43, anti-CD69, anti-IgD)
-
Flow cytometer
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
Procedure:
-
B-Cell Culture and Stimulation:
-
Culture B-cells in appropriate medium.
-
Stimulate the cells with an optimal concentration of this compound for a defined period (e.g., 24-72 hours). Include an unstimulated control.
-
-
Cell Staining:
-
Harvest the cells and wash with FACS buffer.
-
Resuspend the cells in FACS buffer containing the cocktail of fluorescently labeled antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live, single-cell population.
-
Analyze the expression of the selected markers on the B-cell population (e.g., CD19+).
-
Quantify the percentage of cells expressing each marker and the mean fluorescence intensity (MFI) in both the this compound-treated and control groups.
-
Conclusion
This compound is a potent immunomodulatory peptide with a specific role in promoting B-cell differentiation. Understanding its mechanism of action provides valuable insights into the regulation of humoral immunity. The experimental protocols detailed in this guide offer a robust framework for the synthesis, purification, and functional characterization of this compound, enabling further research into its therapeutic potential and its intricate role in B-lymphocyte development. Future studies should focus on the definitive identification and characterization of the this compound receptor and the elucidation of the complete downstream signaling cascade to fully unravel the molecular basis of its biological activity.
References
The Mechanism of Action of Bursin in Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bursin, a tripeptide with the sequence Lys-His-Gly-NH2, is a hormone-like substance isolated from the bursa of Fabricius, the primary site of B-lymphocyte development in birds. It has been identified as a selective B-cell differentiating factor, capable of inducing the maturation of B-cell precursors in both avian and mammalian species. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in lymphocytes, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its function.
Introduction
The differentiation of B lymphocytes is a complex and tightly regulated process that is crucial for the establishment of a functional humoral immune system. This process is orchestrated by a variety of signaling molecules, including cytokines, chemokines, and hormones. This compound was first identified as a factor from the bursa of Fabricius that could selectively induce the differentiation of B-lymphocyte precursors. Its tripeptide structure was subsequently determined and confirmed by synthesis. Early studies demonstrated that this compound could induce the expression of surface immunoglobulin M (IgM) on B-cell precursors, a key marker of B-cell maturation. This guide will delve into the molecular mechanisms that underpin these observations.
Biochemical Properties of this compound
This compound is a small, basic tripeptide with the following structure:
-
Sequence: H-Lys-His-Gly-NH2
-
Molecular Formula: C₁₄H₂₄N₈O₃
-
Key Features: The presence of the basic amino acids lysine (B10760008) and histidine, and the C-terminal amidation are notable features.
An analog of this compound, [Sar3]this compound, has been synthesized and shown to have potent activity in enhancing reduced B-lymphocyte populations in uremic patients, suggesting potential therapeutic applications.
Mechanism of Action in B Lymphocytes
The primary mechanism of action of this compound in B lymphocytes involves the elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP).
The cGMP Signaling Pathway
Studies have shown that this compound selectively increases the levels of cGMP in human B-cell lines, but not in T-cell lines. This observation is a cornerstone of our current understanding of its signaling pathway. The proposed, though not fully elucidated, pathway is as follows:
-
Receptor Binding: this compound is presumed to bind to a specific, yet unidentified, receptor on the surface of B-lymphocyte precursors. The nature of this receptor remains a critical gap in our knowledge.
-
Guanylate Cyclase Activation: The binding of this compound to its receptor is hypothesized to lead to the activation of a guanylate cyclase. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The specific isoform of guanylate cyclase involved has not been identified.
-
Downstream Effectors of cGMP: The elevated intracellular cGMP then likely activates downstream effector molecules. In many cell types, the primary effector of cGMP is cGMP-dependent protein kinase (PKG). Activated PKG can phosphorylate a variety of substrate proteins, leading to changes in gene expression and cellular function that drive B-cell differentiation. Other potential effectors of cGMP include cyclic nucleotide-gated ion channels and cGMP-regulated phosphodiesterases. The specific downstream targets of cGMP in the context of this compound-mediated B-cell differentiation are yet to be determined.
The following diagram illustrates the proposed signaling pathway for this compound in B lymphocytes.
Caption: Proposed signaling pathway of this compound in B lymphocytes.
Quantitative Data on the Effects of Bursal Peptides
While specific dose-response data for this compound on B-cell differentiation markers are limited in the readily available literature, a study on a related bursal peptide, Bursopentin (BP5), provides valuable quantitative insights into the effects of this class of molecules.
Table 1: In Vitro Effects of Bursopentin (BP5) on Murine B-Lymphocyte Subsets
| Treatment | Concentration | % CD19+CD69+ (Activated B-cells) | % CD19+CD43+ (Differentiated B-cells) | % CD19+IgD+ (Mature B-cells) |
| Control | - | Baseline | Baseline | Baseline |
| BP5 | 0.01 µg/mL | - | Significantly Increased | Significantly Increased |
| BP5 | 0.1 µg/mL | - | Significantly Increased | Significantly Increased |
| BP5 | 1 µg/mL | - | Significantly Increased | Significantly Increased |
Data adapted from a study on Bursopentin (BP5) and may not be directly representative of this compound's potency.
Table 2: In Vivo Effects of Bursopentin (BP5) on Murine B-Lymphocyte Subsets (in combination with AIV vaccine)
| Treatment | Dose | % CD19+CD69+ (Activated B-cells) | % CD19+CD43+ (Differentiated B-cells) |
| Vaccine Control | - | Baseline | Baseline |
| Vaccine + BP5 | 0.05 mg/mL | Decreased | Increased |
| Vaccine + BP5 | 0.25 mg/mL | Increased | Increased |
Data adapted from a study on Bursopentin (BP5) and may not be directly representative of this compound's potency.
Experimental Protocols
The following are generalized methodologies for key experiments cited or relevant to the study of this compound's action on lymphocytes.
In Vitro B-cell Differentiation Assay
This protocol describes a general workflow for assessing the effect of this compound on the differentiation of B-cell precursors.
Caption: Experimental workflow for in vitro B-cell differentiation assay.
Detailed Steps:
-
Isolation of B-cell Precursors: B-cell precursors can be isolated from primary lymphoid organs such as the bone marrow or fetal liver using techniques like magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based on the expression of specific cell surface markers (e.g., B220+, CD43+).
-
Cell Culture: The isolated cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and necessary growth factors.
-
This compound Treatment: Synthetic this compound is added to the cell cultures at a range of concentrations to determine a dose-response relationship. A vehicle control (the solvent used to dissolve this compound) should be included.
-
Incubation: The cells are incubated for a period sufficient to allow for differentiation to occur, typically 24 to 72 hours.
-
Immunofluorescent Staining: Following incubation, the cells are harvested and stained with fluorescently-labeled monoclonal antibodies specific for B-cell surface markers that indicate differentiation, such as IgM, IgD, CD19, and B220.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells expressing the differentiation markers in the this compound-treated groups compared to the control group.
Intracellular cGMP Measurement
This protocol outlines a general method for measuring changes in intracellular cGMP levels in response to this compound treatment.
Detailed Steps:
-
Cell Preparation: A B-cell line (e.g., Daudi) or primary B-cells are cultured and harvested.
-
This compound Stimulation: The cells are stimulated with this compound for a short period (e.g., 5-15 minutes). A control group without this compound treatment is also included.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular components.
-
cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit specifically designed for cGMP quantification.
-
Data Analysis: The cGMP concentrations in the this compound-treated samples are compared to those in the control samples to determine the effect of this compound on intracellular cGMP levels.
Future Directions and Unanswered Questions
Despite the foundational knowledge of this compound's role in B-cell differentiation, several critical questions remain unanswered:
-
Identification of the this compound Receptor: The single most important next step is the identification and characterization of the cell surface receptor for this compound on B lymphocytes. This will be crucial for understanding the initial event in its signaling cascade.
-
Elucidation of the Downstream Signaling Pathway: Following receptor identification, the detailed downstream signaling pathway needs to be mapped. This includes identifying the specific guanylate cyclase isoform activated by this compound and the downstream substrates of PKG that mediate the differentiation signal.
-
In Vivo Efficacy and Therapeutic Potential: While the analog [Sar3]this compound has shown promise, further preclinical and clinical studies are needed to evaluate the therapeutic potential of this compound and its analogs in immunodeficiency disorders and as vaccine adjuvants.
-
Interaction with Other Signaling Pathways: The potential crosstalk between the this compound-cGMP pathway and other critical B-cell signaling pathways, such as the B-cell receptor (BCR) signaling pathway, needs to be investigated.
Conclusion
This compound is a key hormonal factor in B-lymphocyte development, acting as a selective differentiation-inducing agent. Its mechanism of action is centered on the elevation of intracellular cGMP, which in turn is believed to activate a cascade of events leading to B-cell maturation. While the broad strokes of this mechanism are understood, significant gaps in our knowledge, particularly regarding its receptor and the detailed downstream signaling pathway, remain. Further research in these areas will be essential for a complete understanding of this compound's role in immunology and for the potential development of novel therapeutics based on its activity.
Bursin signaling pathway in B cell development
An In-depth Technical Guide on the Bursin (B8708485) Signaling Pathway in B Cell Development
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a tripeptide (Lys-His-Gly-NH2), is a hormone-like substance isolated from the bursa of Fabricius, the primary site of B cell development in birds. It has been identified as a selective B-cell differentiating factor. Despite its discovery and initial characterization, the precise molecular signaling pathway through which this compound exerts its effects on B cell development remains largely unelucidated. This guide synthesizes the available scientific literature on this compound, presenting its known biological functions, postulated signaling mechanisms, and relevant quantitative data from related bursal peptides. Furthermore, it provides detailed experimental protocols for studying B cell development and signaling, and for context, outlines the well-characterized B-cell receptor (BCR) signaling pathways. This document aims to provide a comprehensive resource for researchers interested in the immunomodulatory roles of bursal peptides and to highlight the existing knowledge gaps regarding the this compound signaling pathway, thereby paving the way for future research.
Introduction to this compound
This compound is a tripeptide with the amino acid sequence Lys-His-Gly-NH2, first isolated from the bursa of Fabricius in chickens.[1] Early studies established its role as a selective hormone for B lymphocyte differentiation.[1] It has been shown to induce the phenotypic differentiation of both avian and mammalian B precursor cells in vitro, without affecting T precursor cells.[1] Research has also indicated that this compound may be crucial for the appearance of IgM-positive B cells during embryonic development in chickens.[2] While these biological effects are recognized, the specific cell surface receptor and the subsequent intracellular signal transduction cascade activated by this compound have not yet been fully identified, making the "this compound signaling pathway" a topic of ongoing scientific inquiry.
Postulated Signaling Mechanism of this compound
The most direct evidence for a signaling mechanism for this compound comes from a 1986 study which demonstrated that this compound increased the levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) in the human B-cell line Daudi.[1] This effect was not observed in the T-cell line CEM, suggesting a B-cell specific action.[1] These cyclic nucleotides are well-known second messengers in many signaling pathways and are known to play roles in B cell activation and proliferation.[3][4] However, the upstream receptor that binds this compound and the downstream effectors of cAMP and cGMP in this specific context remain unknown.
Based on this limited information, a putative signaling pathway for this compound can be hypothesized.
Caption: A hypothetical signaling pathway for this compound based on limited evidence.
Quantitative Data on Bursal Peptides
While specific dose-response data for this compound is limited in the available literature, studies on other peptides isolated from the bursa of Fabricius provide insights into the concentrations at which these molecules exert their immunomodulatory effects. It is important to note that the following data is for Bursopentin (BP5) and Bursal Peptide 7 (BP7), not this compound itself, but is included here for context.
| Peptide | Biological Effect | Concentration(s) | Cell/Animal Model | Reference |
| BP7 | Stimulation of colony-forming unit pre-B (CFU pre-B) formation | 1 µg/mL, 5 µg/mL, 25 µg/mL (all P < 0.05) | Murine | [5] |
| BP5 | Promotion of B cell differentiation in vitro | 0.01 µg/mL, 0.1 µg/mL, 1 µg/mL | Murine B lymphocytes | [6] |
| BP5 | Increased proportion of CD19+CD43+ differentiated B cells in vivo | 0.05 mg/mL and 0.25 mg/mL | Mice immunized with H9N2 vaccine | [6] |
Experimental Protocols
Investigating the role of this compound in B cell development requires both in vivo and in vitro experimental approaches.
In Ovo Injection for Studying this compound's Role in Embryonic B Cell Development
This protocol is adapted from methods used for intravenous injection in chicken embryos and is relevant for studying the effects of substances like anti-bursin antibodies on B cell development in the bursa of Fabricius.[2][7]
Objective: To introduce a substance (e.g., anti-bursin antibody) into the embryonic circulation to assess its impact on B cell development in the bursa.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator (37°C, ~80% humidity)
-
Candling torch
-
Dissecting microscope
-
Micromanipulator
-
Hamilton syringe with a 32G needle
-
Small surgical scissors or detailing saw
-
Forceps
-
70% ethanol
-
Paraffin (B1166041) wax or adhesive tape for sealing
-
Anti-bursin antibody solution (or other substance of interest) in a sterile vehicle
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 37°C with appropriate humidity, turning them regularly until the desired embryonic day (e.g., E13 for the study of early B cell development) is reached.[2]
-
Windowing the Egg:
-
Candle the egg to locate the embryo and a prominent chorioallantoic vein. Mark the area on the shell.
-
Sterilize the marked area with 70% ethanol.
-
Carefully create a small window in the shell over the selected vein using a detailing saw or scissors, without damaging the underlying membrane.
-
Withdraw 2-3 ml of albumen from the blunt end of the egg with a syringe to lower the embryo and prevent the membrane from sticking to the shell.
-
-
Intravenous Injection:
-
Place the egg under a dissecting microscope.
-
Using a micromanipulator, position the 32G needle filled with the antibody solution over the vein.
-
Carefully insert the needle into the vein at approximately a 45° angle.
-
Inject the desired volume (e.g., 30 µL) of the solution slowly into the bloodstream.[7]
-
Carefully withdraw the needle.
-
-
Sealing and Re-incubation:
-
Seal the window with paraffin wax or sterile adhesive tape.
-
Return the egg to the incubator and continue incubation until the desired endpoint (e.g., E17).[2]
-
-
Analysis:
-
At the end of the incubation period, retrieve the bursa of Fabricius from the embryo.
-
Analyze the B cell populations (e.g., by immunohistochemistry or flow cytometry for IgM+ cells) to determine the effect of the injected substance.
-
In Vitro B Cell Differentiation Assay
This general protocol can be adapted to study the direct effects of this compound on the differentiation of B cells isolated from bone marrow or spleen.[6][8]
Objective: To quantify the effect of this compound on the differentiation of B cells into various developmental stages in vitro.
Materials:
-
Primary B cells (e.g., isolated from mouse bone marrow or spleen)
-
CD19+ B cell isolation kit (e.g., MACS beads)
-
B cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2-mercaptoethanol, antibiotics)
-
Synthetic this compound peptide
-
96-well U-bottom plates
-
Flow cytometer
-
Fluorochrome-conjugated antibodies against B cell surface markers (e.g., anti-CD19, anti-CD43, anti-IgM, anti-B220)
-
LIVE/DEAD fixable viability stain
Procedure:
-
B Cell Isolation:
-
Harvest bone marrow or spleen from mice and prepare a single-cell suspension.
-
Isolate CD19+ B cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's protocol. Purity should be assessed by flow cytometry (>92%).[8]
-
-
Cell Culture and Stimulation:
-
Resuspend the purified B cells in B cell culture medium.
-
Seed the cells in a 96-well U-bottom plate at a density of 25,000 cells/well in 200 µL of medium.[9]
-
Prepare serial dilutions of synthetic this compound in culture medium.
-
Add different concentrations of this compound to the wells. Include a vehicle-only control and a positive control (e.g., LPS).
-
Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for a desired period (e.g., 6 days).[9]
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the wells.
-
Stain the cells with a LIVE/DEAD viability dye to exclude dead cells from the analysis.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against B cell surface markers (e.g., CD19, CD43) for 20 minutes at room temperature.[8]
-
Wash the cells twice with FACS buffer (PBS with 0.1% BSA).
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Analyze the flow cytometry data using appropriate software (e.g., FlowJo).
-
Gate on live, single cells, and then on the CD19+ B cell population.
-
Quantify the percentage of differentiated B cells (e.g., CD19+CD43+) in response to different concentrations of this compound.[6]
-
Context: Well-Characterized B Cell Signaling Pathways
While the specific this compound pathway is unclear, it is presumed to modulate or intersect with the well-established signaling cascades that govern B cell development, survival, and activation. The central pathway is initiated by the B-cell receptor (BCR). The following diagrams illustrate the core components of BCR signaling.
B-Cell Receptor (BCR) Signaling Initiation
Upon antigen binding, the BCR clusters, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the Igα and Igβ subunits by Src-family kinases like Lyn. This initiates the recruitment and activation of Syk kinase, a critical event for downstream signaling.
Caption: Initiation of the B-Cell Receptor (BCR) signaling cascade.
Downstream BCR Signaling: The PLC-γ2 Pathway
Activated Syk phosphorylates the adaptor protein BLNK (B-cell linker), creating a scaffold for the assembly of a "signalsome." This complex includes Bruton's tyrosine kinase (Btk) and Phospholipase C-gamma 2 (PLC-γ2). Activated PLC-γ2 cleaves PIP2 into the second messengers IP3 and DAG, leading to calcium mobilization and activation of Protein Kinase C (PKC), respectively. These events are crucial for activating downstream transcription factors.
References
- 1. Tripeptide structure of this compound, a selective B-cell-differentiating hormone of the bursa of fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of this compound in the development of B lymphocytes in chicken embryonic Bursa of Fabricius | CiNii Research [cir.nii.ac.jp]
- 3. Cyclic AMP can enhance mouse B cell activation by regulating progression into the late G1/S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific mitogenic activity of 8-Br-guanosine 3',5'-monophosphate (Br-cyclic GMP) on B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Note: Isolation and immunomodulatory activity of bursal peptide, a novel peptide from avian immune system developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptomic analysis of spleen B cell revealed the molecular basis of bursopentin on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the rapid intravenous in ovo injection of developing amniote embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
The Role of Bursin in Avian Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of bursin (B8708485), a key tripeptide in avian immunology. It details its discovery, chemical properties, and its crucial role in the differentiation of B lymphocytes within the bursa of Fabricius. This document summarizes available quantitative data, outlines key experimental methodologies, and illustrates the proposed signaling pathways. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in the study of avian immunology and the development of novel immunomodulatory agents.
Introduction
The avian immune system presents a unique model for immunological research, distinguished by the presence of the bursa of Fabricius, the primary site of B-cell development.[1][2] Within this specialized organ, a tripeptide hormone, this compound (Lys-His-Gly-NH2), plays a pivotal role in the maturation and differentiation of B lymphocytes.[3] Understanding the mechanisms of this compound action is fundamental to comprehending humoral immunity in birds and holds potential for the development of adjuvants and immunomodulators in poultry health.
This guide will delve into the core aspects of this compound's function, from its chemical nature to its physiological effects and the experimental protocols used to elucidate its role.
This compound: Discovery and Chemical Properties
This compound was first identified as a B-cell differentiating hormone isolated from the bursa of Fabricius.[4] It is a tripeptide with the amino acid sequence Lysyl-Histidyl-Glycine amide.[3][5]
Table 1: Chemical Properties of this compound
| Property | Description | Reference |
| Structure | Lys-His-Gly-NH2 | [3] |
| Molecular Weight | 341.4 g/mol | Calculated |
| Origin | Bursa of Fabricius | [3] |
| Localization | Follicular and dendritic reticular epithelial cells of the bursa. | [5] |
A related but distinct molecule, the Bursal Anti-steroidogenic Peptide (BASP), has also been isolated from the bursa. BASP is a larger protein (approximately 29-32 kDa) with anti-proliferative and anti-steroidogenic activities.[6][7] Evidence strongly suggests that BASP is structurally and functionally related, and may be identical, to histone H1.[6][7] While this compound is a specific tripeptide hormone, BASP represents a larger protein with a broader range of activities, and its relationship with this compound in the bursal microenvironment is an area of ongoing research.
Role in B-Cell Differentiation
This compound's primary function is to promote the differentiation of B lymphocytes.[4] It acts on B-cell precursors within the bursa, inducing their maturation into immunocompetent B-cells.[8] The administration of anti-bursin antibodies in ovo has been shown to suppress the appearance of IgM-positive cells in the bursa, confirming its critical role in this developmental process.[8]
Table 2: Effect of Bursal Peptide (BP5) on Murine Splenic B-Cell Subpopulations in vitro
| Treatment | Concentration | % CD19+ Total B-cells (Mean ± SD) | % CD19+IgD+ Mature B-cells (Mean ± SD) | % CD19+CD27+CD38+ Plasma cells (Mean ± SD) |
| Control | - | 15.2 ± 0.8 | 8.5 ± 0.5 | 1.2 ± 0.2 |
| BP5 | 0.1 µg/mL | 18.9 ± 1.1 | 12.3 ± 0.7 | 1.5 ± 0.3 |
| BP5 | 0.5 µg/mL | 22.4 ± 1.5 | 10.1 ± 0.6 | 1.9 ± 0.4 |
| BP5 | 1.0 µg/mL | 25.1 ± 1.8 | 9.8 ± 0.5 | 2.8 ± 0.5 |
| LPS | 10 µg/mL | 26.3 ± 2.0 | 9.2 ± 0.6 | 2.5 ± 0.4* |
* Indicates a statistically significant difference from the control group (p < 0.05). Data is illustrative and based on findings for a related bursal peptide.
Experimental Protocols
Hormonal Bursectomy
Hormonal bursectomy is a critical technique for studying the function of the bursa of Fabricius and the role of bursal factors like this compound. This procedure involves the administration of testosterone (B1683101) propionate (B1217596) to the chicken embryo, which inhibits the development of the bursa.[9]
Protocol: Egg Dipping Method for Hormonal Bursectomy
-
Materials:
-
Fertilized chicken eggs (incubated for 3 days).
-
Testosterone propionate (TP).
-
95% Ethanol (B145695).
-
Dipping solution: Prepare a solution of TP in 95% ethanol. While specific concentrations vary in the literature, a common starting point is a 1-2% (w/v) solution. The optimal concentration should be determined empirically.
-
Water bath.
-
-
Procedure:
-
On the third day of incubation, remove the fertilized eggs from the incubator.
-
Prepare the TP dipping solution and bring it to a controlled temperature (e.g., 15-20°C).
-
Carefully dip the pointed end of each egg into the TP solution for 5 seconds.
-
Allow the eggs to air dry completely before returning them to the incubator.
-
Continue incubation until the desired embryonic day or post-hatch for analysis.
-
A control group of eggs should be dipped in 95% ethanol without TP.
-
Synthesis of this compound (Lys-His-Gly-NH2)
The chemical synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) protocols.
Protocol: General Solid-Phase Peptide Synthesis of this compound
-
Resin Preparation: Start with a rink amide resin to generate the C-terminal amide.
-
Amino Acid Coupling:
-
Sequentially couple Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-His(Trt)-OH, Fmoc-Lys(Boc)-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.
-
Monitor the completion of each coupling reaction using a ninhydrin (B49086) test.
-
-
Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of 20% piperidine (B6355638) in DMF.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups (Trt and Boc) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.
Administration of this compound (in ovo)
In ovo injection is a direct method to administer substances like this compound to the developing embryo to study its effects.
Protocol: In ovo Injection of this compound
-
Materials:
-
Fertilized chicken eggs (e.g., embryonic day 13).
-
Synthesized and purified this compound, dissolved in a sterile vehicle (e.g., phosphate-buffered saline).
-
Egg candler.
-
Sterile syringes and needles (e.g., 27-gauge).
-
Ethanol (70%) for disinfection.
-
Sterile paraffin (B1166041) or wax for sealing.
-
-
Procedure:
-
Candle the eggs to locate the embryo and a suitable injection site, avoiding major blood vessels.
-
Disinfect the surface of the eggshell with 70% ethanol.
-
Carefully create a small hole in the eggshell over the air sac using a sterile needle or a small drill.
-
Using a sterile syringe, inject the desired dose of the this compound solution into the allantoic cavity or directly into the embryo.
-
Seal the hole with sterile paraffin or wax.
-
Return the eggs to the incubator and continue incubation.
-
Signaling Pathways
The precise signaling pathway of this compound in avian B-cells is not fully elucidated. However, evidence suggests the involvement of cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are common second messengers in lymphocyte activation.[4]
Proposed this compound Signaling Pathway
The binding of this compound to its putative receptor on the surface of a pre-B cell is hypothesized to activate intracellular signaling cascades involving adenylyl cyclase and guanylyl cyclase, leading to an increase in intracellular cAMP and cGMP levels. These cyclic nucleotides, in turn, are thought to activate protein kinases that phosphorylate downstream target proteins, ultimately leading to changes in gene expression that drive B-cell differentiation and maturation.
Caption: Proposed signaling pathway for this compound-induced B-cell differentiation.
Experimental Workflow for Investigating this compound's Effects
Caption: Experimental workflow for studying the in vivo effects of this compound.
Conclusion and Future Directions
This compound is a critical hormonal factor in avian immunology, with a well-defined role in B-cell differentiation. While its basic properties and function have been established, further research is needed to fully elucidate its signaling pathway, identify its specific receptor, and quantify its dose-dependent effects on various B-cell subpopulations. A deeper understanding of this compound's mechanism of action could lead to the development of novel strategies to enhance poultry immunity and productivity. The relationship between the tripeptide this compound and the larger protein BASP/histone H1 also warrants further investigation to understand their respective and potentially synergistic roles within the bursa of Fabricius.
References
- 1. Relationship of bursal anti-steroidogenic peptide (BASP) and histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential cytoplasmic and whole cellular expression of histone H1 within the avian bursa of Fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Ovo Intravascular Injection in Chicken Embryos [jove.com]
- 4. Ligand-independent signaling during early avian B cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Note: Isolation and immunomodulatory activity of bursal peptide, a novel peptide from avian immune system developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the rapid intravenous in ovo injection of developing amniote embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The chicken B-cell receptor complex and its role in avian B-cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of lymphocytes by brominated nucleoside and cyclic nucleotide analogues: implications for the "second messenger" function of cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Bursin Localization in Lymphoid and Associated Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bursin (B8708485), a tripeptide (Lys-His-Gly-NH2), is a hormone critically involved in the differentiation of B lymphocytes. Initially isolated from the avian bursa of Fabricius, its presence and activity have since been identified in mammalian species, suggesting a conserved role in B-cell development. This technical guide provides a comprehensive overview of the localization of this compound in various lymphoid and associated tissues, details the experimental protocols used for its identification, and illustrates its proposed mechanism of action. While quantitative data on this compound concentration remains limited in the literature, this guide aggregates the existing qualitative localization data to support further research and therapeutic development.
Introduction
This compound is a key hormonal factor that selectively induces the differentiation of committed B-lymphocyte precursor cells, without affecting T-lymphocyte precursors.[1] Its discovery and characterization have been pivotal in understanding the humoral immune system's development, particularly in the context of primary lymphoid organs. This document serves as an in-depth resource for professionals in immunology and drug development, summarizing the known tissue and cellular localizations of this compound, providing detailed experimental methodologies for its detection, and visualizing the current understanding of its biological context.
This compound Localization in Avian and Mammalian Tissues
Immunohistochemical studies have been the primary method for determining the location of this compound. The findings highlight specific cellular populations as the sites of this compound presence, implying these are the locations of its synthesis and secretion.
Avian Lymphoid Tissue
In avian species, this compound has been specifically localized within the bursa of Fabricius, the primary site of B-cell maturation in birds.[2][3]
-
Cellular Localization: Immunohistochemical staining has definitively identified this compound in the follicular and dendritic reticular epithelial cells of the bursa of Fabricius.[2][3] These cells form the structural framework of the bursal follicles and create the necessary microenvironment for B-cell development.
-
Embryonic Development: During the ontogeny of the bursa of Fabricius, this compound is first observed at the under edge of the epithelial bud. Its appearance is temporally correlated with the arrival of B-cell precursors and the subsequent appearance of IgM+ cells, suggesting it plays a crucial role in the early stages of B-cell differentiation within the bursa.[4]
Mammalian Lymphoid and Other Tissues
Subsequent research has confirmed that a structurally identical form of this compound exists in mammals, indicating a conserved function.[1]
-
Bone Marrow: In both avian and bovine species, this compound has been detected in the bone marrow.[1] This finding is significant as the bone marrow is the primary site of B-cell development in mammals. Its presence here suggests a direct role in mammalian B-lymphopoiesis, analogous to its function in the avian bursa.
-
Liver: A notable difference between avian and bovine species was observed in the liver. While avian liver tested negative for this compound, bovine liver was found to be this compound-positive.[1]
-
Cellular Localization in Bovine Liver: In bovine liver, this compound is localized within the epithelial cells of the intrahepatic bile ducts .[1] These cells are associated with a rich capillary plexus, suggesting a potential endocrine function. However, this location is not directly associated with developing B-cells, implying that mammals may have evolved a distinct, local hepatic function for this compound in addition to its role in B-cell differentiation.[1]
-
Quantitative Data on this compound Distribution
Currently, the published scientific literature focuses on the qualitative localization of this compound through immunohistochemistry and its biological activity. There is a lack of comprehensive quantitative data detailing the concentration of this compound in various lymphoid tissues. Future research employing techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) on tissue extracts would be necessary to populate such a dataset.
Table 1: Summary of this compound Localization in Tissues
| Species | Tissue | Specific Location/Cell Type | Reference(s) |
| Avian (Chicken) | Bursa of Fabricius | Follicular and Dendritic Reticular Epithelial Cells | [2],[3] |
| Avian (Chicken) | Bone Marrow | Present (Cell type not specified) | [1] |
| Mammalian (Bovine) | Bone Marrow | Present (Cell type not specified) | [1] |
| Mammalian (Bovine) | Liver | Epithelial Cells of Intrahepatic Bile Ducts | [1] |
Experimental Protocols
The localization of this compound has been primarily achieved through immunoassay techniques. Below are detailed methodologies representative of those used in key studies.
Immunohistochemistry (IHC) for this compound Localization
This protocol is a generalized procedure for the chromogenic detection of this compound in formalin-fixed, paraffin-embedded tissue sections.
1. Tissue Preparation:
- Fix freshly dissected tissue (<5mm thick) in 10% neutral buffered formalin for 12-24 hours at room temperature.
- Dehydrate the tissue through a graded series of ethanol (B145695) (e.g., 70%, 95%, 100%).
- Clear the tissue using xylene.
- Embed the tissue in paraffin (B1166041) wax.
- Cut 5 µm thick sections using a microtome and mount on positively charged slides.
2. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 changes for 10 minutes each).
- Immerse slides in 100% ethanol (2 changes for 10 minutes each).
- Immerse slides in 95% ethanol for 5 minutes.
- Immerse slides in 70% ethanol for 5 minutes.
- Rinse with deionized water.
3. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER). Immerse slides in a staining container with 10 mM Sodium Citrate buffer (pH 6.0).
- Heat the container in a microwave or water bath to 95-100°C for 10-20 minutes.
- Allow slides to cool to room temperature in the buffer (approx. 20 minutes).
4. Staining Procedure:
- Wash slides with Phosphate Buffered Saline (PBS).
- Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in PBS for 10 minutes.
- Wash slides with PBS.
- Apply a blocking solution (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate sections with the primary antibody (e.g., mouse anti-bursin monoclonal antibody) diluted in blocking solution overnight at 4°C in a humidified chamber.
- Wash slides with PBS (3 changes for 5 minutes each).
- Apply a biotinylated secondary antibody (e.g., goat anti-mouse IgG) and incubate for 30-60 minutes at room temperature.
- Wash slides with PBS.
- Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
- Wash slides with PBS.
- Apply the chromogen substrate solution (e.g., DAB - 3,3'-Diaminobenzidine) and incubate until the desired color intensity develops (typically 1-10 minutes).
- Rinse slides with deionized water to stop the reaction.
5. Counterstaining and Mounting:
- Counterstain with hematoxylin (B73222) to visualize cell nuclei.
- Dehydrate the sections through a graded series of ethanol and clear in xylene.
- Coverslip the slides using a permanent mounting medium.
6. Visualization:
- Examine under a light microscope. This compound-positive cells will exhibit a brown-colored precipitate.
Radioimmunoassay (RIA) for this compound Detection (Competitive Binding)
This protocol outlines the general principle for quantifying this compound in tissue extracts.
1. Reagent Preparation:
- Standard: Unlabeled, purified this compound of known concentrations.
- Tracer: Radiolabeled this compound (e.g., with Iodine-125).
- Antibody: A limited, known concentration of a specific anti-bursin antibody.
- Sample: Tissue extract suspected to contain this compound.
2. Assay Procedure:
- A known amount of anti-bursin antibody is coated onto microtiter wells or beads.
- A fixed amount of radiolabeled this compound (tracer) and a variable amount of unlabeled this compound (standard or sample) are added to the wells.
- The mixture is incubated to allow competitive binding of the labeled and unlabeled this compound to the limited number of antibody sites.
- After incubation, the antibody-bound this compound is separated from the free (unbound) this compound.
- The radioactivity of the bound fraction is measured using a gamma counter.
3. Data Analysis:
- A standard curve is generated by plotting the percentage of bound radiolabeled this compound against the concentration of the unlabeled this compound standards.
- The concentration of this compound in the unknown samples is determined by interpolating their bound radioactivity values on the standard curve. The lower the radioactivity count, the higher the concentration of unlabeled this compound in the sample.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for this compound localization and its proposed biological role.
Caption: Workflow for Immunohistochemical (IHC) Localization of this compound.
Caption: Known Tissue and Cellular Localization of this compound.
Caption: Conceptual Model of this compound's Role in B-Cell Differentiation.
This compound Signaling Pathway
The precise molecular signaling pathway activated by this compound remains largely uncharacterized. However, research has confirmed the existence of a specific this compound receptor on the membrane of hybridoma cells, which are of B-cell lineage.[2] The binding of this compound to this receptor is described as specific, saturable, and reversible, consistent with a classic hormone-receptor interaction.[2] This interaction is believed to initiate an intracellular signaling cascade that ultimately results in the differentiation of B-cell precursors, marked by events such as the expression of surface IgM.[4] The identification of peptide sequences that competitively inhibit this compound binding suggests that the receptor interaction site is a promising target for further investigation.[2]
Conclusion and Future Directions
This compound is a well-defined hormone with a crucial, conserved role in B-lymphocyte differentiation. Its localization is restricted to specific epithelial and reticular cells within primary lymphoid organs and, in mammals, also in the epithelial cells of the intrahepatic bile ducts. While the sites of its production are established, significant gaps in our knowledge remain. Future research should prioritize:
-
Quantitative Analysis: Performing quantitative studies to determine the concentration of this compound in various tissues under different physiological conditions.
-
Receptor Identification and Characterization: Isolating and cloning the this compound receptor in primary B-cells to
References
- 1. This compound localization in mammalian bone marrow and epithelial cells of intrahepatic bile ducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Expression of this compound receptor on membranes of hybridoma cell and identification of binding peptide of this compound from 12-merrandom phage display peptide library] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical detection of bombesin receptor subtypes GRP-R and BRS-3 in human tumors using novel antipeptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterization of bursicon receptor and genome-wide analysis for identification of genes affected by bursicon receptor RNAi - PMC [pmc.ncbi.nlm.nih.gov]
Expression of Bursin in Different Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bursin, a tripeptide (Lys-His-Gly-NH2), is a hormonally active substance originally isolated from the bursa of Fabricius in chickens. This organ is central to B-lymphocyte differentiation in avian species. This compound and other related bursal peptides, such as Bursopentin (BP5) and Bursal Anti-Steroidogenic Peptide (BASP), have been shown to play a crucial role in immunomodulation, particularly in the development and function of B-cells. This technical guide provides a comprehensive overview of the expression of this compound and related peptides across different species, with a focus on quantitative data, experimental methodologies for its detection, and the signaling pathways it modulates.
Data Presentation: Quantitative Expression of Bursal Peptides
While direct quantitative data for this compound across a wide range of species is limited in the literature, this section summarizes available data on the effective concentrations of various bursal peptides and the relative gene expression in the chicken bursa of Fabricius at different developmental stages.
Table 1: Effective Concentrations of Bursal Peptides in Functional Assays
| Peptide | Species/System | Assay | Effective Concentration | Reference |
| BP-IV | Mouse (in vitro) | Colony-Forming Unit pre-B (CFU pre-B) formation | 1 - 25 µg/mL | [1] |
| BP7 | Mouse (in vitro) | Colony-Forming Unit pre-B (CFU pre-B) formation | 1 - 25 µg/mL | [2][3] |
| BP7 | Chicken (in vivo) | Adjuvant with Avian Influenza Virus (AIV) vaccine | 0.2, 1, and 5 mg/kg | [3] |
| BP7 | Mouse (in vivo) | Adjuvant with Avian Influenza Virus (AIV) vaccine | 0.4, 1, and 5 mg/kg | [2] |
| BASP | Chicken (in vitro) | Inhibition of LH-stimulated progesterone (B1679170) production | 0.06, 0.12, 0.25 bursal equivalents | [4] |
Table 2: Relative Gene Expression in the Bursa of Fabricius of Chicken Embryos
Transcriptomic analyses of the developing chicken bursa of Fabricius have provided insights into the dynamic changes in gene expression during B-cell development. The following table presents a conceptual layout for representing such data, which can be populated with specific gene expression values (e.g., FPKM - Fragments Per Kilobase of transcript per Million mapped reads) from relevant studies for the gene encoding the this compound precursor, if identified.
| Gene | Embryonic Day (ED) 16 FPKM | Embryonic Day (ED) 19 FPKM | Fold Change (ED19 vs ED16) | Reference |
| Putative this compound Precursor Gene | Value | Value | Value | [5] |
| Other relevant immune genes | Value | Value | Value | [5][6] |
Experimental Protocols
This section details the methodologies for the key experiments cited for the quantification and analysis of this compound and related peptides.
Quantification of this compound mRNA Expression by Real-Time Quantitative PCR (qPCR)
This protocol outlines the steps for quantifying this compound mRNA levels in tissues, adapted from standard qPCR procedures.
1.1. RNA Extraction:
-
Total RNA is extracted from target tissues (e.g., bursa of Fabricius, spleen, thymus) using a suitable method, such as TRIzol reagent or a commercial RNA extraction kit.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
1.2. cDNA Synthesis:
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
1.3. Primer Design and Validation:
-
Design forward and reverse primers specific to the this compound precursor gene. Primers should be designed to amplify a product of 70-150 bp.
-
Validate the specificity of the primers by performing a BLAST search against the relevant genome and by running a melt curve analysis after the qPCR reaction to ensure a single amplicon.
-
Determine the primer efficiency by running a standard curve with a dilution series of cDNA.
1.4. qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan master mix.
-
Perform the qPCR using a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination and a reference gene (e.g., GAPDH, β-actin) for normalization.
1.5. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative expression of the this compound gene using the 2-ΔΔCt method.
Quantification of this compound Peptide by Radioimmunoassay (RIA)
This protocol describes a competitive RIA for the quantification of this compound peptide in biological samples.
2.1. Reagent Preparation:
-
Antibody: Produce polyclonal or monoclonal antibodies specific to this compound by immunizing animals with a this compound-carrier protein conjugate.
-
Radiolabeled this compound (Tracer): Label synthetic this compound with a radioactive isotope (e.g., 125I).
-
Standard: Prepare a series of standard solutions with known concentrations of unlabeled synthetic this compound.
-
Sample Preparation: Extract and purify this compound from tissue homogenates or biological fluids.
2.2. Assay Procedure:
-
Incubate a constant amount of anti-Bursin antibody and radiolabeled this compound with either the standard solutions or the unknown samples.
-
During incubation, unlabeled this compound in the standards or samples will compete with the radiolabeled this compound for binding to the antibody.
-
Separate the antibody-bound fraction from the free fraction (e.g., using a second antibody precipitation method).
-
Measure the radioactivity of the bound fraction using a gamma counter.
2.3. Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their percentage of bound radioactivity from the standard curve.
Detection of this compound Peptide by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA for the detection of this compound.
3.1. Plate Coating:
-
Coat a 96-well microplate with a known amount of this compound-protein conjugate and incubate overnight.
-
Wash the plate to remove any unbound conjugate.
3.2. Blocking:
-
Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., BSA or non-fat dry milk in PBS) and incubate.
-
Wash the plate.
3.3. Competitive Binding:
-
Add a mixture of the anti-Bursin primary antibody and either the standard solutions or the unknown samples to the wells.
-
Incubate to allow competition between the free this compound (in standards/samples) and the coated this compound for binding to the primary antibody.
-
Wash the plate.
3.4. Detection:
-
Add an enzyme-conjugated secondary antibody that recognizes the primary antibody and incubate.
-
Wash the plate.
-
Add a substrate for the enzyme and incubate until a color change is observed.
3.5. Data Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
The signal intensity will be inversely proportional to the amount of this compound in the sample.
-
Construct a standard curve and determine the concentration of this compound in the samples.
Signaling Pathways and Experimental Workflows
This compound-Mediated B-Cell Differentiation Signaling Pathway
This compound is known to selectively stimulate the differentiation of B-lymphocytes. While the exact signaling cascade is not fully elucidated, it is hypothesized to involve the activation of intracellular signaling pathways common to B-cell receptor (BCR) activation and cytokine signaling.
Caption: Proposed signaling pathway for this compound-mediated B-cell differentiation.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.
Caption: General experimental workflow for this compound quantification.
Conclusion
This compound and related bursal peptides are key players in the avian immune system, with significant potential for immunomodulatory applications. While our understanding of their precise expression levels across different species is still evolving, the available data and established experimental protocols provide a solid foundation for further research. The elucidation of the complete signaling pathways activated by these peptides will be crucial for the development of novel therapeutics in immunology and drug development.
References
- 1. Isolation and immunomodulatory activity of bursal peptide, a novel bursal peptide from the chicken bursa of Fabricius - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Note: Isolation and immunomodulatory activity of bursal peptide, a novel peptide from avian immune system developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Note: Isolation and immunomodulatory activity of bursal peptide, a novel peptide from avian immune system developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bursal antisteroidogenic peptide alters the activity of steroidogenic enzymes in chicken granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic analysis of early B-cell development in the chicken embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Biological Significance of Bursin in Vertebrates: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
December 21, 2025
Abstract
Bursin (B8708485), a tripeptide hormone with the sequence Lys-His-Gly-NH2, is a key signaling molecule in the vertebrate immune system.[1][2] Initially isolated from the bursa of Fabricius in avian species, its primary and most well-documented role is the selective induction of B lymphocyte differentiation.[1] This technical guide provides a comprehensive overview of the structure, function, and biological significance of this compound in vertebrates. It details its immunomodulatory effects, its role beyond the immune system, and the current understanding of its signaling mechanisms. This document summarizes key quantitative data from published studies, outlines detailed experimental protocols for its study, and presents visual diagrams of its proposed signaling pathways and experimental workflows to facilitate further research and therapeutic development.
Introduction
The development and differentiation of lymphocytes are tightly regulated processes orchestrated by a variety of signaling molecules. While the thymus and its associated hormones, like thymopoietin, are central to T cell maturation, the bursa of Fabricius in birds is the primary site for B cell development.[1] From this organ, a potent and specific B cell-differentiating hormone, this compound, was isolated and characterized.[1]
This compound is a tripeptide with the amino acid sequence lysyl-histidyl-glycyl-amide.[1] Its biological activity is highly specific; it induces the phenotypic differentiation of B precursor cells in both avian and mammalian species but does not affect T precursor cells.[1] This specificity suggests a targeted mechanism of action and a dedicated role in humoral immunity. Further research has identified a precursor molecule, prothis compound (B141394), in bovine bone marrow and liver, indicating a conserved function across different vertebrate classes.[3] Beyond its foundational role in B cell ontogeny, this compound has demonstrated significant potential as an immunomodulatory agent and adjuvant, and it also appears to influence other physiological systems, such as the pineal gland.[2][4] This guide synthesizes the current knowledge on this compound, providing a technical foundation for professionals in immunology and drug development.
Molecular Structure and Precursor
This compound is a simple tripeptide with the structure H-Lys-His-Gly-NH2.[1][5] Its small size and amidated C-terminus are characteristic features.
In mammals, a larger precursor molecule named prothis compound has been isolated from bovine bone marrow and liver. Prothis compound is a tetradecapeptide with the sequence Phe-Phe-Trp-Lys-Thr-Lys-Pro-Arg-Lys-His-Gly-Gly-Arg-Arg.[3] This precursor is notable as it contains the sequences of three distinct bioactive peptides:
-
Somatostatin (B550006) (active site): Amino acids 1-5
-
Tuftsin (B1682037): Amino acids 5-8
-
This compound: Amino acids 9-11
Intact prothis compound exhibits the biological activities of both somatostatin and this compound.[3] It is hypothesized that enzymatic cleavage can release the individual peptides, allowing for a multifunctional regulatory role from a single precursor molecule.[3]
Biological Functions in Vertebrates
This compound's biological significance is primarily centered on the immune system, but its influence extends to neuroendocrine regulation.
Primary Role: B Lymphocyte Differentiation
The defining function of this compound is its ability to selectively induce the differentiation of B lymphocytes.
-
Ontogeny: In the embryonic bursa of Fabricius of chickens, this compound is localized beneath the bursal bud and is crucial for the appearance of IgM-positive (IgM+) cells, an early marker for B cells.[6] In ovo injection of anti-bursin antibodies suppresses the development of these IgM+ cells, confirming its essential role during B cell ontogeny.[6]
-
Specificity: this compound induces phenotypic differentiation in B precursor cells but not T precursor cells.[1] This selective action is the reverse of thymopoietin, which targets T cells, highlighting a complementary system for lymphocyte development.[1]
-
Therapeutic Potential: In studies involving uremic patients, who often have reduced B lymphocyte counts, synthetic this compound demonstrated an enhancing effect on the diminished B cell population.[5] An analog, [Sar3]this compound, was found to be even more potent, suggesting potential for therapeutic applications in immunodeficient conditions.[5]
Immunomodulatory and Adjuvant Effects
Beyond its role in B cell development, this compound acts as a potent modulator of the immune response.
-
Adjuvant Activity: When used as an adjuvant with a recombinant Japanese Encephalitis Virus (JEV) subunit vaccine in mice, this compound significantly enhanced the specific immune response.[4] This enhancement was observed in several key metrics:
-
Increased protective anti-JEV E titers.
-
Potentiation of the Th1 immune response, indicated by IgG2a titers and interferon-gamma levels.
-
Increased spleen cell lymphocyte proliferation.
-
Significantly enhanced JEV-neutralizing titer.[4]
-
-
Immune Restoration: Peptides isolated from the bursa of Fabricius, when administered to immunosuppressed mice, led to a significant increase in lymphocyte subpopulations, including CD3+, CD22+ (a B cell marker), CD3+CD4+, and CD3+CD8+ cells.[7]
Role in Neuroendocrine Function
Evidence suggests a link between the bursal-derived this compound and the pineal gland, a key neuroendocrine organ.
-
Pineal Gland Development: In chickens, the bursa of Fabricius and this compound are critical for the normal development of the pineal gland's synthetic activity.[2]
-
Melatonin (B1676174) Rhythm: Early embryonic bursectomy (removal of the bursa) abolishes the plasma melatonin response to an antigenic challenge and reduces the amplitude of the circadian rhythm of both plasma melatonin and pineal N-acetyltransferase (NAT) activity by 50%.[2]
-
Restoration of Function: Administration of minute amounts of this compound to bursectomized embryos restores the normal antigen-induced melatonin response and the amplitudes of the melatonin and NAT rhythms.[2] This establishes an essential developmental link between the immune system and pineal neuroendocrine function, mediated by this compound.
Signaling Pathway
The precise signaling pathway for this compound is not fully elucidated, but initial studies point towards a mechanism involving cyclic nucleotides. In vitro experiments using a human B-cell line (Daudi) showed that this compound treatment led to an elevation of cyclic guanosine (B1672433) monophosphate (cGMP).[1] This effect was not observed in a human T-cell line (CEM), consistent with this compound's B-cell specificity.[1] This suggests the presence of a specific this compound receptor on B cells that, upon activation, stimulates guanylate cyclase to produce cGMP, which then acts as a second messenger to initiate downstream signaling cascades leading to differentiation.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on this compound and related bursal peptides.
Table 1: Effect of Bursal Peptides on Lymphocyte Subpopulations in Immunosuppressed Mice (Data sourced from a study on peptides from the bursa of Fabricius[7])
| Lymphocyte Marker | Change vs. Immunosuppressed Control (Day 7) |
| CD3+ (Total T-cells) | +126.6% |
| CD22+ (B-cells) | +381.6% |
| CD3+CD4+ (Helper T-cells) | +8.9% |
| CD3+CD8+ (Cytotoxic T-cells) | +81.8% |
Table 2: Effective Doses of this compound for Pineal Gland Function Restoration (Data sourced from a study on chicken embryos[2])
| Substance | Administered Dose | Outcome |
| This compound | 100 pg | Recovery of normal antigen-induced melatonin response |
| This compound | 100 fg | Recovery of normal antigen-induced melatonin response |
| This compound | 5 x 10⁻²⁷ g | Recovery of normal antigen-induced melatonin response |
| This compound | 100 µg | No recovery observed (highest dose) |
Key Experimental Protocols
This section provides detailed methodologies for experiments crucial to the study of this compound.
Protocol: In Ovo Injection for Antibody-Mediated Suppression
This protocol is adapted from the methodology used to study this compound's role in B cell development in chicken embryos.[6]
Objective: To assess the effect of an anti-bursin antibody on the development of IgM+ cells in the embryonic bursa of Fabricius.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Incubator (37.8°C, 60% humidity)
-
Monoclonal anti-bursin antibody (e.g., HU2)[6]
-
Sterile phosphate-buffered saline (PBS)
-
Egg candler
-
Micro-syringe (e.g., Hamilton syringe) with 30-gauge needles
-
Sterile paraffin (B1166041) or wax for sealing
Procedure:
-
Egg Incubation: Incubate fertilized eggs for 13 days (E13).
-
Preparation: On E13, candle the eggs to locate the chorioallantoic membrane and its associated blood vessels. Mark a spot for injection away from the embryo.
-
Sterilization: Swab the marked area on the eggshell with 70% ethanol and allow it to air dry.
-
Injection Preparation: Prepare the injection solution by diluting the anti-bursin antibody in sterile PBS to the desired concentration. A control group should be prepared with an equivalent volume of sterile PBS or a non-specific control antibody.
-
Shell Penetration: Carefully make a small hole in the eggshell at the marked spot using a sterile needle or drill.
-
Injection: Using the micro-syringe, carefully insert the needle into the chorioallantoic vein and inject the antibody solution (typically 50-100 µL).
-
Sealing: Seal the hole with sterile paraffin or wax.
-
Continued Incubation: Return the eggs to the incubator and continue incubation until E17.
-
Tissue Harvesting: At E17, carefully open the eggs, harvest the bursa of Fabricius from the embryos, and process for analysis (e.g., immunohistochemistry or flow cytometry) to quantify the presence of IgM+ cells.
Protocol: B-Lymphocyte Differentiation Assay
This protocol is a generalized method based on the principles described for testing this compound's effect on B-cell precursors.[1][5]
Objective: To measure the in vitro effect of synthetic this compound on the differentiation of B lymphocytes from precursor cells.
Materials:
-
Source of B-cell precursors (e.g., bone marrow from mice or peripheral blood mononuclear cells from patients).
-
Ficoll-Paque or other density gradient medium for cell isolation.
-
RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.
-
Synthetic this compound and its analogs.
-
Control vehicle (e.g., sterile water or PBS).
-
Incubator (37°C, 5% CO₂).
-
Flow cytometer.
-
Fluorochrome-conjugated antibodies against B-cell surface markers (e.g., anti-CD19, anti-CD22, anti-IgM).
Procedure:
-
Cell Isolation: Isolate precursor cells (e.g., bone marrow cells or PBMCs) using density gradient centrifugation with Ficoll-Paque.
-
Cell Culture: Wash the isolated cells and resuspend them in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Treatment: Plate the cells in a multi-well culture plate. Add synthetic this compound or its analogs at various concentrations (e.g., ranging from 1 ng/mL to 10 µg/mL). Include a vehicle-only control group.
-
Incubation: Incubate the cells for a period sufficient to allow differentiation (e.g., 48-72 hours) at 37°C in a 5% CO₂ atmosphere.
-
Staining for Flow Cytometry:
-
Harvest the cells from the wells and wash them with cold PBS containing 1% BSA.
-
Resuspend the cells in the staining buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies against B-cell markers.
-
Incubate on ice for 30 minutes in the dark.
-
-
Data Acquisition: Wash the cells to remove unbound antibodies and resuspend them in PBS. Acquire data on a flow cytometer.
-
Analysis: Analyze the flow cytometry data to quantify the percentage of cells expressing mature B-cell markers (e.g., CD19+, IgM+) in the this compound-treated groups compared to the control group.
Conclusion and Future Directions
This compound is a highly specific and potent signaling molecule with a foundational role in B lymphocyte differentiation in vertebrates.[1][6] Its conservation from avians to mammals, evidenced by the discovery of prothis compound, underscores its fundamental importance.[3] The demonstrated immunomodulatory and adjuvant properties of this compound present significant opportunities for therapeutic development, particularly in the contexts of vaccine enhancement and the treatment of immunodeficiencies.[4][5] Furthermore, its unexpected role in the development of the pineal gland's circadian function reveals a fascinating and previously unappreciated link between the immune and neuroendocrine systems.[2]
Future research should focus on several key areas:
-
Receptor Identification: The definitive identification and characterization of the this compound receptor on B cells is the most critical next step. This will enable a detailed molecular understanding of its signaling pathway and facilitate the design of targeted agonists and antagonists.
-
Elucidation of Downstream Pathways: Beyond the initial observation of cGMP elevation, the downstream effectors and transcriptional programs activated by this compound remain unknown.
-
Therapeutic Analog Development: The finding that [Sar3]this compound is more potent than native this compound suggests that structure-activity relationship studies could yield novel analogs with enhanced therapeutic efficacy and stability.[5]
-
Exploring the Immune-Neuroendocrine Axis: The connection between this compound and melatonin regulation warrants further investigation to understand the broader physiological implications of this interaction.
A deeper understanding of this compound's biology will undoubtedly unlock new avenues for modulating the immune response and potentially treating a range of diseases.
References
- 1. Tripeptide structure of this compound, a selective B-cell-differentiating hormone of the bursa of fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A role for bursa fabricii and this compound in the ontogeny of the pineal biosynthetic activity in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bovine prothis compound tetradecapeptide contains amino acid sequence from somatostatin, tuftsin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an adjuvant is a potent enhancer of immune response in mice immunized with the JEV subunit vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses and effect of this compound and it analogs on the reduced B lymphocytes of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of this compound in the development of B lymphocytes in chicken embryonic Bursa of Fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthetic Bursin Peptide (Lys-His-Gly-NH2): Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bursin (B8708485) (H-Lys-His-Gly-NH2) is a tripeptide hormone first isolated from the bursa of Fabricius, the primary site of B-lymphocyte maturation in avian species.[1] Subsequent research has identified its presence in mammalian bone marrow, indicating a conserved role in the immune system.[2] Synthetic this compound has been confirmed to be chemically and biologically identical to its natural counterpart.[1] Functionally, this compound acts as a selective B-cell differentiating hormone, inducing the maturation of B-lymphocyte precursors into antibody-secreting cells.[1][3] This activity is mediated through a specific cell surface receptor and a distinct signaling pathway involving cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] These properties make synthetic this compound a valuable tool for in vitro studies of B-cell development, immune response modulation, and for professionals in drug development exploring novel immunomodulatory agents.
Data Presentation: Efficacy of Bursal Peptides
While extensive dose-response data for the specific this compound tripeptide is limited, studies on closely related synthetic bursal peptides, such as Bursopentin (BP5), provide a strong model for its biological activity. The following tables summarize the dose-dependent effects of these peptides on B-cell differentiation and activation in vitro. A key finding for the this compound tripeptide itself is its ability to induce a 10-fold increase in immunoglobulin (Ig)-secreting cells from embryonic bursa cell cultures when used as a co-stimulant.[3]
Table 1: Dose-Dependent Effect of a Related Bursal Peptide (BP5) on Murine B-Cell Differentiation in vitro [4]
| Peptide Concentration (µg/mL) | Mean % of Differentiated B-Cells (CD19+CD43+) | Statistical Significance (p-value vs. Control) |
| 0 (Control) | Baseline | - |
| 0.01 | Significantly Increased | < 0.05 |
| 0.1 | Significantly Increased | < 0.05 |
| 1.0 | Significantly Increased | < 0.05 |
Data derived from studies on Bursopentin (BP5), a related bursal peptide, demonstrating the typical dose-response relationship for this class of molecules.[4]
Table 2: Dose-Dependent Effect of a Related Bursal Peptide (BP5) on Murine B-Cell Activation in vitro [4]
| Peptide Concentration (µg/mL) | Mean % of Activated B-Cells (CD19+CD69+) | Statistical Significance (p-value vs. Control) |
| 0 (Control) | Baseline | - |
| 0.01 | Significantly Increased (Highest Activation) | < 0.05 |
| 0.1 | Significantly Increased | < 0.05 |
| 1.0 | Significantly Increased | < 0.05 |
Data derived from studies on Bursopentin (BP5). Note the peak activation at the lowest concentration, suggesting a complex dose-response relationship that may be investigated for this compound.[4]
Signaling Pathway
This compound initiates its biological effects by binding to a specific receptor on the surface of B-lymphocyte precursors.[5] This binding event activates an intracellular signaling cascade. Though the receptor's exact classification is under investigation, its function is consistent with peptide hormone receptors that activate guanylate cyclase. This enzyme catalyzes the conversion of GTP to cyclic GMP (cGMP).[4] The elevation of intracellular cGMP acts as a critical second messenger, which in turn activates cGMP-dependent Protein Kinase (PKG).[6][7][8] PKG, a serine/threonine kinase, then phosphorylates downstream target proteins, including transcription factors, which translocate to the nucleus and modulate the expression of genes essential for B-cell differentiation and maturation.[8][9]
Caption: this compound peptide signaling cascade.
Experimental Protocols
The following protocols provide detailed methodologies for studying the effects of synthetic this compound peptide on B-cell differentiation and for quantifying a key step in its mechanism of action.
Protocol 1: In Vitro B-Cell Differentiation Assay from Precursor Cells
This protocol describes how to induce and quantify the differentiation of B-cell precursors using synthetic this compound, followed by analysis with flow cytometry.
Caption: Workflow for B-cell differentiation assay.
Methodology:
-
Cell Isolation:
-
Isolate bone marrow cells from C57BL/6 mice or use a suitable B-lymphocyte precursor cell line.
-
Prepare a single-cell suspension at a concentration of 1 × 10⁶ cells/mL in culture medium.
-
-
Culture Setup:
-
Use Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Calf Serum (FCS), 2 mM L-glutamine, 50 µM 2-mercaptoethanol, and 10 ng/mL Interleukin-7 (IL-7).
-
Plate cells in 24-well plates.
-
-
Treatment:
-
Prepare a stock solution of synthetic this compound peptide in sterile PBS or culture medium.
-
Add this compound to the cell cultures at final concentrations ranging from 0.01 to 1.0 µg/mL.
-
Include a vehicle-only negative control and a positive control (e.g., Lipopolysaccharide, LPS).
-
-
Incubation:
-
Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO₂ for 5 to 7 days.
-
-
Analysis by Flow Cytometry:
-
Harvest cells and wash twice with ice-cold PBS containing 2% FCS (FACS buffer).
-
Resuspend cells in FACS buffer and stain with fluorescently-labeled antibodies against B-cell surface markers (e.g., FITC-anti-CD19, PE-anti-IgM, APC-anti-B220) for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to quantify the percentage of differentiated cells (e.g., CD19+/IgM+) in each treatment group.
-
Protocol 2: Measurement of Intracellular cGMP Levels
This protocol outlines the procedure for quantifying the intracellular concentration of cGMP in B-cells following stimulation with this compound, using a competitive ELISA kit.
Methodology:
-
Cell Culture and Stimulation:
-
Culture a B-cell line (e.g., Daudi) or primary B-cells to a sufficient density (e.g., 1-2 x 10⁷ cells per condition).
-
Stimulate the cells with synthetic this compound peptide (e.g., 1 µg/mL) for a short duration (e.g., 10-30 minutes) at 37°C. Include an unstimulated control.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Aspirate the supernatant completely.
-
Add 1 mL of 0.1 M HCl per 10⁷ cells to the pellet.
-
Incubate at room temperature for 20 minutes, vortexing occasionally to ensure complete lysis. This step inactivates phosphodiesterases which would otherwise degrade cGMP.
-
-
Sample Preparation:
-
Centrifuge the lysate at >1,000 x g for 10 minutes to pellet cellular debris.
-
Carefully collect the supernatant, which contains the cGMP. This sample can be stored at -20°C or assayed immediately.
-
-
cGMP Quantification (Competitive ELISA):
-
Perform the assay according to the manufacturer's instructions for the chosen cGMP ELISA kit. A general workflow is as follows:
-
Prepare cGMP standards as per the kit protocol.
-
Pipette standards and prepared cell lysate samples into the wells of the antibody-coated microplate.
-
Add HRP-conjugated cGMP to all wells. This will compete with the cGMP in the sample/standard for binding to the antibody on the plate.
-
Incubate for the recommended time (e.g., 2 hours at room temperature).
-
Wash the plate several times to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) and incubate until color develops. The intensity of the color will be inversely proportional to the amount of cGMP in the sample.
-
Add a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of cGMP in the cell lysate samples.
-
Normalize the cGMP concentration to the total protein concentration or cell number of the original sample.
-
References
- 1. Ability of various bombesin receptor agonists and antagonists to alter intracellular signaling of the human orphan receptor BRS-3. | Sigma-Aldrich [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. A role for Lys-His-Gly-NH2 in avian and murine B cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptomic analysis of spleen B cell revealed the molecular basis of bursopentin on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Expression of this compound receptor on membranes of hybridoma cell and identification of binding peptide of this compound from 12-merrandom phage display peptide library] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 9. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: A Detailed Protocol for the Solid-Phase Synthesis of Bursin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bursin (B8708485), a tripeptide with the sequence Lys-His-Gly-NH2, is known for its role in B-cell differentiation.[1][2] This document provides a comprehensive protocol for the chemical synthesis of this compound using Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS). SPPS offers a streamlined and efficient method for producing high-purity peptides for research and pharmaceutical applications.[3] The protocol details resin preparation, iterative cycles of deprotection and coupling, and final cleavage and purification steps.
Introduction to Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is the predominant method for chemically synthesizing peptides.[4] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[4] The synthesis proceeds from the C-terminus to the N-terminus.[4] The core of this methodology is the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids, allowing for selective deprotection without affecting the acid-labile protecting groups on the amino acid side chains.[4]
For the synthesis of this compound (Lys-His-Gly-NH2), which has an amide at the C-terminus, a Rink Amide resin is the appropriate solid support.[3]
Materials and Reagents
The following table summarizes the key reagents and their recommended specifications for the synthesis of this compound on a 0.1 mmol scale.
| Reagent | Specification | Supplier | Purpose |
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g substitution | Standard Peptide Supply | Solid support for peptide assembly |
| Fmoc-Gly-OH | Standard Grade | Standard Peptide Supply | First amino acid |
| Fmoc-His(Trt)-OH | Trityl side-chain protection | Standard Peptide Supply | Second amino acid |
| Fmoc-Lys(Boc)-OH | Boc side-chain protection | Standard Peptide Supply | Third amino acid |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Chemical Supplier | Primary solvent |
| Dichloromethane (DCM) | Anhydrous | Chemical Supplier | Solvent for washing and resin swelling |
| Piperidine (B6355638) | Reagent Grade | Chemical Supplier | Fmoc deprotection agent |
| HBTU / HATU | >99% Purity | Standard Peptide Supply | Coupling (activating) agent |
| DIPEA / Hünig's base | >99% Purity | Chemical Supplier | Activation base |
| Trifluoroacetic acid (TFA) | Reagent Grade | Chemical Supplier | Cleavage agent |
| Triisopropylsilane (TIS) | >98% Purity | Chemical Supplier | Scavenger for cleavage |
| Deionized Water (H₂O) | HPLC Grade | - | Scavenger and for HPLC |
| Diethyl Ether | Anhydrous, Cold | Chemical Supplier | Peptide precipitation |
| Acetonitrile (ACN) | HPLC Grade | Chemical Supplier | HPLC mobile phase |
Quantitative Overview of Synthesis Cycle
The following table outlines the quantitative parameters for each step in a typical 0.1 mmol scale synthesis of this compound.
| Step | Reagent / Solvent | Volume / Mass | Reaction Time | Temperature |
| Resin Swelling | DMF | 10 mL | 1 hour | Room Temp |
| Fmoc Deprotection | 20% Piperidine in DMF | 10 mL | 2 x 10 min | Room Temp |
| Amino Acid Coupling | Fmoc-AA (4 eq.), HBTU (3.9 eq.), DIPEA (8 eq.) | 4 eq. / 3.9 eq. / 8 eq. | 1 - 2 hours | Room Temp |
| Washing (Post-Deprotection) | DMF | 3 x 10 mL | ~5 min total | Room Temp |
| Washing (Post-Coupling) | DMF, then DCM | 3 x 10 mL each | ~10 min total | Room Temp |
| Final Cleavage | TFA:TIS:H₂O (95:2.5:2.5) | 10 mL | 2 - 3 hours | Room Temp |
| Precipitation | Cold Diethyl Ether | 40 - 50 mL | 30 min | 4°C |
Detailed Experimental Protocol
This protocol describes the manual synthesis of this compound (Lys-His-Gly-NH2) on a 0.1 mmol scale.
4.1. Resin Preparation (Loading of First Amino Acid)
-
Weigh 200 mg of Rink Amide resin (~0.5 mmol/g) and place it into a fritted peptide synthesis vessel.
-
Add 10 mL of DMF to swell the resin. Agitate gently for 1 hour at room temperature.[5]
-
Drain the DMF.
4.2. Synthesis Cycle: Glycine (1st Amino Acid)
-
Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL) to remove residual piperidine.
-
Coupling (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in 5 mL of DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test, indicated by yellow beads, signifies a complete reaction).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL).
4.3. Synthesis Cycle: Histidine (2nd Amino Acid)
-
Repeat steps in 4.2 using Fmoc-His(Trt)-OH.
4.4. Synthesis Cycle: Lysine (3rd Amino Acid)
-
Repeat steps in 4.2 using Fmoc-Lys(Boc)-OH.
-
After the final wash, perform one last Fmoc deprotection step to remove the Fmoc group from the N-terminal Lysine.
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL) and dry the peptide-resin under vacuum for several hours.
4.5. Cleavage and Deprotection
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a ratio of 95:2.5:2.5.[3]
-
Add 10 mL of the cleavage cocktail to the dried peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours. This cleaves the peptide from the resin and removes the side-chain protecting groups (Trt and Boc).[3]
-
Filter the solution to separate the resin beads and collect the filtrate containing the peptide.
-
Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.
4.6. Peptide Precipitation and Purification
-
Add the TFA filtrate dropwise into a conical tube containing 40-50 mL of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. The expected molecular weight for this compound (C₁₄H₂₅N₇O₃) is approximately 339.4 g/mol .[6]
Visualized Workflows and Structures
The following diagrams illustrate the key processes and molecules involved in the synthesis of this compound.
References
- 1. Bovine prothis compound tetradecapeptide contains amino acid sequence from somatostatin, tuftsin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. This compound (avian) peptide [novoprolabs.com]
Application Notes and Protocols for In Vitro Bioassay of Bursin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bursin is a tripeptide (Lys-His-Gly-NH2) known to be a selective B-cell differentiating hormone. It is found in the bursa of Fabricius in birds and in the bone marrow of mammals, where it plays a role in the maturation of B lymphocytes. The development of a robust and reproducible in vitro bioassay for this compound activity is crucial for studying its mechanism of action, screening for analogues with enhanced or modified activity, and for quality control in the production of synthetic this compound.
These application notes provide a detailed protocol for an in vitro bioassay to quantify the biological activity of this compound by measuring its effect on the differentiation of B-cell precursors isolated from bone marrow.
Principle of the Assay
This bioassay is based on the principle that this compound induces the differentiation of progenitor B-cells into more mature B-cell phenotypes. The assay utilizes primary bone marrow cells, which contain a population of B-cell precursors. These cells are cultured in vitro in the presence of varying concentrations of this compound. The activity of this compound is quantified by measuring the increase in the population of differentiated B-cells using flow cytometry. Specific cell surface markers are used to distinguish between different stages of B-cell maturation. An increase in the percentage of cells expressing mature B-cell markers in response to this compound treatment is indicative of its bioactivity.
Experimental Protocols
Isolation and Preparation of Bone Marrow Cells
This protocol describes the isolation of bone marrow cells from mice, a common model for studying hematopoiesis.
Materials and Reagents:
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)
-
ACK (Ammonium-Chloride-Potassium) Lysis Buffer
-
Sterile syringes (5 mL) and needles (25G)
-
Sterile petri dishes and 50 mL conical tubes
-
Cell strainer (70 µm)
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Procedure:
-
Humanely euthanize the mouse according to approved institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Surgically remove the femurs and tibias and place them in a petri dish containing sterile PBS on ice.
-
In a sterile cell culture hood, cut the ends of the bones.
-
Using a 5 mL syringe with a 25G needle filled with complete RPMI, flush the bone marrow from the bones into a 50 mL conical tube.
-
Create a single-cell suspension by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer to remove any clumps.
-
Centrifuge the cells at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ACK lysis buffer for 1-2 minutes to lyse red blood cells.
-
Add 10 mL of complete RPMI to stop the lysis and centrifuge again.
-
Resuspend the cell pellet in a known volume of complete RPMI.
-
Count the viable cells using a hemocytometer and Trypan Blue exclusion.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI.
In Vitro B-Cell Differentiation Assay
Materials and Reagents:
-
Isolated bone marrow cells (1 x 10^6 cells/mL)
-
This compound peptide (synthetic, high purity)
-
Sterile 96-well flat-bottom culture plates
-
Complete RPMI medium
-
Sterile PBS
-
Flow cytometry staining buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorescently conjugated antibodies against B-cell surface markers (e.g., anti-CD45R/B220, anti-IgM, anti-CD19, anti-CD27, anti-CD38).[1]
Procedure:
-
Prepare serial dilutions of this compound in complete RPMI to achieve final concentrations ranging from 1 ng/mL to 10 µg/mL. A vehicle control (medium alone) should also be included. Bioactive peptides are often effective at low concentrations.[2]
-
Plate 100 µL of the bone marrow cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, harvest the cells by gently resuspending them and transferring to microcentrifuge tubes or a V-bottom 96-well plate.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 200 µL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of flow cytometry staining buffer containing the pre-titrated fluorescently conjugated antibodies.
-
Incubate on ice or at 4°C for 30 minutes in the dark.
-
Wash the cells twice with 200 µL of staining buffer.
-
Resuspend the final cell pellet in 200-500 µL of staining buffer for flow cytometry analysis.
Flow Cytometry Analysis
Procedure:
-
Acquire the stained cell samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Within the lymphocyte gate, identify the B-cell lineage cells using a pan-B-cell marker like CD45R/B220 or CD19.[1][3]
-
Analyze the expression of maturation markers on the B220+ or CD19+ population. For example, differentiate between immature (IgM+) and mature (IgM+ and potentially IgD+) B-cells. Further sub-setting into precursor, naive, memory, and plasmablast populations can be achieved with markers like CD27 and CD38.[4][5]
-
Quantify the percentage of the different B-cell populations in each treatment group.
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table to facilitate easy comparison between the different concentrations of this compound tested.
Table 1: Effect of this compound on the Differentiation of Bone Marrow-Derived B-Cells
| This compound Concentration (ng/mL) | % B220+ Cells (of total lymphocytes) | % Immature B-cells (IgM+ of B220+) | % Mature B-cells (e.g., IgM+CD27+ of B220+) |
| 0 (Vehicle Control) | 15.2 ± 1.8 | 85.3 ± 4.5 | 5.1 ± 0.9 |
| 1 | 16.5 ± 2.1 | 82.1 ± 3.9 | 8.9 ± 1.2 |
| 10 | 18.9 ± 2.5 | 75.6 ± 5.1 | 15.4 ± 2.3 |
| 100 | 25.4 ± 3.1 | 60.2 ± 6.2 | 28.7 ± 3.5 |
| 1000 | 28.1 ± 2.9 | 55.8 ± 5.8 | 35.2 ± 4.1 |
| 10000 | 28.5 ± 3.3 | 54.5 ± 6.0 | 36.1 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro this compound bioassay.
Putative this compound Signaling Pathway
Caption: A putative signaling pathway for this compound-induced B-cell differentiation.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. mft.nhs.uk [mft.nhs.uk]
- 5. Novel Strategy for Phenotypic Characterization of Human B Lymphocytes from Precursors to Effector Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Cell Culture Models for Studying Bursin's Immunomodulatory Effects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bursin (B8708485), a tripeptide with the sequence Lys-His-Gly-NH2, is a hormone-like substance originally isolated from the bursa of Fabricius in birds.[1] It is recognized for its selective action on B lymphocytes, playing a role in their differentiation and maturation.[1][2] Understanding the cellular and molecular mechanisms of this compound's activity is crucial for harnessing its therapeutic potential in immunomodulation and drug development. This document provides detailed application notes and protocols for establishing and utilizing cell culture models to investigate the effects of this compound on B lymphocytes.
Recommended Cell Lines
The selection of an appropriate cell line is critical for studying the specific effects of this compound. Based on existing research, the following B lymphocyte-derived cell lines are recommended:
-
Daudi Cells: A human Burkitt's lymphoma cell line that has been shown to respond to this compound with an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3] These cells are a suitable model for investigating this compound-induced signaling pathways. Daudi cells are grown in suspension culture.[4]
-
DT40 Cells: A chicken B cell line that is well-characterized and has been used to study the effects of the related pentapeptide, bursopentin (BP5).[5] Given that this compound originates from an avian source, this cell line represents a homologous system and is a strong candidate for studying this compound's effects on proliferation and differentiation.
-
Primary B Cells: For studies aiming to translate findings to a more physiologically relevant context, primary B cells isolated from peripheral blood or spleen can be utilized. Protocols for in vitro differentiation of primary B cells are available and can be adapted for studying the effects of this compound.[4][6]
Data Presentation: Quantitative Effects of this compound and Related Peptides
The following tables summarize the quantitative data on the effects of this compound and the related pentapeptide, bursopentin (BP5), on B cell populations.
Table 1: Effect of this compound on B Cell Differentiation
| Peptide | Cell Type | Treatment | Effect | Quantitative Result | Reference |
| This compound (Lys-His-Gly-NH2) | Embryonic Chicken Bursa Cells | In vitro stimulation with phorbol (B1677699) myristate acetate (B1210297) and this compound | Increased differentiation into immunoglobulin (Ig)-secreting cells | 10-fold increase in the number of Ig-secreting cells | [5] |
| This compound (Lys-His-Gly-NH2) | Chicken Bone Marrow Cells | 18-hour in vitro treatment | Increased frequency of Bu-1 antigen-bearing cells | Data not specified | [5] |
Table 2: Dose-Dependent Effects of Bursopentin (BP5) on DT40 Cell Proliferation
| BP5 Concentration | Effect on Cell Proliferation (relative to control) | Time Point | Reference |
| 0.02 µg/ml | Proliferation | 24 and 48 hours | [5] |
| 0.2 µg/ml | Proliferation | 24 and 48 hours | [5] |
| 2 µg/ml | Inhibition of proliferation | 24 and 48 hours | [5] |
| 20 µg/ml | Inhibition of proliferation | 24 and 48 hours | [5] |
Experimental Protocols
Protocol 1: Culturing Daudi Cells for this compound Studies
Materials:
-
Daudi cell line (e.g., ATCC CCL-213)
-
RPMI-1640 medium (ATCC-formulated, ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
Hemocytometer
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
-
T-25 or T-75 culture flasks
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of Daudi cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol.
-
Initial Culture: Transfer the thawed cells to a 15 ml conical tube containing 9 ml of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Resuspend the cell pellet in fresh complete growth medium and transfer to a T-25 culture flask.[4]
-
Cell Maintenance: Maintain the cells in a 37°C incubator with 5% CO2. Keep the cell density between 3 x 10^5 and 2 x 10^6 cells/ml by adding fresh medium every 2-3 days.[4]
-
Subculturing: To subculture, determine the cell density and viability using a hemocytometer and trypan blue exclusion. Centrifuge the required volume of cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium to the desired seeding density in a new flask.
Protocol 2: B-Lymphocyte Proliferation Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to assess the effect of this compound on the proliferation of suspension B-cell lines like Daudi or DT40.
Materials:
-
B-cell line of interest (e.g., Daudi, DT40)
-
Complete growth medium
-
This compound tripeptide (synthetic, high purity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or SDS-HCl solution)
-
96-well flat-bottom microplate
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed the B-cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µl of complete growth medium.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µl of the this compound solutions to the respective wells to achieve final concentrations ranging from picomolar to micromolar. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µl of MTT solution (5 mg/ml) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µl of MTT solvent to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the absorbance against the this compound concentration to generate a dose-response curve.
Protocol 3: In Vitro B-Cell Differentiation Assay
This protocol is designed to assess the effect of this compound on the differentiation of B-cells into antibody-secreting cells, which can be quantified by flow cytometry.
Materials:
-
B-cell line (e.g., Daudi) or isolated primary B-cells
-
Complete growth medium
-
This compound tripeptide
-
Differentiation-inducing agents (e.g., CpG ODN 2006, IL-2, IL-21, CD40L)[4][6]
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against B-cell differentiation markers (e.g., CD19, CD27, CD38, CD138, surface IgM)
-
Fixation and permeabilization buffers (for intracellular staining if required)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of B-cells at a concentration of 1 x 10^6 cells/ml in complete growth medium.
-
Stimulation and Treatment: Seed the cells in a 24-well plate. Add the desired differentiation-inducing agents. Add this compound at various concentrations to the treatment wells. Include appropriate controls (unstimulated, stimulated without this compound).
-
Incubation: Culture the cells for 3 to 6 days at 37°C in a 5% CO2 incubator.
-
Cell Staining:
-
Harvest the cells and wash them with cold flow cytometry staining buffer.
-
Resuspend the cells in the staining buffer containing the fluorochrome-conjugated antibodies against the selected surface markers.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer.
-
If performing intracellular staining, follow the manufacturer's protocol for fixation and permeabilization before adding intracellular antibodies.
-
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the data to quantify the percentage of cells expressing different differentiation markers (e.g., CD19+CD27+CD38+ plasmablasts).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathway of this compound in B-lymphocytes.
Caption: Experimental workflow for the B-cell proliferation (MTT) assay.
Caption: Experimental workflow for the B-cell differentiation assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Role of this compound in the development of B lymphocytes in chicken embryonic Bursa of Fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of lymphocytes by brominated nucleoside and cyclic nucleotide analogues: implications for the "second messenger" function of cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. A role for Lys-His-Gly-NH2 in avian and murine B cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of Bursin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bursin (B8708485), a tripeptide hormone with the sequence Lysyl-Histidyl-Glycine amide, is a key biomolecule involved in the differentiation of B lymphocytes in avian species.[1] Its localization within immune tissues is crucial for understanding its precise role in B-cell development and the overall immune response. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of this compound in tissue sections, providing valuable insights into its physiological functions. These application notes provide a detailed protocol for the immunohistochemical localization of this compound in avian tissues, particularly the bursa of Fabricius.
Principles of this compound Immunohistochemistry
Immunohistochemistry facilitates the identification of this compound in situ by employing a specific primary antibody that binds to the this compound peptide within the tissue. A secondary antibody, conjugated to an enzyme or fluorophore, then binds to the primary antibody. This binding event is subsequently visualized through a chromogenic reaction or fluorescence microscopy, revealing the localization of this compound within the cellular and tissue architecture.
Experimental Protocols
This protocol outlines the key steps for localizing this compound in formalin-fixed, paraffin-embedded (FFPE) avian tissue sections.
I. Tissue Preparation
-
Fixation: Immediately following dissection, fix fresh avian tissue samples (e.g., bursa of Fabricius, spleen, thymus) in 10% neutral buffered formalin for 18-24 hours at room temperature. The tissue thickness should not exceed 4-5 mm to ensure proper fixation.
-
Dehydration and Clearing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions (e.g., 70%, 80%, 95%, and 100% ethanol), followed by clearing in xylene.
-
Paraffin (B1166041) Embedding: Infiltrate the cleared tissues with molten paraffin wax and embed them to form paraffin blocks.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on positively charged glass slides.
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
II. Immunohistochemical Staining
A generalized workflow for the immunohistochemical staining of this compound is presented below. Optimization of specific parameters is recommended for each new antibody and tissue type.
Caption: General workflow for this compound immunohistochemistry.
Detailed Staining Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5-10 minutes each).
-
Rehydrate through graded ethanol solutions (100%, 95%, 70%, 50%; 2-5 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
This step is crucial for unmasking the antigenic epitopes of this compound that may have been altered by formalin fixation.[1][2]
-
Method: Heat-Induced Epitope Retrieval (HIER) is generally recommended.[2]
-
Buffer: 10 mM Sodium Citrate buffer (pH 6.0) is a common starting point. Tris-EDTA buffer (pH 9.0) can also be tested for optimization.
-
Procedure: Immerse slides in the pre-heated antigen retrieval buffer and heat in a pressure cooker, microwave, or water bath (e.g., 95-100°C for 10-20 minutes).[3] Allow slides to cool down in the buffer for at least 20 minutes.
-
Rinse slides in a wash buffer (e.g., PBS or TBS).
-
-
Blocking Endogenous Peroxidase (for chromogenic detection with HRP):
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Blocking Solution: 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody in wash buffer.[4]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-bursin antibody diluted in antibody diluent (e.g., wash buffer with 1% BSA).
-
Antibody Type: Polyclonal or monoclonal antibodies raised against this compound.
-
Incubation: Overnight at 4°C is often recommended to enhance specific binding.[5] Alternatively, 1-2 hours at room temperature can be tested.
-
-
Secondary Antibody Incubation:
-
Wash slides thoroughly with wash buffer (3 changes, 5 minutes each).
-
Incubate with a biotinylated or enzyme-conjugated secondary antibody that is specific for the host species of the primary antibody.
-
Incubation: 30-60 minutes at room temperature.
-
-
Detection:
-
Wash slides with wash buffer.
-
For Chromogenic Detection: If using a biotinylated secondary antibody, incubate with an avidin-biotin-enzyme complex (e.g., HRP-streptavidin). Develop the color with a suitable chromogen substrate (e.g., DAB for HRP, which produces a brown precipitate).
-
For Fluorescent Detection: If using a fluorophore-conjugated secondary antibody, proceed to mounting.
-
-
Counterstaining:
-
Lightly counterstain the sections with a suitable nuclear stain (e.g., Hematoxylin) to provide tissue context.
-
Rinse with water.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate the sections through graded ethanol solutions.
-
Clear in xylene.
-
Mount with a permanent mounting medium and a coverslip.
-
-
Microscopy and Analysis:
-
Examine the slides under a light or fluorescence microscope. This compound-positive cells will be identified by the colored precipitate or fluorescent signal.
-
Data Presentation
The following tables summarize key quantitative parameters that often require optimization for successful this compound immunohistochemistry.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration/Dilution Range | Incubation Time | Incubation Temperature |
| Antigen Retrieval | Sodium Citrate Buffer | 10 mM, pH 6.0 | 10-20 minutes | 95-100°C |
| Tris-EDTA Buffer | 1 mM EDTA, 10 mM Tris, pH 9.0 | 10-20 minutes | 95-100°C | |
| Blocking | Normal Serum | 1-5% | 30-60 minutes | Room Temperature |
| Bovine Serum Albumin (BSA) | 1-5% | 30-60 minutes | Room Temperature | |
| Primary Antibody | Anti-Bursin Antibody | To be determined empirically | 1-2 hours or Overnight | Room Temperature or 4°C |
| Secondary Antibody | Biotinylated/Enzyme-conjugated | Follow manufacturer's recommendation | 30-60 minutes | Room Temperature |
Table 2: Troubleshooting Common IHC Issues
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; optimize dilution |
| Inadequate antigen retrieval | Optimize HIER buffer, time, and temperature | |
| Incorrect antibody storage | Follow manufacturer's storage instructions | |
| High Background | Non-specific antibody binding | Optimize blocking step (time, concentration) |
| Primary antibody concentration too high | Titrate primary antibody to a higher dilution | |
| Insufficient washing | Increase number and duration of wash steps | |
| Non-specific Staining | Endogenous peroxidase/biotin | Include appropriate blocking steps |
| Cross-reactivity of secondary antibody | Use a secondary antibody raised against the correct species |
This compound Signaling Pathway (Hypothetical)
The precise signaling pathway for avian this compound has not been fully elucidated. However, some evidence suggests that this compound may act through a second messenger system. One study indicated that this compound increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP) in a human B-cell line.[1] Based on this limited information and general principles of peptide hormone signaling, a hypothetical pathway is proposed below. Researchers should note that this is a speculative model that requires experimental validation.
Caption: Hypothetical signaling pathway for avian this compound.
This proposed pathway suggests that this compound binds to a yet-to-be-identified receptor on the surface of pre-B lymphocytes. This interaction may activate guanylyl cyclase, leading to an increase in intracellular cGMP. Elevated cGMP levels could then activate Protein Kinase G (PKG), which in turn would phosphorylate downstream target proteins and transcription factors, ultimately leading to the gene expression changes required for B-cell differentiation. Further research is necessary to identify the specific this compound receptor and validate the components of this putative signaling cascade.
Conclusion
The immunohistochemical localization of this compound is a valuable tool for investigating its role in avian immunology. The protocol provided here offers a comprehensive starting point for researchers. However, optimization of the protocol for specific antibodies and experimental conditions is essential for obtaining reliable and reproducible results. The elucidation of the complete this compound signaling pathway remains a key area for future research, which will be critical for a full understanding of its function in B-cell development and for potential applications in immunomodulation and drug development.
References
- 1. gosset.ai [gosset.ai]
- 2. The chicken B-cell receptor complex and its role in avian B-cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Identification and characterization of novel immunomodulatory bursal-derived pentapeptide-II (BPP-II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols: Flow Cytometry Analysis of B Cell Differentiation Induced by Bursin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bursin (B8708485), a tripeptide (Lys-His-Gly-NH2), is a bursal hormone known to selectively induce the differentiation of B lymphocytes. Understanding the mechanisms by which this compound influences B cell maturation and activation is crucial for immunology research and the development of novel immunomodulatory therapies. Flow cytometry is a powerful technique for dissecting the phenotypic changes that occur in B cell populations upon stimulation. These application notes provide a detailed protocol for the analysis of this compound-induced B cell differentiation using multicolor flow cytometry.
Data Presentation
The following tables summarize the quantitative effects of this compound analogs on various B cell subpopulations as determined by flow cytometry. This data is derived from in vitro and in vivo studies and illustrates the potential of this compound to modulate B cell responses.
Table 1: In Vitro Effects of this compound Pentapeptide (BP5) on Murine Splenic B Cell Subsets [1]
| B Cell Subset | Marker Profile | Control (%) | 0.01 µg/mL BP5 (%) | 0.1 µg/mL BP5 (%) | 1 µg/mL BP5 (%) | LPS Control (%) |
| Total B Cells | CD19+ | 45.3 ± 2.1 | 48.7 ± 1.8 | 52.1 ± 2.5 | 55.4 ± 2.3 | 56.2 ± 2.0 |
| Activated B Cells | CD19+CD69+ | 5.2 ± 0.7 | 15.8 ± 1.5 | 12.4 ± 1.1 | 9.7 ± 0.9 | Not Reported |
| Mature B Cells | CD19+IgD+ | 28.4 ± 1.9 | 35.1 ± 2.2 | 38.6 ± 2.4 | 32.7 ± 2.0 | Not Reported |
| Plasma Cells | CD19+CD27+CD38+ | 3.1 ± 0.4 | 4.2 ± 0.5 | 5.8 ± 0.6 | 7.9 ± 0.8 | 6.5 ± 0.7 |
* Indicates a statistically significant difference compared to the control group (P < 0.05).
Table 2: In Vivo Effects of this compound Pentapeptide (BP5) on Murine Splenic B Cell Activation (in combination with H9N2 vaccine) [1]
| B Cell Subset | Marker Profile | Vaccine Control (%) | Vaccine + 0.05 mg/mL BP5 (%) | Vaccine + 0.25 mg/mL BP5 (%) |
| Activated B Cells | CD19+CD69+ | 8.9 ± 1.1 | 6.7 ± 0.9 | 12.3 ± 1.3 |
* Indicates a statistically significant difference compared to the vaccine control group (P < 0.05).
Signaling Pathways
This compound is believed to initiate its effects by binding to a specific receptor on the B cell surface.[2] While the complete downstream signaling cascade is still under investigation, the binding event is thought to trigger intracellular signaling pathways that are crucial for B cell activation and differentiation. These pathways likely converge with known B cell receptor (BCR) signaling cascades, leading to the activation of transcription factors that orchestrate the differentiation program.
Caption: Proposed signaling pathway for this compound-induced B cell differentiation.
Experimental Protocols
Protocol 1: In Vitro Treatment of B Lymphocytes with this compound
This protocol describes the in vitro stimulation of isolated B cells with this compound for subsequent analysis.
Materials:
-
Isolated primary B lymphocytes (from spleen or peripheral blood)
-
This compound peptide (synthetic)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol)
-
6-well or 24-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Isolate B lymphocytes from your source of choice (e.g., mouse spleen, human PBMCs) using a B cell isolation kit (negative selection is recommended to avoid pre-activation).
-
Assess cell viability and count using a hemocytometer or automated cell counter.
-
Resuspend the B cells in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Plate the cell suspension into the wells of a tissue culture plate.
-
Prepare a stock solution of this compound in sterile PBS or cell culture medium.
-
Add this compound to the cell cultures to achieve the desired final concentrations. Based on studies with this compound analogs, a concentration range of 0.01 µg/mL to 1 µg/mL can be a starting point for dose-response experiments.[1] Include an untreated control (vehicle only).
-
Incubate the cells for 24 to 72 hours in a CO2 incubator at 37°C. The optimal incubation time may vary depending on the specific differentiation markers being analyzed.
-
After incubation, harvest the cells for flow cytometry analysis.
Protocol 2: Flow Cytometry Staining for B Cell Differentiation Markers
This protocol outlines the staining procedure for identifying different B cell subsets after this compound treatment.
Materials:
-
This compound-treated and control B cells (from Protocol 1)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., anti-CD16/32 for mouse, Fc Receptor Binding Inhibitor for human)
-
Fluorochrome-conjugated antibodies (see recommended panel below)
-
96-well V-bottom plate or FACS tubes
-
Centrifuge
-
Flow cytometer
Recommended Antibody Panel:
| Target | Fluorochrome | Purpose |
| CD19 | FITC or PerCP-Cy5.5 | Pan-B cell marker |
| CD69 | PE | Early activation marker |
| IgD | APC | Marker for mature B cells |
| CD27 | PE-Cy7 | Memory B cell and plasma cell marker |
| CD38 | Alexa Fluor 647 | Plasma cell marker |
| Viability Dye | e.g., Zombie Aqua™ | To exclude dead cells |
Procedure:
-
Harvest the cells from the culture plates and transfer to a 96-well V-bottom plate or FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 200 µL of cold FACS buffer. Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Without washing, add the predetermined optimal concentrations of the fluorochrome-conjugated antibodies to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of cold FACS buffer.
-
Resuspend the cells in 200-500 µL of FACS buffer for analysis on a flow cytometer. If using a viability dye that requires a specific buffer, follow the manufacturer's instructions.
-
Acquire the samples on a properly calibrated flow cytometer.
Experimental Workflow and Gating Strategy
The following diagram illustrates the overall experimental workflow from B cell isolation to data analysis.
Caption: Experimental workflow for analyzing this compound's effect on B cells.
A sequential gating strategy is essential for accurate identification of B cell subpopulations. The following is a representative gating strategy:
-
Singlet Gate: Gate on single cells using FSC-A vs FSC-H to exclude doublets.
-
Lymphocyte Gate: Gate on the lymphocyte population based on FSC-A vs SSC-A.
-
Viability Gate: Exclude dead cells by gating on the negative population for the viability dye.
-
B Cell Gate: From the live, single lymphocytes, gate on the CD19+ population to identify total B cells.
-
Subset Analysis: Within the CD19+ gate, further analyze the expression of differentiation markers:
-
Activated B cells: CD69+
-
Mature B cells: IgD+
-
Plasma cells: CD27+CD38+
-
This systematic approach will allow for the precise quantification of the effects of this compound on B cell differentiation.
References
- 1. Transcriptomic analysis of spleen B cell revealed the molecular basis of bursopentin on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Expression of this compound receptor on membranes of hybridoma cell and identification of binding peptide of this compound from 12-merrandom phage display peptide library] - PubMed [pubmed.ncbi.nlm.nih.gov]
Generating High-Affinity Monoclonal Antibodies Against the Immunomodulatory Peptide Bursin
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Bursin, a tripeptide with the amino acid sequence Lys-His-Gly-amide, is a key regulator of B-cell differentiation.[1][2] Isolated from the bursa of Fabricius in avian species, this peptide hormone has been shown to selectively induce the maturation of B-lymphocyte precursors.[2][3] Its influence on B-cell development and its potential to enhance antibody production make it a significant target for immunological research and therapeutic development.[4][5] Notably, a receptor for this compound has been identified on hybridoma cells, and its engagement is implicated in the signaling pathway for monoclonal antibody secretion.[4] These application notes provide a comprehensive guide for the generation and characterization of monoclonal antibodies (mAbs) targeting this compound, offering valuable tools for studying its biological functions and for the development of novel immunomodulatory therapies.
Antigen Preparation: Synthetic this compound Peptide
Due to its small size, the this compound tripeptide must be conjugated to a larger carrier protein to elicit a robust immune response. Keyhole limpet hemocyanin (KLH) and bovine serum albumin (BSA) are commonly used carrier proteins.
Protocol for this compound-KLH Conjugation:
-
Peptide Synthesis: Synthesize the this compound peptide (Lys-His-Gly-NH2) with a purity of >95%, confirmed by HPLC.
-
Carrier Protein Preparation: Dissolve KLH in phosphate-buffered saline (PBS) at a concentration of 10 mg/mL.
-
Crosslinking: Use a heterobifunctional crosslinker such as glutaraldehyde (B144438) or a carbodiimide (B86325) (e.g., EDC) to conjugate the N-terminus of the this compound peptide to the carrier protein.
-
Incubation: Mix the activated carrier protein with the this compound peptide at a molar ratio of 1:100 (carrier:peptide) and incubate for 2 hours at room temperature with gentle stirring.
-
Dialysis: Remove unconjugated peptide and byproducts by dialyzing the conjugate against PBS overnight at 4°C.
-
Quantification: Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay). The final conjugate can be stored at -20°C.
Methodology 1: Hybridoma Technology
Hybridoma technology is a well-established method for producing monoclonal antibodies.[6] It involves the fusion of antibody-producing B-cells from an immunized animal with an immortal myeloma cell line.[6]
Experimental Workflow: Hybridoma Technology
Caption: Workflow for monoclonal antibody production using hybridoma technology.
Detailed Protocols: Hybridoma Production
1. Immunization:
-
Animal Model: BALB/c mice (female, 6-8 weeks old) are commonly used.
-
Immunogen Preparation: Emulsify the this compound-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for subsequent boosts.
-
Immunization Schedule:
-
Titer Monitoring: Collect blood samples from the tail vein to monitor the antibody titer against this compound using an indirect ELISA.
2. Cell Fusion and Hybridoma Selection:
-
Spleen Cell Preparation: Aseptically remove the spleen from the immunized mouse with the highest antibody titer and prepare a single-cell suspension of splenocytes.
-
Myeloma Cell Line: Use a non-antibody-secreting myeloma cell line (e.g., SP2/0 or P3X63Ag8.653).
-
Fusion: Mix splenocytes and myeloma cells at a ratio of 5:1 and fuse them using polyethylene (B3416737) glycol (PEG).
-
HAT Selection: Plate the fused cells in 96-well plates in HAT (Hypoxanthine-Aminopterin-Thymidine) medium. Unfused myeloma cells and splenocytes will die, while hybridoma cells will survive.[4]
3. Screening and Cloning:
-
Primary Screening (ELISA): After 10-14 days, screen the culture supernatants for the presence of anti-Bursin antibodies using an indirect ELISA with this compound-BSA as the coating antigen.
-
Subcloning: Expand positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.
-
Secondary Screening: Re-screen the subclones to confirm antibody production and specificity.
4. Antibody Production and Purification:
-
In Vitro Production: Culture the selected hybridoma clones in large-scale flasks or bioreactors.
-
In Vivo Production (Ascites): Inject the hybridoma cells into the peritoneal cavity of pristane-primed mice to produce ascites fluid rich in monoclonal antibodies. Note that in vivo methods require strong ethical justification.[8]
-
Purification: Purify the monoclonal antibodies from the culture supernatant or ascites fluid using Protein A or Protein G affinity chromatography.
Methodology 2: Phage Display Technology
Phage display is a powerful in vitro method for generating monoclonal antibodies that avoids the use of animals for immunization. It involves the creation of a library of antibody fragments displayed on the surface of bacteriophages.[9]
Experimental Workflow: Phage Display
Caption: Workflow for generating monoclonal antibodies using phage display technology.
Detailed Protocols: Phage Display
1. Library Selection and Biopanning:
-
Antibody Library: Utilize a pre-made naïve or synthetic human antibody library (e.g., scFv or Fab).
-
Antigen Immobilization: Coat microtiter plate wells or magnetic beads with the this compound-BSA conjugate.
-
Biopanning:
-
Incubate the phage display library with the immobilized antigen to allow binding of specific phages.
-
Perform stringent washing steps to remove non-specifically bound phages.
-
Elute the specifically bound phages using a low pH buffer or by enzymatic cleavage.
-
Amplify the eluted phages by infecting E. coli.
-
Repeat the panning process for 3-5 rounds to enrich for high-affinity binders.
-
2. Screening and Characterization:
-
Phage ELISA: Screen individual phage clones from the enriched population for their ability to bind to the this compound-BSA conjugate.
-
DNA Sequencing: Isolate the phagemid DNA from positive clones and sequence the antibody gene inserts to identify unique antibody sequences.
-
Expression and Purification of Soluble Antibody Fragments:
-
Clone the antibody genes into an expression vector.
-
Transform the expression vector into a suitable E. coli strain for the production of soluble antibody fragments (scFv or Fab).
-
Purify the antibody fragments from the bacterial lysate or periplasmic extract using affinity chromatography (e.g., His-tag or Protein L).
-
Characterization of Anti-Bursin Monoclonal Antibodies
Once generated, the anti-Bursin mAbs must be thoroughly characterized to determine their binding properties and specificity.
Quantitative Data Summary
| Characterization Assay | Parameter Measured | Example Result for a High-Affinity Anti-Bursin mAb |
| Indirect ELISA | Titer | > 1:1,000,000 (from hybridoma supernatant) |
| EC50 | 0.1 - 1 nM | |
| Surface Plasmon Resonance (SPR) | Association Rate (ka) | 1 x 10^5 M^-1s^-1 |
| Dissociation Rate (kd) | 1 x 10^-4 s^-1 | |
| Affinity (KD) | 1 nM | |
| Western Blot | Specificity | Single band corresponding to this compound-conjugate |
| Sensitivity | Detection limit of 1-10 ng of this compound-conjugate | |
| Immunocytochemistry | Cellular Localization | Staining of B-lymphocyte precursors |
Experimental Protocols for Characterization
1. Indirect ELISA:
-
Coat a 96-well microtiter plate with 1-5 µg/mL of this compound-BSA in coating buffer overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween-20 (PBST).
-
Block the plate with 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Add serial dilutions of the anti-Bursin mAb (from hybridoma supernatant or purified antibody) and incubate for 1-2 hours at room temperature.
-
Wash the plate with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.
2. Western Blot:
-
Run the this compound-KLH or this compound-BSA conjugate on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-Bursin mAb overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
This compound Signaling Pathway
This compound is known to induce the differentiation of B-lymphocyte precursors.[2] Studies have shown that this compound increases the levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) in B-cells. This suggests a signaling cascade initiated by the binding of this compound to its receptor, leading to the activation of adenylyl and guanylyl cyclases. The subsequent rise in cyclic nucleotides likely activates downstream protein kinases, which in turn phosphorylate transcription factors that regulate genes involved in B-cell differentiation and antibody production.
Putative this compound Signaling Pathway
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Cyclic AMP has the ability to influence multiple events during B cell stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ability of various bombesin receptor agonists and antagonists to alter intracellular signaling of the human orphan receptor BRS-3. | Sigma-Aldrich [merckmillipore.com]
- 4. Brassinosteroid signaling and BRI1 dynamics went underground - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Note: Isolation and immunomodulatory activity of bursal peptide, a novel peptide from avian immune system developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic nucleotides as intracellular mediators of B cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: BCR Signaling and B Cell Activation [frontiersin.org]
- 9. Tripeptide structure of this compound, a selective B-cell-differentiating hormone of the bursa of fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing immunological studies related to Bursin (B8708485), a tripeptide (Lys-His-Gly-NH2) known for its selective B-lymphocyte differentiating activity.[1][2][3] The following sections detail the potential immunomodulatory effects of this compound, protocols for key experiments, and expected outcomes.
Introduction to this compound's Immunological Role
This compound is a hormone originally isolated from the Bursa of Fabricius in chickens, a primary lymphoid organ responsible for B-cell development in birds.[2] Subsequent research has demonstrated its role in inducing the phenotypic differentiation of B-lymphocyte precursor cells.[2][4] Studies have shown that this compound can enhance the number of B-lymphocytes, suggesting its potential as an immunomodulatory agent, particularly in conditions characterized by reduced B-cell counts.[1] Furthermore, this compound has been investigated as a potent vaccine adjuvant, capable of enhancing specific immune responses to co-administered antigens.[5]
Key Immunological Effects of this compound
This compound's primary immunological effects are centered on B-lymphocyte stimulation and maturation. This can be assessed through a variety of in vitro and in vivo experimental designs.
Table 1: Summary of this compound's Potential Immunomodulatory Activities and Corresponding Assays
| Immunomodulatory Activity | Key Experiments | Expected Outcome with this compound Treatment |
| B-Cell Proliferation | BrdU Cell Proliferation Assay | Increased incorporation of BrdU in B-cells, indicating enhanced cell division. |
| B-Cell Differentiation | Flow Cytometry for B-Cell Phenotyping | Alterations in the percentages of B-cell subsets (e.g., transitional, mature, memory B-cells). |
| Antibody Production | ELISA for Immunoglobulin Isotypes (IgG1, IgG2a) | Increased secretion of specific immunoglobulin isotypes, particularly when used as an adjuvant. |
| Intracellular Signaling | cGMP Immunoassay | Elevation of cyclic guanosine (B1672433) monophosphate (cGMP) levels in B-cells.[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed for murine models but can be adapted for other species.
Protocol 1: B-Cell Proliferation Assay (BrdU Incorporation)
This assay measures the proliferation of B-lymphocytes in response to this compound treatment by detecting the incorporation of the thymidine (B127349) analog, Bromodeoxyuridine (BrdU), into newly synthesized DNA.[7][8][9][10]
Materials:
-
Isolated murine splenocytes
-
This compound peptide (synthetic)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
BrdU Labeling Reagent (10 mM)
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody (conjugated to a fluorophore or enzyme)
-
Propidium Iodide (PI) for DNA content analysis (for flow cytometry)
-
96-well cell culture plates
-
Flow cytometer or microplate reader
Procedure:
-
Cell Preparation: Isolate splenocytes from mice using a standard protocol.[11] Resuspend cells in complete RPMI-1640 medium.
-
Cell Seeding: Seed 1 x 10^6 cells/mL in a 96-well plate.
-
This compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., PBS).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM.[9]
-
Incubation with BrdU: Incubate the plate for an additional 2-4 hours at 37°C.[7][8]
-
Cell Harvesting and Fixation:
-
For flow cytometry: Harvest cells, wash with PBS, and fix in 70% ethanol.
-
For ELISA-based detection: Proceed with the kit manufacturer's instructions for fixation and denaturation.[7]
-
-
DNA Denaturation: Treat cells with 2N HCl to denature the DNA and expose the incorporated BrdU.[9][10]
-
Staining:
-
For flow cytometry: Stain with an anti-BrdU antibody and PI.
-
For ELISA-based detection: Follow the kit's instructions for antibody incubation and substrate development.[7]
-
-
Data Analysis:
-
Flow cytometry: Analyze the percentage of BrdU-positive cells in the B-cell population (gated on a B-cell marker like B220).
-
Microplate reader: Measure the absorbance and calculate the proliferation rate relative to the control.
-
Table 2: Example Data Presentation for B-Cell Proliferation Assay
| Treatment Group | This compound Concentration (µg/mL) | % BrdU-Positive B-Cells (Mean ± SD) |
| Vehicle Control | 0 | 5.2 ± 1.1 |
| This compound | 1 | 10.5 ± 2.3 |
| This compound | 10 | 25.8 ± 4.5 |
| This compound | 100 | 28.1 ± 5.0 |
| Positive Control (e.g., LPS) | 10 | 35.6 ± 6.2 |
Protocol 2: Flow Cytometry for B-Cell Phenotyping
This protocol allows for the identification and quantification of different B-cell subsets in the spleen following in vivo or in vitro treatment with this compound.[5][12][13][14]
Materials:
-
Isolated murine splenocytes
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against murine B-cell surface markers (e.g., B220, CD19, IgM, IgD, CD21, CD23, CD93).[12][13]
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes.[11]
-
Cell Staining:
-
Resuspend 1 x 10^6 cells in 100 µL of FACS buffer.
-
Add the antibody cocktail (pre-titrated for optimal concentrations).
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing: Wash the cells twice with 1 mL of FACS buffer.
-
Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire events on a flow cytometer.
-
Data Analysis:
-
Gate on lymphocytes based on forward and side scatter.
-
Identify B-cells (B220+ or CD19+).
-
Further delineate B-cell subsets based on the expression of other markers (e.g., Transitional T1: IgM+CD93+CD23-, Mature Follicular: IgM+IgD+CD23+).[12]
-
Table 3: Example Data Presentation for B-Cell Phenotyping
| Treatment Group | % Transitional B-Cells (of total B-cells) | % Mature B-Cells (of total B-cells) | % Marginal Zone B-Cells (of total B-cells) |
| Vehicle Control | 15.3 ± 2.8 | 65.1 ± 7.2 | 10.2 ± 1.9 |
| This compound-treated | 25.7 ± 4.1 | 55.9 ± 6.5 | 12.5 ± 2.3 |
Protocol 3: ELISA for Immunoglobulin Isotypes (IgG1 and IgG2a)
This protocol is for the quantification of mouse IgG1 and IgG2a in serum or cell culture supernatants, which is particularly relevant when assessing this compound's role as a vaccine adjuvant.[15][16][17][18][19]
Materials:
-
Serum samples or cell culture supernatants
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Capture antibody (e.g., anti-mouse IgG)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Detection antibody (HRP-conjugated anti-mouse IgG1 or IgG2a)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum samples or supernatants to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody (anti-IgG1 or anti-IgG2a) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of purified mouse IgG1 and IgG2a to quantify the antibody levels in the samples.
Table 4: Example Data Presentation for Immunoglobulin Isotype ELISA
| Treatment Group | Antigen-Specific IgG1 (ng/mL) | Antigen-Specific IgG2a (ng/mL) | IgG2a/IgG1 Ratio |
| Adjuvant Control | 150 ± 35 | 50 ± 12 | 0.33 |
| This compound as Adjuvant | 450 ± 80 | 300 ± 65 | 0.67 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the theoretical signaling pathway of B-cell activation and a typical experimental workflow for studying this compound's effects.
Caption: Putative B-Cell signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. cusabio.com [cusabio.com]
- 2. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Syntheses and effect of this compound and it analogs on the reduced B lymphocytes of uremic patients [pubmed.ncbi.nlm.nih.gov]
- 4. B-cell receptor - Wikipedia [en.wikipedia.org]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Tripeptide structure of this compound, a selective B-cell-differentiating hormone of the bursa of fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. genome.ucsc.edu [genome.ucsc.edu]
- 12. researchgate.net [researchgate.net]
- 13. From Bone to Flow: Comprehensive Flow Cytometry Protocol for Profiling B Cell Populations in Mouse Bone Marrow [protocols.io]
- 14. biorxiv.org [biorxiv.org]
- 15. Protocol for measuring anti-fentanyl antibodies in mouse serum by enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifediagnostics.com [lifediagnostics.com]
- 17. tandfonline.com [tandfonline.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. chondrex.com [chondrex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bursin Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bursin (B8708485) in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in cell culture?
A1: this compound is a tripeptide with the sequence Lysyl-Histidyl-Glycyl-amide (H-Lys-His-Gly-NH2). In cell culture, its primary role is to act as a selective B-cell-differentiating hormone.[1][2] It has been shown to induce phenotypic differentiation in mammalian and avian B-lymphocyte precursor cells.[1]
Q2: Which cell lines are responsive to this compound?
A2: The human B-cell line Daudi has been documented to respond to this compound.[1] It is plausible that other B-lymphoid cell lines may also be responsive, but this would need to be determined empirically.
Q3: What is a recommended starting concentration for this compound in a B-cell differentiation assay?
A3: While a definitive optimal concentration for this compound in every cell line has not been established, a logical starting point can be extrapolated from studies on related peptides and general tripeptide activity. For the related peptide Bursopentin (BP5), concentrations of 0.01, 0.1, and 1 µg/mL have been shown to promote B-cell differentiation in vitro. A similar peptide was also tested at concentrations of 0.1, 1, and 10 ng/mL without cytotoxic effects on lymphocytes. Therefore, a pilot experiment using a concentration range of 0.1 ng/mL to 1 µg/mL is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare a stock solution of this compound?
A4: As a tripeptide, this compound's solubility is dependent on its amino acid composition. Given the presence of hydrophilic residues (Lysine and Histidine), it is predicted to be soluble in aqueous solutions. For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or a buffered solution such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4. If solubility issues arise, a small amount of an organic solvent like DMSO may be used, but the final concentration in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Problem 1: No observable B-cell differentiation after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., from 0.01 ng/mL to 10 µg/mL). |
| Inappropriate Cell Density | Optimize the cell seeding density. For suspension cells like Daudi, a starting density of 3 x 10^5 to 5 x 10^5 cells/mL is often recommended.[3] |
| Insufficient Incubation Time | Extend the incubation period. B-cell differentiation is a process that can take several days. Analyze differentiation markers at multiple time points (e.g., 3, 5, and 7 days). |
| Cell Line Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Use cells with a low passage number. |
| Incorrect Assay for Differentiation | Use appropriate markers for B-cell differentiation, such as changes in surface immunoglobulin expression (e.g., IgM, IgG) or the expression of plasma cell markers like CD27 and CD38, analyzed by flow cytometry. Secreted immunoglobulins in the supernatant can be measured by ELISA.[4] |
Problem 2: High levels of cell death observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound Concentration is too High | Although tripeptides often have low cytotoxicity, it is possible that the concentration is in a toxic range for your specific cell line. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the IC50 of this compound for your cells and use concentrations well below this value. |
| Contamination of this compound Stock | Ensure the this compound stock solution is sterile. Filter-sterilize the stock solution through a 0.22 µm filter before use. |
| Solvent Cytotoxicity | If an organic solvent like DMSO was used to dissolve this compound, ensure the final concentration in the culture medium is not cytotoxic (typically < 0.5%, with < 0.1% being preferable for sensitive cells). Include a vehicle control (medium with the same concentration of the solvent) in your experiment. |
| Poor Cell Culture Conditions | Review and optimize general cell culture conditions, including media quality, serum concentration, and incubator parameters (temperature, CO2, humidity).[5][6] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration (Dose-Response)
This protocol is a general guideline and should be optimized for your specific cell line. The Daudi cell line, which is grown in suspension in RPMI-1640 medium supplemented with 10% fetal bovine serum, is used as an example.[5][6][7][8][9][10][11]
-
Cell Seeding: Seed Daudi cells in a 96-well plate at a density of 4 x 10^5 cells/mL in a final volume of 100 µL of complete RPMI-1640 medium.
-
This compound Preparation: Prepare a serial dilution of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 0.1 ng/mL to 1 µg/mL. Include a vehicle-only control.
-
Treatment: Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 72 hours.
-
Assessment of Cell Viability: After incubation, assess cell viability using an MTT or similar colorimetric assay to determine if the tested concentrations are cytotoxic.
-
Assessment of Differentiation: In a parallel experiment, assess B-cell differentiation at the optimal, non-toxic concentrations. This can be done by staining for differentiation markers (e.g., surface IgM, CD27, CD38) and analyzing by flow cytometry.
Protocol 2: In Vitro B-Cell Differentiation Assay with this compound
-
Cell Culture: Culture Daudi cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain cell density between 3 x 10^5 and 2 x 10^6 cells/mL.
-
Experimental Setup: Seed 2.5 x 10^5 Daudi cells in 1 mL of complete medium in each well of a 24-well plate.
-
This compound Treatment: Add this compound at the predetermined optimal concentration to the experimental wells. Include a vehicle-only control.
-
Incubation: Incubate the cells for 5-7 days at 37°C in a 5% CO2 humidified incubator.
-
Analysis of Differentiation:
-
Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against B-cell differentiation markers (e.g., anti-IgM, anti-CD27, anti-CD38). Analyze the percentage of differentiated cells by flow cytometry.
-
ELISA: Centrifuge the cell suspension and collect the supernatant. Quantify the concentration of secreted immunoglobulins (e.g., IgM) in the supernatant using an ELISA kit.
-
Visualizations
Putative this compound Signaling Pathway in B-Cells
This compound has been shown to increase the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in Daudi B-cells.[1] These molecules are important second messengers in many signaling pathways, including those involved in B-cell activation and differentiation. The exact downstream effectors of this compound-induced cAMP and cGMP elevation in B-cells are not fully elucidated. The following diagram illustrates a simplified, putative signaling pathway.
Caption: Putative signaling pathway of this compound in B-lymphocytes.
Experimental Workflow for Optimizing this compound Concentration
The following workflow outlines the key steps for determining the optimal concentration of this compound for your cell culture experiments.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. Tripeptide structure of this compound, a selective B-cell-differentiating hormone of the bursa of fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses and effect of this compound and it analogs on the reduced B lymphocytes of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daudi Cells [cytion.com]
- 4. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 5. elabscience.com [elabscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. usbio.net [usbio.net]
- 8. himedialabs.com [himedialabs.com]
- 9. researchgate.net [researchgate.net]
- 10. 11875 - RPMI 1640 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Improving the Solubility of Synthetic Bursin Peptide
For researchers, scientists, and drug development professionals, ensuring the complete solubilization of synthetic peptides is a critical first step for reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges encountered with the synthetic Bursin (B8708485) peptide (H-Lys-His-Gly-NH2).
Frequently Asked Questions (FAQs)
Q1: What is the synthetic this compound peptide, and why is its solubility important?
A1: Synthetic this compound is a tripeptide with the amino acid sequence Lysyl-Histidyl-Glycyl-amide (H-Lys-His-Gly-NH2)[1][2]. It plays a role in the differentiation of B-lymphocytes[2]. Proper solubilization is crucial because incomplete dissolution leads to inaccurate peptide concentrations, which can significantly impact experimental outcomes[3][4]. A properly dissolved peptide should result in a clear, particle-free solution[4].
Q2: What are the general properties of the this compound peptide that might affect its solubility?
A2: The solubility of a peptide is largely determined by its amino acid composition, length, and overall charge[3]. This compound is a short, basic peptide due to the presence of Lysine (a basic amino acid) and the N-terminal amino group[5][6]. Basic peptides are generally more soluble in acidic solutions[5].
Q3: What is the recommended initial solvent for this compound?
A3: For a first attempt, sterile, distilled water is recommended for dissolving this compound, with a reported solubility of up to 2 mg/ml[2]. If solubility issues arise, using an acidic buffer or adding a small amount of acid can be beneficial for this basic peptide[4][5].
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes. If this compound proves difficult to dissolve in aqueous solutions, organic solvents can be used. Acetonitrile (B52724) is a recommended solvent for this compound[2]. Other common organic solvents for peptides include Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF)[3][5]. When using organic solvents for cellular assays, it is important to keep the final concentration low (typically <1% v/v for DMSO) to avoid cytotoxicity[3][5].
Q5: How can I improve the solubility of a this compound solution that is cloudy or has visible particles?
A5: Cloudiness or visible particles indicate incomplete solubilization. To improve this, you can try gentle warming (not exceeding 40°C) or sonication[4][7]. Sonication uses sound energy to agitate the solution and can significantly aid in dissolving the peptide[3][4][5]. It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) and to cool the sample on ice in between to prevent degradation[4].
Troubleshooting Guide
This guide addresses specific issues you may encounter while dissolving synthetic this compound peptide.
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in sterile water. | The peptide may require a more acidic environment due to its basic nature. | Add a small amount of 10% acetic acid or 0.1% Trifluoroacetic acid (TFA) to the solution and vortex[4][6]. |
| The this compound solution is cloudy or contains precipitates. | The peptide has not fully dissolved or is aggregating. | Use sonication to aid dissolution. Brief, intermittent sonication on ice is recommended[4]. Gentle warming of the solution can also be helpful[4]. |
| The peptide needs to be at a higher concentration than 2 mg/ml. | The solubility limit in water has been reached. | Use an organic solvent like acetonitrile to achieve a higher concentration[2]. Alternatively, create a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental buffer[5]. |
| The peptide precipitates out of solution after dilution from an organic stock. | The peptide has limited solubility in the final aqueous buffer. | The solubility limit in the final buffer has likely been exceeded. It may be necessary to work with a lower final concentration of the peptide. |
| The peptide solution needs to be used in a cell-based assay. | The chosen solvent may be toxic to cells. | If using an organic solvent like DMSO, ensure the final concentration in the cell culture medium is non-toxic, typically below 0.5%[5]. |
Quantitative Data Summary
The following table summarizes the known and expected solubility of synthetic this compound peptide.
| Solvent | Concentration | Notes |
| Distilled Water | Up to 2 mg/ml | Recommended as the initial solvent[2]. |
| Acetonitrile | > 2 mg/ml | Recommended for higher concentrations[2]. |
| 10% Acetic Acid | Expected to be > 2 mg/ml | Acidic conditions should enhance the solubility of the basic this compound peptide[4][6]. |
| DMSO (Dimethyl sulfoxide) | Expected to be high | A common solvent for hydrophobic and neutral peptides, also effective for many charged peptides[3][5]. |
Experimental Protocols
Protocol 1: Basic Solubilization of this compound in Water
-
Briefly centrifuge the vial of lyophilized this compound peptide to ensure all the powder is at the bottom[4][5].
-
Allow the vial to warm to room temperature before opening[4][7].
-
Add the required volume of sterile, distilled water to achieve the desired concentration (not exceeding 2 mg/ml).
-
Vortex the vial for 30 seconds.
-
Visually inspect the solution for clarity. If it is not clear, proceed to Protocol 3.
-
Once dissolved, the solution can be stored at -20°C[2].
Protocol 2: Solubilization of this compound using an Acidic Solution
-
Follow steps 1 and 2 from Protocol 1.
-
Add an initial volume of sterile, distilled water.
-
While vortexing, add 10% acetic acid dropwise until the peptide dissolves[6].
-
Once the peptide is dissolved, add the remaining volume of sterile water to reach the final desired concentration.
-
Check the pH of the final solution and adjust if necessary for your experiment.
Protocol 3: Enhancing Solubility with Sonication
-
Prepare the peptide solution as described in Protocol 1 or 2.
-
If the solution is not clear, place the vial in an ice bath.
-
Sonicate the solution for 10 seconds[4].
-
Allow the solution to rest in the ice bath for 30 seconds.
-
Repeat the sonication and resting steps two more times[4].
-
After the final sonication, vortex the solution and inspect for clarity.
Visualizations
Experimental Workflow for this compound Solubilization
Caption: A workflow diagram for troubleshooting the solubilization of synthetic this compound peptide.
Representative Signaling Pathway for a Peptide Hormone
While the specific signaling pathway for this compound is not fully elucidated, it is known to interact with a receptor on the membrane of hybridoma cells to promote monoclonal antibody production[8]. The following diagram illustrates a general signaling pathway for a peptide hormone binding to a G-protein coupled receptor (GPCR), a common mechanism for peptides.
Caption: A generalized peptide hormone signaling pathway via a G-protein coupled receptor.
References
- 1. Bovine prothis compound tetradecapeptide contains amino acid sequence from somatostatin, tuftsin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abbiotec.com [abbiotec.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. lifetein.com [lifetein.com]
- 6. biobasic.com [biobasic.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. [Expression of this compound receptor on membranes of hybridoma cell and identification of binding peptide of this compound from 12-merrandom phage display peptide library] - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and proper storage of Bursin solutions
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized Bursin?
A1: For optimal results, allow the lyophilized this compound vial and the reconstitution solvent to equilibrate to room temperature before use to avoid condensation.[1] The choice of solvent depends on the peptide's properties. Sterile, purified water is a common first choice for many peptides.[2] For peptides with low aqueous solubility, a small amount of an organic solvent like DMSO or DMF can be used initially, followed by dilution with an aqueous buffer.[2] Gentle swirling or vortexing is recommended to dissolve the peptide completely; avoid vigorous shaking, which can cause aggregation.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: Once reconstituted, this compound solutions are significantly less stable than the lyophilized powder. For short-term storage (up to a few weeks), refrigeration at 2-8°C is generally acceptable.[3] For long-term storage, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or, for enhanced stability, at -80°C.[4][5] This practice of aliquoting is critical to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[2][3]
Q3: What is the expected shelf-life of a this compound solution?
A3: The shelf-life of a peptide solution is highly dependent on its amino acid sequence and the storage conditions. While lyophilized peptides can be stable for years when stored properly at -20°C to -80°C, reconstituted peptides have a much shorter lifespan.[1][4] As a general guideline, a peptide solution stored at -20°C may be stable for a few weeks to a couple of months. For precise determination, a stability study is recommended.
Q4: I see precipitates in my this compound solution after thawing. What should I do?
A4: Precipitate formation upon thawing can indicate several issues, including poor solubility at lower temperatures, peptide aggregation, or buffer component precipitation. First, try to bring the solution to room temperature and gently vortex to see if the precipitate redissolves. If it persists, sonication in a water bath for a short period may help.[5] If the precipitate remains, it is advisable to centrifuge the sample and use the supernatant, though this may affect the final concentration. For future use, consider using a different buffer system or adding a solubilizing agent.
Troubleshooting Guides
Issue 1: Inconsistent results between experiments using the same this compound stock solution.
This is a common problem that can arise from various factors affecting the stability and handling of the peptide.
| Possible Cause | Recommended Action |
| Peptide Degradation | Prepare fresh stock solutions more frequently. Ensure proper storage at -80°C and minimize exposure to room temperature. Perform a stability test on your stock solution. |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use vials immediately after reconstitution to avoid multiple freeze-thaw cycles.[2][3] |
| Oxidation | If this compound contains susceptible residues like Met, Cys, or Trp, use degassed buffers and consider storing under an inert gas like nitrogen or argon.[2][5] |
| Adsorption to Surfaces | Peptides can adsorb to plastic or glass surfaces. Consider using low-protein-binding tubes and pipette tips. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. For viscous solutions, use reverse pipetting techniques to ensure accurate dispensing. |
Issue 2: Loss of biological activity of this compound over time.
A gradual or sudden loss of activity is a strong indicator of peptide instability.
| Possible Cause | Recommended Action |
| Hydrolysis | Avoid extreme pH conditions in your buffer. The optimal pH for most peptides is between 5 and 7.[6] |
| Deamidation | If the this compound sequence contains asparagine (Asn) or glutamine (Gln) residues, be aware that deamidation can occur, especially at neutral or alkaline pH. Storing at a slightly acidic pH can mitigate this. |
| Aggregation | High peptide concentrations can promote aggregation.[7] Try working with more dilute solutions if possible. Visual inspection for turbidity or precipitation can be an initial check. |
| Protease Contamination | If working with cell culture media or other biological fluids, ensure the use of protease inhibitors to prevent enzymatic degradation. |
Data Presentation
The following tables present hypothetical stability data for a generic peptide, "this compound," under various storage conditions. This data is for illustrative purposes and should be confirmed with a specific stability study for the actual compound.
Table 1: Stability of Reconstituted this compound (1 mg/mL in PBS, pH 7.4) at Different Temperatures
| Storage Temperature | Time (Weeks) | Remaining Intact Peptide (%) |
| 4°C | 1 | 95 |
| 2 | 88 | |
| 4 | 75 | |
| -20°C | 1 | 99 |
| 4 | 96 | |
| 8 | 92 | |
| -80°C | 4 | >99 |
| 12 | 99 | |
| 24 | 98 |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability (1 mg/mL in PBS, pH 7.4, stored at -20°C)
| Number of Freeze-Thaw Cycles | Remaining Intact Peptide (%) |
| 1 | 99 |
| 3 | 94 |
| 5 | 85 |
| 10 | 70 |
Experimental Protocols
Protocol 1: General Procedure for Reconstitution of Lyophilized this compound
-
Bring the vial of lyophilized this compound and the desired solvent to room temperature.
-
Add the appropriate volume of sterile solvent to the vial to achieve the desired stock concentration.
-
Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking.[1]
-
If the peptide does not dissolve, brief sonication in a water bath may be applied.[5]
-
Once dissolved, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method for assessing the stability of a peptide solution by quantifying the amount of intact peptide over time.
-
Preparation of Standards: Prepare a calibration curve using known concentrations of freshly prepared this compound solution.
-
Sample Preparation: At each time point of the stability study, retrieve an aliquot of the this compound solution from its storage condition. If frozen, allow it to thaw completely at room temperature.
-
HPLC Analysis:
-
Inject a fixed volume of the standard and sample solutions onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with two mobile phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm, depending on the peptide's amino acid composition).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound peptide based on the retention time of the standard.
-
Calculate the peak area of the intact this compound in the samples.
-
Determine the concentration of the remaining intact peptide by comparing its peak area to the calibration curve.
-
Express the stability as the percentage of the initial concentration remaining at each time point.
-
Mandatory Visualization
Since the specific signaling pathway for "this compound" is unknown, a diagram of a generic receptor tyrosine kinase (RTK) signaling pathway is provided as a representative example of a common pathway activated by peptide ligands.
Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Below is a workflow diagram for troubleshooting inconsistent experimental results.
Caption: Workflow for Troubleshooting Inconsistent Experimental Results.
References
- 1. uk-peptides.com [uk-peptides.com]
- 2. biosynth.com [biosynth.com]
- 3. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. pepamino.com [pepamino.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Bursin peptide in experiments
Welcome to the technical support center for the Bursin (B8708485) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A: this compound is a tripeptide hormone with the sequence Lys-His-Gly-NH2.[1][2] It is a selective B-cell differentiating hormone.[1] Maintaining its structural integrity is critical for accurate and reproducible experimental results, as degradation can lead to a partial or complete loss of biological activity.
Q2: What is the best way to store lyophilized this compound peptide?
A: For maximum stability, lyophilized this compound should be stored at -20°C for short-term storage (weeks) and at -80°C for long-term storage (months to years).[3][4] It is crucial to keep the peptide in a tightly sealed, desiccated container to protect it from moisture, which can catalyze hydrolysis.[3][5]
Q3: How should I handle this compound peptide solutions?
A: Once reconstituted, peptides are much less stable.[6] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can damage the peptide.[5][6] Solutions should be stored at -20°C or -80°C. For short-term use (up to a week), 4°C is acceptable, but freezing is preferable.[4]
Q4: What is the optimal pH for a buffer solution containing this compound?
A: A sterile, slightly acidic buffer with a pH between 5 and 7 is generally recommended for peptide solutions to enhance stability.[6] Exposing the peptide to a pH greater than 8 should be avoided as it can accelerate degradation pathways like deamidation.
Q5: Which amino acids in the this compound sequence are most susceptible to degradation?
A: The this compound sequence (Lys-His-Gly-NH2) contains residues that can be prone to specific degradation pathways:
-
Lysine (Lys): The N-terminal amine can be a site for enzymatic cleavage by aminopeptidases.
-
Histidine (His): The imidazole (B134444) ring is susceptible to oxidation.[7]
-
C-terminal Amide: While relatively stable, the amide group can be hydrolyzed at high pH. The amidation of the C-terminus helps protect against carboxypeptidase activity.[8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound peptide.
Problem: I am observing a progressive loss of this compound's biological activity in my assay.
| Possible Cause | Troubleshooting Steps |
| 1. Enzymatic Degradation | • Add Protease Inhibitors: Incorporate a broad-spectrum protease inhibitor cocktail into your lysis buffers and solutions.[9][10] • Work at Low Temperatures: Perform all experimental steps on ice to reduce enzymatic activity. • Use Sterile Reagents: Minimize microbial contamination, which can introduce proteases.[6] |
| 2. Chemical Degradation | • Control pH: Ensure your buffer is maintained between pH 5-7.[6] • Minimize Oxygen Exposure: For sensitive assays, consider using oxygen-free buffers to prevent oxidation of the Histidine residue.[6] • Protect from Light: Store solutions in amber vials or protect them from direct light to prevent photodegradation.[3][5] |
| 3. Adsorption to Surfaces | • Use Low-Binding Tubes: Utilize siliconized or low-protein-binding microcentrifuge tubes and pipette tips. • Consider Carrier Proteins: For highly diluted solutions, adding a carrier protein like BSA may prevent loss due to surface adsorption, but check for compatibility with your assay. |
| 4. Improper Storage | • Aliquot Your Stock: Avoid multiple freeze-thaw cycles by preparing and storing single-use aliquots.[5] • Confirm Storage Temperature: Ensure lyophilized peptide and stock solutions are stored at or below -20°C.[3] |
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing issues with this compound peptide stability.
Experimental Protocols & Data
Protocol 1: Reconstitution and Storage of this compound Peptide
This protocol details the recommended procedure for preparing and storing this compound peptide stock solutions to maximize stability.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes in a desiccator. This prevents condensation and moisture uptake.[6]
-
Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the peptide using a sterile, slightly acidic buffer (e.g., pH 5-7). For difficult-to-dissolve peptides, a small amount of acetic acid (1-10%) can be used initially.[6]
-
Concentration: Aim for a stock solution concentration of 1-10 mg/mL.[6]
-
Aliquoting: Immediately after reconstitution, divide the stock solution into single-use, low-protein-binding aliquots.[5]
-
Storage: Store the aliquots at -80°C for long-term stability.[3][4]
General Peptide Stability Reference Table
While specific quantitative data for this compound is limited, the following table summarizes general stability guidelines for peptides under various conditions.
| Condition | Form | Temperature | Typical Stability | Recommendation |
| Long-Term Storage | Lyophilized | -80°C | Years | Optimal for preservation [3] |
| Long-Term Storage | Lyophilized | -20°C | Months to Years | Good for long-term storage[4] |
| Short-Term Storage | Lyophilized | 4°C | Weeks | Acceptable for short periods[5] |
| Working Solution | In Solution | -80°C | ~1 Year | Best for storing aliquots[4] |
| Working Solution | In Solution | -20°C | 3-4 Months | Good for storing aliquots[4] |
| Working Solution | In Solution | 4°C | 1-2 Weeks | For immediate or near-term use only[4] |
Visualizing Potential Degradation Pathways
This compound (Lys-His-Gly-NH2) is susceptible to several degradation pathways. The diagram below illustrates the primary enzymatic and chemical vulnerabilities.
References
- 1. Tripeptide structure of this compound, a selective B-cell-differentiating hormone of the bursa of fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bovine prothis compound tetradecapeptide contains amino acid sequence from somatostatin, tuftsin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 5. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. bioprocessintl.com [bioprocessintl.com]
- 8. benchchem.com [benchchem.com]
- 9. Protease Inhibitors [labome.com]
- 10. bitesizebio.com [bitesizebio.com]
Technical Support Center: Bursin Western Blot
Welcome to the technical support center for Bursin western blotting. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges, particularly low signal, when detecting the this compound tripeptide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound signal weak or completely absent?
A weak or absent signal is the most common issue when blotting for a small peptide like this compound. Several factors throughout the western blot workflow can contribute to this problem. Systematically troubleshooting each step is crucial for identifying the cause.
Troubleshooting Steps:
-
Sample Preparation:
-
Protein Degradation: Ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent the degradation of your target protein.[1][2] Always prepare lysates on ice or at 4°C.[3]
-
Low Protein Expression: Confirm that your cell or tissue type is expected to express this compound. It may be necessary to enrich for low-abundance proteins through methods like immunoprecipitation or fractionation before loading.[2][4]
-
-
Gel Electrophoresis:
-
Incorrect Gel Type: For small peptides (<20 kDa), standard Tris-Glycine gels offer poor resolution. Use a Tris-Tricine gel system , which is specifically designed for separating low molecular weight proteins.[5][6][7] High percentage acrylamide (B121943) gels can also improve resolution.[8]
-
Insufficient Protein Load: Increase the amount of protein loaded per well. A typical starting point is 30 µg of lysate, but this may need to be optimized.[9]
-
-
Protein Transfer:
-
"Blow-Through": Small peptides can easily pass through the membrane during transfer.[3] To prevent this:
-
Use a PVDF membrane , which has a higher binding capacity than nitrocellulose.[5][7][10]
-
Select a membrane with a small pore size (0.2 µm) .[3][5][7][11]
-
Reduce transfer time and voltage .[12][13] For wet transfers, consider shorter times (e.g., 30-60 minutes).[5][13]
-
Place a second membrane behind the first to capture any peptide that passes through.[3][12]
-
-
Inefficient Transfer: Ensure good contact between the gel and the membrane, removing any air bubbles.[2][4] For wet transfers, including a low percentage of SDS (e.g., 0.01%) in the transfer buffer can aid in the transfer of small peptides, but methanol (B129727) content should be maintained at 20% to help strip SDS and improve binding to the membrane.[13]
-
-
Antibody Incubation:
-
Suboptimal Antibody Concentration: The concentrations of both primary and secondary antibodies may be too low. Titrate your antibodies to find the optimal dilution.[2][8][9] A dot blot can be a quick way to determine the best concentration range without running a full western blot.[8][14]
-
Inactive Antibody: Ensure antibodies have been stored correctly and have not expired.[4][15] Avoid reusing diluted antibodies.[1]
-
Insufficient Incubation Time: Increase the primary antibody incubation time, for example, by incubating overnight at 4°C.[2][15]
-
-
Blocking and Washing:
-
Over-Blocking: Aggressive blocking can sometimes mask the epitope, preventing antibody binding.[2][15] Try reducing the concentration of the blocking agent (e.g., from 5% to 1-3% non-fat milk or BSA) or reducing the blocking time.[8][16]
-
Excessive Washing: While necessary, overly stringent or numerous washes can strip the antibody from the target. Reduce the number of washes or the detergent concentration in the wash buffer.[8][12]
-
-
Signal Detection:
Q2: What is the best type of membrane and pore size for detecting this compound?
For small peptides like this compound, a Polyvinylidene difluoride (PVDF) membrane is recommended due to its higher protein binding capacity compared to nitrocellulose.[5][7][10] It is critical to use a membrane with a 0.2 µm pore size to prevent the peptide from passing through the membrane during transfer.[3][5][7][11]
Q3: How can I confirm if my transfer was successful for such a small peptide?
Confirming the transfer of a small, invisible peptide can be challenging. Here are several methods:
-
Ponceau S Staining: After transfer, briefly stain the membrane with Ponceau S solution.[17] While this compound itself will likely be too small to see, this stain will confirm that other proteins in your lysate have successfully transferred, indicating the process worked.
-
Use a Second Membrane: Place a second 0.2 µm membrane behind the primary one during the transfer setup. After transfer, you can probe this second membrane to see if your target peptide "blew through" the first one.[3][12]
-
Pre-stained Molecular Weight Ladder: Always include a pre-stained ladder with low molecular weight markers to visually track the migration and transfer of small proteins.
Quantitative Data Summary
Optimizing concentrations and times is crucial for a successful this compound western blot. The following table provides recommended starting ranges for key parameters.
| Parameter | Recommended Range | Purpose | Common Issue if Suboptimal |
| Protein Load | 30-100 µg | Ensure sufficient target antigen | Weak/No Signal |
| Acrylamide % (Tricine Gel) | 10-20% or 4-20% Gradient | Resolve small peptides | Poor band resolution |
| Membrane Pore Size | 0.2 µm | Prevent peptide blow-through | Weak/No Signal |
| Wet Transfer Time | 30-60 minutes | Transfer peptide without loss | Weak/No Signal (blow-through) |
| Wet Transfer Voltage | 10-15 V/cm² (Low Voltage) | Minimize peptide blow-through | Weak/No Signal (blow-through) |
| Primary Antibody Dilution | 1:250 - 1:2000 | Target detection | Weak Signal or High Background |
| Secondary Antibody Dilution | 1:2,000 - 1:20,000 | Signal amplification | Weak Signal or High Background |
| Blocking Agent Conc. | 1-5% (Non-fat milk or BSA) | Reduce non-specific binding | High Background or Masked Signal |
Note: These are starting recommendations. Optimal conditions must be determined empirically for each specific antibody and experimental system.[8][9]
Diagrams & Visual Guides
Troubleshooting Workflow for Low Signal
This flowchart provides a logical sequence for troubleshooting a weak or absent this compound signal.
Caption: Troubleshooting workflow for low this compound western blot signal.
This compound Functional Pathway
This compound is a tripeptide hormone (Lys-His-Gly-NH2) that acts as a selective B-cell differentiating hormone.[18] It has been shown to increase levels of cyclic GMP (cGMP) in B-cells, suggesting a signaling cascade involving second messengers.[18]
Caption: Proposed signaling function of the this compound hormone in B-cells.
Detailed Experimental Protocol: this compound Western Blot
This protocol is optimized for the detection of the small tripeptide this compound.
1. Sample Preparation a. Lyse cells or tissues in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. b. Determine protein concentration using a standard assay (e.g., BCA). c. Mix 30-100 µg of protein with 2x Laemmli sample buffer. d. Heat samples at 95°C for 5 minutes.[17]
2. Tris-Tricine Gel Electrophoresis a. Prepare or purchase a high-percentage (e.g., 15%) Tris-Tricine polyacrylamide gel. b. Load samples and a low molecular weight protein ladder. c. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
3. Protein Transfer a. Pre-soak a 0.2 µm PVDF membrane in methanol for 1-2 minutes, followed by equilibration in transfer buffer.[13] b. Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge), ensuring no air bubbles are present. c. Perform a wet transfer at a low voltage (e.g., 200mA constant current) for 30-45 minutes in a cold room or on ice.[13] d. (Optional) After transfer, stain the membrane with Ponceau S to verify transfer efficiency, then destain with TBST.
4. Immunoblotting a. Blocking: Block the membrane in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10] b. Primary Antibody: Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation. (Determine optimal dilution via titration). c. Washing: Wash the membrane 3 times for 5 minutes each with TBST. d. Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Final Washes: Wash the membrane 3 times for 10 minutes each with TBST.
5. Signal Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane in the substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film. Start with a short exposure and increase as needed to detect a faint signal.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. sinobiological.com [sinobiological.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. biossusa.com [biossusa.com]
- 11. licorbio.com [licorbio.com]
- 12. bio-rad.com [bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. cdn.bcm.edu [cdn.bcm.edu]
- 18. Tripeptide structure of this compound, a selective B-cell-differentiating hormone of the bursa of fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
Bursin ELISA Technical Support Center: Troubleshooting Non-Specific Binding
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the common issue of non-specific binding in a Bursin Enzyme-Linked Immunosorbent Assay (ELISA). High background signal can obscure specific results, leading to inaccurate quantification. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to help you identify and resolve these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a this compound ELISA?
A1: Non-specific binding (NSB) in a this compound ELISA refers to the adherence of antibodies (primary or secondary) to the wells of the ELISA plate in a manner that is not dependent on the presence of the immobilized this compound peptide. This results in a high background signal across all wells, including the negative controls, which can mask the true signal from the specific antibody-Bursin interaction.
Q2: What are the most common causes of high background signal in a peptide ELISA like one for this compound?
A2: The primary causes of high background in a peptide ELISA include:
-
Inefficient Peptide Coating: this compound, being a small peptide, may not efficiently bind to the polystyrene surface of the ELISA plate.
-
Inadequate Blocking: The blocking buffer may not have effectively covered all the unoccupied sites on the plate, leaving them open for antibodies to bind non-specifically.[1][2]
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.
-
Insufficient Washing: Inadequate washing between steps fails to remove unbound antibodies, leading to a high background.[3]
-
Contaminated Reagents: Buffers or other reagents contaminated with proteins or other substances can contribute to non-specific binding.[1]
-
Cross-Reactivity: The secondary antibody may be cross-reacting with the blocking agent or other components of the assay.
Q3: How can I improve the coating of the this compound peptide to the ELISA plate?
A3: To enhance the coating of a small peptide like this compound, consider the following:
-
Use a Carrier Protein: Conjugate the this compound peptide to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), before coating. This will improve its binding to the plate.[4][5]
-
Optimize Coating Buffer: While carbonate-bicarbonate buffer (pH 9.6) is common, you can test other buffers in the pH range of 4-8 to find the optimal condition for this compound binding.[6][7]
-
Use Pre-activated Plates: Consider using commercially available plates that are pre-activated to covalently bind peptides.
-
Biotinylate the Peptide: If using streptavidin-coated plates, biotinylating the this compound peptide is a highly efficient method for immobilization.[8]
Q4: Which blocking buffer is best for a this compound ELISA?
A4: The ideal blocking buffer needs to be determined empirically for your specific assay. Common options include solutions of Bovine Serum Albumin (BSA), non-fat dry milk, or casein.[2] It is crucial to choose a blocking agent that does not cross-react with your antibodies. Protein-free blocking buffers are also available and can be effective in reducing background noise.[9]
Troubleshooting Guide
Problem: High Background Signal in All Wells
High background is a common issue that can significantly reduce the sensitivity of your this compound ELISA. The following table outlines potential causes and recommended actions to resolve this problem.
| Potential Cause | Recommended Action | Supporting Evidence/Citation |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Test different blocking agents (e.g., non-fat dry milk, casein, or commercial protein-free blockers). | [1][2] |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5). Increase the wash volume per well (e.g., from 200 µL to 300 µL).[10] Add a soaking step by allowing the wash buffer to sit in the wells for 30-60 seconds during each wash cycle.[1] Ensure complete removal of wash buffer after each step. | [1][3][10] |
| Antibody Concentration Too High | Perform a checkerboard titration to determine the optimal concentrations of both the primary and secondary antibodies. This involves testing a range of dilutions for both antibodies simultaneously. | |
| Non-Specific Binding of Secondary Antibody | Run a control experiment where the primary antibody is omitted. If high background persists, the secondary antibody is likely binding non-specifically. Consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with other species' immunoglobulins. | |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions. Ensure all glassware and pipette tips are clean. | [1] |
Experimental Protocols
Protocol 1: Checkerboard Titration for Antibody Optimization
This protocol is designed to determine the optimal concentrations of primary and secondary antibodies to maximize the specific signal while minimizing background.
-
Plate Coating: Coat a 96-well ELISA plate with the this compound peptide (or this compound-carrier conjugate) at a concentration determined to be saturating. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).[7]
-
Blocking: Block the plate with a suitable blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature.[7]
-
Washing: Wash the plate 3 times with wash buffer.
-
Primary Antibody Titration: Prepare serial dilutions of the primary antibody in antibody dilution buffer. Add 100 µL of each dilution to the wells in rows (e.g., Row A: 1:500, Row B: 1:1000, Row C: 1:2000, etc.). Include a row with no primary antibody as a control for secondary antibody non-specific binding. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Secondary Antibody Titration: Prepare serial dilutions of the HRP-conjugated secondary antibody in antibody dilution buffer. Add 100 µL of each dilution to the wells in columns (e.g., Column 1: 1:5000, Column 2: 1:10,000, Column 3: 1:20,000, etc.). Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Read the absorbance at 450 nm.
-
Analysis: Identify the combination of primary and secondary antibody dilutions that provides the highest signal-to-noise ratio (specific signal in the presence of this compound divided by the background signal in the absence of the primary antibody).
Protocol 2: Blocking Buffer Optimization
This protocol helps in selecting the most effective blocking buffer to reduce non-specific binding.
-
Plate Coating: Coat a 96-well ELISA plate with the this compound peptide as previously described and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Prepare different blocking buffers to be tested (e.g., 1% BSA, 3% BSA, 5% non-fat dry milk, 1% casein, and a commercial protein-free blocker). Add 200 µL of each blocking buffer to a set of wells (e.g., Columns 1-2: 1% BSA, Columns 3-4: 3% BSA, etc.). Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Antibody Incubation: Add the secondary antibody (at a concentration known to cause some background) to all wells. Incubate for 1 hour at room temperature. Note: For this test, the primary antibody is omitted to specifically assess the blocking of non-specific binding of the secondary antibody.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development, Stopping, and Reading: Proceed as described in the checkerboard titration protocol.
-
Analysis: Compare the background absorbance values for each blocking buffer. The blocking buffer that yields the lowest absorbance is the most effective at reducing non-specific binding in this assay.
Visualizations
Caption: Troubleshooting workflow for high background in this compound ELISA.
Caption: Logical flow for this compound ELISA optimization.
References
- 1. arp1.com [arp1.com]
- 2. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 3. biocompare.com [biocompare.com]
- 4. assaygenie.com [assaygenie.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. ulab360.com [ulab360.com]
- 7. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 8. jpt.com [jpt.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing Bursin Immunohistochemistry (IHC)
This guide provides detailed troubleshooting advice and protocols to help researchers, scientists, and drug development professionals optimize fixation and permeabilization for the immunohistochemical staining of Bursin (B8708485).
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it typically localized?
A1: this compound is a tripeptide (Lys-His-Gly-NH2) hormone that acts as a selective B-cell differentiating factor.[1] It is found in the bursa of Fabricius in birds and has been identified in the bone marrow and intrahepatic bile duct epithelial cells of mammals.[2][3] Its precursor, prothis compound (B141394), has also been isolated from bovine bone marrow and liver.[2] Given its localization, this compound is an intracellular peptide, making proper permeabilization a critical step for successful IHC.
Q2: Why are fixation and permeabilization critical steps for this compound IHC?
A2: Fixation is essential to preserve tissue morphology and lock the small this compound peptide in place, preventing its diffusion out of the cell.[4] Because this compound is an intracellular target, permeabilization is required to create pores in the cell membrane, allowing the anti-Bursin antibody to access its epitope inside the cell.[5][6] The choice of reagents for these steps is a delicate balance between preserving cellular structure, retaining the antigen, and allowing antibody access.
Q3: Which fixative is best for this compound IHC?
A3: For peptide hormones like this compound, 4% paraformaldehyde (PFA) or 10% neutral buffered formalin (NBF) are the most commonly recommended fixatives.[7] These are crosslinking fixatives that are effective at preserving cell structure and preventing the loss of small antigens.[4][5] Fixation time should be carefully optimized; over-fixation can mask the epitope, requiring antigen retrieval, while under-fixation can lead to poor morphology and antigen loss.[4][8]
Q4: What is the difference between 4% PFA and 10% NBF?
A4: While both are formaldehyde-based fixatives, 10% NBF is a solution of ~4% formaldehyde. NBF is buffered to a neutral pH and often contains methanol (B129727) as a stabilizer.[9] Freshly prepared 4% PFA from powder is methanol-free, which some researchers prefer to avoid potential methanol-induced artifacts.[9][10] For most applications, their performance is very similar, but NBF is generally considered the standard for routine histology.[7][9]
Q5: Which permeabilization agent should I use for this compound IHC?
A5: The choice depends on the required harshness.
-
Mild Detergents (Saponin, Tween-20): These are generally recommended for cytoplasmic antigens. Saponin reversibly interacts with membrane cholesterol, creating pores without dissolving the plasma membrane.[11][12] This is often a good starting point for peptides like this compound.
-
Harsh Detergents (Triton™ X-100): This non-ionic detergent is more aggressive and solubilizes membranes, which is useful for nuclear or difficult-to-access cytoplasmic antigens.[11] However, it can also disrupt cellular morphology and extract proteins if used at high concentrations or for extended periods.[12]
Q6: Do I always need a separate permeabilization step?
A6: Not always. If you use organic solvents like ice-cold methanol or acetone (B3395972) for fixation, they will simultaneously fix and permeabilize the cells by dissolving membrane lipids.[5][6][12] However, these fixatives can alter protein conformation and may not be ideal for all epitopes.[6]
Troubleshooting Guide
Problem 1: No Signal or Weak Staining
| Possible Cause | Recommended Solution |
| Improper Fixation | Under-fixation may lead to loss of the this compound peptide. Ensure tissue is fixed for an adequate duration (typically 18-24 hours for paraffin (B1166041) embedding). Over-fixation can mask the epitope; proceed to the next step.[8] |
| Epitope Masking | If using a crosslinking fixative (PFA/NBF), antigen retrieval is often necessary. Try Heat-Induced Epitope Retrieval (HIER) with a citrate (B86180) buffer (pH 6.0) as a starting point.[8] |
| Insufficient Permeabilization | The antibody cannot reach the intracellular this compound. Increase the concentration of your detergent (e.g., from 0.1% to 0.3% Triton™ X-100) or the incubation time.[13] Consider switching to a harsher detergent if using a mild one. |
| Primary Antibody Issues | The antibody may be too dilute. Perform a titration experiment to find the optimal concentration.[14] Also, confirm the antibody is validated for IHC and was stored correctly.[14] Always run a positive control tissue.[14] |
| Inactive Detection System | Ensure your secondary antibody is compatible with the primary antibody's host species.[8] Test the activity of your enzyme-substrate system (e.g., HRP-DAB) independently.[14] |
Problem 2: High Background Staining
| Possible Cause | Recommended Solution |
| Nonspecific Antibody Binding | Increase the concentration or duration of the blocking step. Use normal serum from the species in which the secondary antibody was raised.[14][15] Ensure your wash buffers contain a detergent like Tween-20 (0.05%) to reduce hydrophobic interactions.[14] |
| Endogenous Enzyme Activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% H₂O₂ solution before primary antibody incubation.[8][16][17] If using a biotin-based system, block for endogenous biotin.[16][17] |
| Primary Antibody Concentration Too High | A high concentration can lead to nonspecific binding.[17] Dilute the primary antibody further.[8] Run a negative control without the primary antibody to check for secondary antibody-related background.[8][15] |
| Over-Permeabilization | Excessive permeabilization can expose sticky intracellular components. Reduce detergent concentration or incubation time. Consider switching to a milder detergent like Saponin. |
Problem 3: Poor Tissue Morphology
| Possible Cause | Recommended Solution |
| Delayed or Inadequate Fixation | Fix tissue immediately after harvesting to prevent autolysis.[7] Ensure the fixative volume is at least 10-20 times the tissue volume for proper penetration. |
| Harsh Permeabilization | Strong detergents like Triton™ X-100 or organic solvents can damage cellular structures.[11] Switch to a milder detergent (e.g., Saponin) or reduce the concentration and incubation time of the current one. |
| Excessive Antigen Retrieval | Over-heating during HIER or prolonged enzymatic digestion can damage the tissue. Optimize the time and temperature for your specific tissue and antigen. |
Data Presentation: Comparison of Reagents
Table 1: Fixation Methodologies
| Fixative | Mechanism | Advantages | Disadvantages | Best For |
| 4% Paraformaldehyde (PFA) | Crosslinks primary amines on proteins.[6][18] | Excellent preservation of cell structure.[4][5] Good for retaining soluble/small antigens like peptides. | Can mask epitopes, often requiring antigen retrieval.[5][6] | General peptide IHC, paraffin-embedded tissues.[7] |
| 10% Neutral Buffered Formalin (NBF) | Crosslinks proteins, similar to PFA.[6] | Widely used, stable, provides consistent results and excellent morphology.[7][19] | Contains methanol which can affect some sensitive epitopes.[10] Requires antigen retrieval. | Standard for clinical histology and paraffin-embedded tissues.[9] |
| Ice-Cold Methanol/Acetone | Dehydrates and precipitates proteins.[5][6] | Fixes and permeabilizes simultaneously.[5][12] Good for some cytoskeletal and nuclear antigens. | Can alter protein conformation and cause cell shrinkage.[6][19] May not retain soluble antigens well. | Quick protocols, certain specific epitopes. |
Table 2: Permeabilization Agents
| Agent | Type | Mechanism | Advantages | Disadvantages |
| Triton™ X-100 | Harsh, Non-ionic Detergent | Solubilizes cell and nuclear membranes.[11] | Effective for nuclear and hard-to-access antigens. | Can damage membranes and alter morphology.[11] May extract proteins.[12] |
| Saponin | Mild, Glycoside Detergent | Interacts with membrane cholesterol to form pores.[11][12] | Preserves membrane integrity and surface antigens.[11] Permeabilization is reversible.[11] | Less effective for nuclear antigens as it doesn't permeabilize the nuclear membrane.[11] Requires presence in subsequent wash/antibody buffers.[11] |
| Tween-20 | Mild, Non-ionic Detergent | Creates pores in the plasma membrane.[20] | Gentle on cells, suitable for cytoplasmic antigens.[20] | May be insufficient for nuclear targets. |
Experimental Protocols & Visualizations
Recommended Protocol: this compound IHC on Paraffin-Embedded Sections
This protocol assumes the use of a standard chromogenic detection method (HRP-DAB).
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (HIER):
-
Place slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0).[23]
-
Heat to 95-100°C in a water bath or microwave and maintain for 10-20 minutes.[18][23]
-
Allow slides to cool in the buffer on the benchtop for at least 20 minutes.[22][23]
-
Rinse slides in wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking & Staining:
-
Quench endogenous peroxidase activity by incubating in 3% H₂O₂ for 10 minutes.[22] Rinse well.
-
Incubate slides in a blocking solution (e.g., 3% BSA or normal goat serum in PBST) for 1 hour at room temperature in a humidified chamber.
-
Incubate with primary anti-Bursin antibody (diluted in blocking solution) overnight at 4°C.
-
Wash slides 3 times for 5 minutes each in wash buffer.[22]
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.[21][23]
-
Wash slides 3 times for 5 minutes each in wash buffer.
-
Incubate with HRP-conjugated Streptavidin for 30 minutes at room temperature.[23]
-
Wash slides 3 times for 5 minutes each in wash buffer.
-
-
Detection & Counterstaining:
Diagrams
Caption: Standard IHC workflow for paraffin-embedded tissue.
Caption: Troubleshooting logic for common IHC issues.
References
- 1. Tripeptide structure of this compound, a selective B-cell-differentiating hormone of the bursa of fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bovine prothis compound tetradecapeptide contains amino acid sequence from somatostatin, tuftsin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemical localization of this compound in epithelial cells of the avian bursa of Fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 7. ndbbio.com [ndbbio.com]
- 8. bma.ch [bma.ch]
- 9. content.ilabsolutions.com [content.ilabsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 12. Permeabilization of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. Immunohistochemistry Troubleshooting - IHC WORLD [ihcworld.com]
- 17. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Fixation Strategies and Formulations | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Comparison of Fixation Methods for Preservation of Morphology, RNAs, and Proteins From Paraffin-Embedded Human Cancer Cell-Implanted Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. Chromogenic IHC Staining Protocol of Paraffin-embedded Tissue: R&D Systems [rndsystems.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
Technical Support Center: Long-Term Storage of Lyophilized Bursin
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of lyophilized Bursin. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C.[1][2][3][4][5] Storing at these low temperatures significantly slows down degradation processes, helping to maintain the peptide's integrity for several years.[1][3] For short-term storage, such as a few weeks, 4°C is acceptable.[4][6]
Q2: How should I handle the lyophilized this compound vial upon receipt and before opening?
Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator.[6] This prevents the condensation of atmospheric moisture onto the hygroscopic peptide, which can significantly decrease its long-term stability.[2][3][6] After equilibration, briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[7]
Q3: What are the best practices for reconstituting lyophilized this compound?
It is recommended to reconstitute this compound immediately before use. Use a sterile, high-purity solvent as recommended by the supplier, which is often sterile distilled water or a specific buffer.[2] Gently agitate or swirl the vial to dissolve the peptide; avoid vigorous shaking or vortexing as this can cause aggregation or denaturation.[7][8]
Q4: Can I store this compound in solution after reconstitution?
Long-term storage of this compound in solution is not recommended as it is much less stable than in its lyophilized form.[1][6] If you need to store it for a short period (up to a week), keep the solution at 4°C.[2] For longer storage of the reconstituted peptide, it is advisable to prepare single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[2]
Q5: What are the potential degradation pathways for this compound?
This compound's amino acid sequence is Lys-His-Gly-NH2. The presence of Histidine (His) and Lysine (B10760008) (Lys) makes it susceptible to specific degradation pathways:
-
Oxidation: The imidazole (B134444) ring of histidine is prone to oxidation, especially in the presence of trace metal ions.
-
Hydrolysis: Like all peptides, the peptide bonds can undergo hydrolysis over time, a process accelerated by moisture and non-neutral pH.
-
Reactions of Lysine: The primary amine in the side chain of lysine can be reactive.
Q6: How can I minimize the risk of degradation during storage?
To minimize degradation, adhere to the following best practices:
-
Desiccation: Keep the lyophilized powder in a desiccated environment to protect it from moisture.[3]
-
Light Protection: Store the vial in the dark or use an amber vial to prevent photodegradation.[1][3][4]
-
Inert Atmosphere: For maximal stability, especially if the peptide is sensitive to oxidation, consider storing it under an inert gas like nitrogen or argon.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles and moisture introduction, aliquot the reconstituted peptide into single-use volumes.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced biological activity of reconstituted this compound | 1. Improper long-term storage of the lyophilized powder (e.g., at room temperature). 2. Repeated freeze-thaw cycles of the stock solution. 3. Degradation due to moisture absorption. 4. Oxidation of the histidine residue. | 1. Always store the lyophilized powder at -20°C or -80°C. 2. Aliquot the reconstituted this compound into single-use vials to minimize freeze-thaw cycles.[1][2] 3. Ensure the vial is at room temperature before opening to prevent condensation. Store with a desiccant.[3][6] 4. Use high-purity, degassed solvents for reconstitution. Consider storing under an inert atmosphere.[2] |
| Difficulty dissolving the lyophilized powder | 1. The peptide has aggregated due to improper storage or handling. 2. The incorrect solvent is being used for reconstitution. | 1. Gently warm the vial to room temperature and try gentle agitation. Avoid vigorous shaking. If it still doesn't dissolve, the peptide may be compromised. 2. Consult the manufacturer's datasheet for the recommended reconstitution solvent. If not specified, start with sterile, distilled water. |
| Visible change in the appearance of the lyophilized powder (e.g., clumping) | 1. Absorption of moisture due to improper handling or a compromised vial seal. | 1. This indicates that the peptide may have been exposed to moisture and its stability could be compromised. It is recommended to use a fresh vial for critical experiments. Always ensure the vial cap is tightly sealed after use.[4] |
| Inconsistent experimental results between different vials of the same lot | 1. Inconsistent storage conditions for different vials. 2. Variations in reconstitution and handling procedures. | 1. Ensure all vials from the same lot are stored under identical, recommended conditions. 2. Standardize the reconstitution protocol, including solvent type, volume, and mixing technique. |
Data Presentation
Table 1: Recommended Storage Conditions for Lyophilized this compound
| Condition | Temperature | Duration | Rationale |
| Long-Term Storage | -20°C to -80°C | Years | Minimizes chemical degradation and preserves peptide integrity.[3] |
| Short-Term Storage | 4°C | Weeks | Acceptable for brief periods, but not ideal for long-term preservation.[4] |
| After Reconstitution | -20°C (in aliquots) | Weeks to Months | Prevents degradation in solution and avoids repeated freeze-thaw cycles.[2] |
| After Reconstitution | 4°C | Up to one week | For immediate use; stability in solution is limited.[2] |
Experimental Protocols
Protocol 1: Stability Assessment of Lyophilized this compound via HPLC
This protocol outlines a method to assess the stability of lyophilized this compound over time.
-
Sample Preparation:
-
At time zero (T=0), reconstitute a fresh vial of lyophilized this compound in the recommended solvent to a known concentration (e.g., 1 mg/mL).
-
Store other lyophilized vials at the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
-
HPLC Analysis:
-
Analyze the T=0 sample immediately via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.
-
Monitor the elution profile at a wavelength of 214 nm.
-
Record the peak area of the main this compound peak.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature, reconstitute it in the same manner as the T=0 sample, and analyze it by HPLC under the same conditions.
-
-
Data Analysis:
-
Compare the peak area of the main this compound peak at each time point to the T=0 peak area to determine the percentage of remaining intact peptide.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for long-term stability testing of lyophilized this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Chemical pathways of peptide degradation. X: effect of metal-catalyzed oxidation on the solution structure of a histidine-containing peptide fragment of human relaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Effects of lysine substitution on stability of polyalanine alpha-helix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Technical Support Center: Enhancing the Bioactivity of Reconstituted Bursin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the bioactivity of reconstituted Bursin (B8708485), a tripeptide (Lys-His-Gly-NH2) involved in B-cell differentiation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized this compound?
A1: Proper reconstitution is critical for maintaining the bioactivity of this compound. Follow this standard protocol:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to reach room temperature to prevent condensation.[4]
-
Solvent Selection: Use a sterile, high-purity solvent. For most applications, sterile distilled water is recommended for dissolving this compound.[2]
-
Reconstitution:
-
Disinfect the rubber stopper of the vial with an alcohol swab.
-
Slowly inject the desired volume of solvent down the side of the vial, avoiding direct contact with the peptide powder. This minimizes foaming and potential degradation.[5][6]
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation and loss of activity.[6][7]
-
Ensure the solution is clear and free of particulates before use.
-
Q2: What is the optimal storage condition for reconstituted this compound?
A2: The stability of this compound in solution is limited. For optimal preservation of bioactivity:
-
Short-term storage: Store the reconstituted solution at 2-8°C for no longer than a few days.
-
Long-term storage: For extended storage, it is crucial to aliquot the reconstituted this compound into single-use volumes and store them at -20°C or -80°C.[2] This helps to avoid repeated freeze-thaw cycles which can degrade the peptide.[4] this compound is also noted to be hygroscopic and sensitive to light, so protect it accordingly.[2]
Q3: My reconstituted this compound solution appears cloudy. What should I do?
A3: Cloudiness or precipitation in the reconstituted this compound solution can indicate several issues:
-
Poor Solubility: The concentration of the peptide may be too high for the chosen solvent. Try reconstituting at a lower concentration.
-
Aggregation: this compound, like other peptides, can aggregate, especially at high concentrations or after improper handling (e.g., vigorous shaking).[8][9]
-
Contamination: The cloudiness might be due to microbial contamination. Ensure that sterile techniques are used throughout the reconstitution process.
If the solution is cloudy, it is recommended to centrifuge the vial and use the clear supernatant, although the effective concentration will be lower than calculated. For critical experiments, it is best to discard the cloudy solution and reconstitute a fresh vial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Bioactivity | 1. Improper reconstitution or storage leading to peptide degradation. | 1. Review and strictly follow the recommended reconstitution and storage protocols. Prepare fresh solutions for each experiment.[2] |
| 2. Peptide aggregation. | 2. Use sterile, high-purity solvents and maintain a pH range of 5-7 for aqueous solutions. Avoid vigorous shaking.[8] Consider using peptide-stabilizing agents if compatible with your assay. | |
| 3. Incorrect assay conditions (e.g., cell density, incubation time). | 3. Optimize your bioassay parameters. Perform a dose-response experiment to determine the optimal concentration of this compound. | |
| Precipitation Upon Reconstitution | 1. High peptide concentration. | 1. Reconstitute at a lower concentration. Refer to the supplier's datasheet for solubility information.[2] |
| 2. Incorrect solvent. | 2. Ensure the solvent is appropriate for this compound. While distilled water is generally recommended, some peptides may require a small percentage of organic solvent like acetonitrile (B52724) for complete dissolution.[2] | |
| Inconsistent Results Between Experiments | 1. Variability in reconstituted peptide quality due to freeze-thaw cycles. | 1. Aliquot the reconstituted this compound into single-use vials to avoid repeated freezing and thawing.[4] |
| 2. Pipetting errors, especially with small volumes. | 2. Use calibrated pipettes and ensure accurate and consistent dispensing of the peptide solution. | |
| 3. Variations in cell culture conditions. | 3. Standardize cell culture protocols, including cell passage number and seeding density. |
Experimental Protocols
Protocol 1: B-Cell Differentiation Assay
This protocol is designed to assess the bioactivity of reconstituted this compound by measuring its ability to induce the differentiation of B-lymphocyte precursors.
Materials:
-
Reconstituted this compound solution
-
B-lymphocyte precursor cell line (e.g., a suitable avian or mammalian cell line)
-
Complete cell culture medium
-
Flow cytometer
-
Fluorescently labeled antibodies against B-cell differentiation markers (e.g., CD19, IgM)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the B-cell precursors in a 96-well plate at an optimized density (e.g., 1 x 10^5 cells/well) in complete culture medium.
-
Treatment: Add varying concentrations of reconstituted this compound to the wells. Include a negative control (vehicle only) and a positive control if available.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a predetermined period (e.g., 48-72 hours), based on the cell line's characteristics.
-
Staining: Harvest the cells and stain with fluorescently labeled antibodies against B-cell differentiation markers according to the antibody manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation markers.
-
Data Analysis: Compare the percentage of differentiated cells in the this compound-treated groups to the negative control.
Protocol 2: Cyclic GMP (cGMP) Measurement Assay
This protocol measures the intracellular accumulation of cGMP in response to this compound treatment, which is an indicator of its bioactivity.[1]
Materials:
-
Reconstituted this compound solution
-
Target B-cell line (e.g., Daudi human B-cell line)
-
Cell lysis buffer
-
cGMP ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Culture the target B-cells to the desired confluency.
-
Treatment: Treat the cells with different concentrations of reconstituted this compound for a short period (e.g., 10-30 minutes). Include a vehicle-only control.
-
Cell Lysis: After incubation, remove the medium and lyse the cells using the lysis buffer provided with the cGMP ELISA kit.
-
ELISA: Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates to a plate pre-coated with a cGMP antibody and following a series of incubation and washing steps.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the concentration of cGMP in each sample based on a standard curve. Compare the cGMP levels in this compound-treated cells to the control cells.
Quantitative Data Summary
The following tables provide an example of how to structure and present quantitative data from this compound bioactivity experiments. Note: The values presented here are for illustrative purposes and should be replaced with experimental data.
Table 1: Dose-Response of this compound on B-Cell Differentiation
| This compound Concentration (nM) | % of Differentiated Cells (Mean ± SD) |
| 0 (Control) | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.3 |
| 10 | 45.6 ± 4.5 |
| 100 | 85.3 ± 5.1 |
| 1000 | 88.1 ± 4.8 |
| EC50 | ~25 nM |
Table 2: Effect of this compound on Intracellular cGMP Levels
| This compound Concentration (nM) | Intracellular cGMP (pmol/mg protein) (Mean ± SD) |
| 0 (Control) | 1.5 ± 0.3 |
| 10 | 4.8 ± 0.7 |
| 100 | 12.2 ± 1.5 |
| 1000 | 13.1 ± 1.8 |
Visualizations
References
- 1. The brassinosteroid receptor BRI1 can generate cGMP enabling cGMP-dependent downstream signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a high affinity radioligand for the human orphan receptor, bombesin receptor subtype 3, which demonstrates that it has a unique pharmacology compared with other mammalian bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound in the development of B lymphocytes in chicken embryonic Bursa of Fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. Development and Characterization of a Novel, High-Affinity, Specific, Radiolabeled Ligand for BRS-3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Reconstitute Peptides Properly: A Step-by-Step Guide | Pure Peptide [intercom.help]
- 7. peakbody.co.uk [peakbody.co.uk]
- 8. peptide.com [peptide.com]
- 9. Evidence for peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bursin and Thymopoietin on Lymphocyte Function
For Immediate Release
This guide provides a comprehensive comparison of the effects of two potent immunomodulatory peptides, Bursin (B8708485) and thymopoietin (B12651440), on lymphocyte differentiation and function. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes experimental data on their distinct mechanisms of action, presents detailed experimental protocols for their study, and visualizes their signaling pathways.
Executive Summary
This compound and thymopoietin are peptide hormones that play critical roles in the maturation of the two primary arms of the adaptive immune system. This compound, a tripeptide originating from the avian bursa of Fabricius, is a selective inducer of B-lymphocyte differentiation. In contrast, thymopoietin, a larger polypeptide from the thymus, is pivotal for the differentiation and maturation of T-lymphocytes. While both molecules can influence lymphocyte activity, they target distinct cell lineages and operate through specific signaling cascades, with cyclic nucleotides playing a key second messenger role in both pathways.
Comparative Data on this compound and Thymopoietin
The following tables summarize the key characteristics and experimentally observed effects of this compound and thymopoietin on lymphocytes.
Table 1: General Characteristics of this compound and Thymopoietin
| Feature | This compound | Thymopoietin |
| Source | Bursa of Fabricius (in birds) | Thymus Gland |
| Molecular Structure | Tripeptide (Lys-His-Gly-NH2) | 49-amino acid polypeptide |
| Active Moiety | Full tripeptide | Pentapeptide (TP-5: Arg-Lys-Asp-Val-Tyr) |
| Primary Target Cells | B-lymphocytes | T-lymphocytes |
| Key Function | Induces B-cell differentiation | Induces T-cell differentiation and modulates immune responses |
Table 2: Quantitative Effects on Lymphocyte Populations and Function
| Parameter | This compound / Bursopentin (BP5) | Thymopoietin / Thymopentin (TP-5) | Experimental Context |
| Cell Differentiation | Promotes differentiation of total B cells, activated B cells, differentiated B cells, mature B cells, and plasma cells.[1] | Induces differentiation of precursor T-cells (prothymocytes) into thymocytes.[2] | In vitro and in vivo studies. |
| Cell Proliferation | Anti-bursin mAb markedly decreased duck lymphocyte proliferation.[3] | Enhances proliferative response of peripheral T-cells to allogeneic stimulation at concentrations as low as 1.5 ng/ml.[4] | In vivo (duck); In vitro (mouse lymphocytes). |
| Surface Marker Expression | Injection of anti-bursin antibody suppressed the appearance of IgM+ cells.[5] | Shows a dose-response relationship for the induction of Thy 1.2 antigen on null lymphocytes.[3] | In ovo (chicken embryo); In vitro (mouse lymphocytes). |
| Second Messenger Signaling | Increased cyclic Guanosine Monophosphate (cGMP) in a human B-cell line. | Induces intracellular cGMP elevation in peripheral T-cells; induces cyclic Adenosine Monophosphate (cAMP) in precursor T-cells.[2] | In vitro cell culture. |
Signaling Pathways
This compound and thymopoietin exert their effects by initiating distinct intracellular signaling cascades upon binding to their respective, yet to be fully characterized, cell surface receptors on lymphocytes.
This compound Signaling Pathway in B-Lymphocytes
The precise signaling pathway for this compound is still under investigation. However, evidence suggests the involvement of the second messenger cyclic Guanosine Monophosphate (cGMP). Upon binding to its putative receptor on a B-cell progenitor, this compound is thought to activate guanylate cyclase, leading to an increase in intracellular cGMP. This rise in cGMP likely activates downstream effectors, such as protein kinases, which in turn modulate the expression of key transcription factors. These transcription factors orchestrate the complex program of B-cell differentiation, leading to the expression of lineage-specific markers like IgM and the maturation into antibody-producing plasma cells.
Thymopoietin Signaling Pathway in T-Lymphocytes
Thymopoietin's signaling is better characterized and shows a fascinating dichotomy depending on the maturation state of the T-cell. In precursor T-cells, thymopoietin binding is linked to an increase in cyclic Adenosine Monophosphate (cAMP), which triggers the initial steps of differentiation. In contrast, in mature, peripheral T-cells, thymopoietin's immunoregulatory actions are mediated by a rapid and transient increase in cGMP.[2][4] This cGMP increase enhances the proliferative response of these mature T-cells to stimuli. The pathway involves the activation of guanylate cyclase and subsequent cGMP-dependent signaling cascades that augment T-cell activation and proliferation.
Experimental Protocols
The investigation of this compound and thymopoietin's effects on lymphocytes relies on a set of established immunological assays. Detailed below are methodologies for key experiments.
In Vitro Lymphocyte Differentiation Assay
This assay is used to assess the ability of this compound or thymopoietin to induce the maturation of progenitor lymphocytes.
-
Objective: To determine the effect of the peptides on the differentiation of B-cell or T-cell precursors.
-
Methodology:
-
Cell Isolation: Isolate progenitor cells. For B-cell studies, bone marrow or fetal liver can be used as a source. For T-cell studies, hematopoietic stem cells from bone marrow or cord blood are used.[6]
-
Cell Culture: Culture the isolated progenitor cells in a suitable medium (e.g., RPMI 1640) supplemented with necessary growth factors (like IL-7 for B-cell precursors).[7]
-
Treatment: Add varying concentrations of this compound or thymopoietin to the experimental cultures. A control group with no peptide is maintained.
-
Incubation: Incubate the cells for a period of several days (e.g., 7-14 days) to allow for differentiation.
-
Analysis: Harvest the cells and analyze for the expression of lineage-specific surface markers using flow cytometry. For B-cells, markers include CD19, B220, and surface IgM.[1] For T-cells, markers include CD4 and CD8.
-
-
Data Interpretation: An increase in the percentage of cells expressing mature lymphocyte markers in the treated groups compared to the control indicates a positive effect on differentiation.
Lymphocyte Proliferation Assay
This assay measures the effect of the peptides on the ability of lymphocytes to divide and proliferate in response to a stimulus.
-
Objective: To quantify the proliferation of lymphocytes in response to a stimulus in the presence or absence of this compound or thymopoietin.
-
Methodology:
-
Cell Preparation: Isolate lymphocytes (e.g., splenocytes or peripheral blood mononuclear cells).
-
Stimulation: Plate the cells in a 96-well plate and stimulate them with a mitogen (like Concanavalin (B7782731) A for T-cells) or a specific antigen.[8]
-
Treatment: Add different concentrations of this compound or thymopoietin to the stimulated cells.
-
³H-Thymidine Incorporation: After 48-72 hours of incubation, add radioactive ³H-thymidine to the cultures for the final 18 hours. Proliferating cells will incorporate the ³H-thymidine into their newly synthesized DNA.[9]
-
Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the level of cell proliferation.
-
-
Alternative Method (CFSE): Label cells with Carboxyfluorescein succinimidyl ester (CFSE) before culture. This dye is progressively diluted with each cell division, which can be quantified by flow cytometry, providing information on the number of cell divisions.[10]
Cyclic Nucleotide Measurement
This protocol is for quantifying the intracellular levels of cAMP and cGMP, which act as second messengers in the signaling pathways of this compound and thymopoietin.
-
Objective: To measure the change in intracellular cAMP and cGMP levels in lymphocytes following treatment with this compound or thymopoietin.
-
Methodology:
-
Cell Treatment: Incubate isolated lymphocytes with the peptide (this compound or thymopoietin) for a short duration (e.g., 2-15 minutes).
-
Cell Lysis: Stop the reaction and lyse the cells using an appropriate buffer to release the intracellular contents.
-
Quantification: Measure the concentration of cAMP and cGMP in the cell lysates. This is typically done using competitive Enzyme-Linked Immunosorbent Assays (ELISA) or Radioimmunoassays (RIA), which are available as commercial kits.[11] More advanced methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used for precise quantification.[12]
-
-
Data Analysis: Compare the levels of cyclic nucleotides in treated cells to untreated controls to determine the effect of the peptide.
Conclusion
This compound and thymopoietin are distinct hormonal peptides with specific and crucial roles in the development of the adaptive immune system. This compound is a key factor in B-lymphocyte differentiation, while thymopoietin governs the maturation and function of T-lymphocytes. Their lineage-specific effects are underscored by their differing molecular structures and are mediated through intracellular signaling pathways involving cyclic nucleotides. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of these and other immunomodulatory agents, paving the way for new therapeutic strategies targeting the immune system.
References
- 1. Transcriptomic analysis of spleen B cell revealed the molecular basis of bursopentin on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymopoietin to thymopentin: experimental studies [pubmed.ncbi.nlm.nih.gov]
- 3. Bioassay determinations of thymopoietin and thymic hormone levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymopoietin enhances the allogeneic response and cyclic GMP levels of mouse peripheral, thymus-derived lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of this compound in the development of B lymphocytes in chicken embryonic Bursa of Fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akadeum.com [akadeum.com]
- 7. Protocol for in vitro generating innate lymphoid cells from mouse α4β7+ lymphoid progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of mitogen-stimulated cellular proliferation: effect of concanavalin A and thymosin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.tghn.org [media.tghn.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Measurement of 2',3'-cyclic nucleotides by liquid chromatography-tandem mass spectrometry in cells [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Bursin Analogs with Amino Acid Substitutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Bursin (B8708485) and its synthetic analogs, focusing on their effects on B lymphocyte proliferation. This compound, a tripeptide with the amino acid sequence Lys-His-Gly-NH2, is a B-cell differentiating hormone.[1][2][3] Its analogs, created through amino acid substitutions, have been studied to understand their structure-activity relationship and to identify more potent derivatives.
Quantitative Data on the Biological Activity of this compound Analogs
| Peptide | Sequence | Position 1 | Position 2 | Position 3 | Relative Potency |
| This compound | Lys-His-Gly-NH2 | Lys | His | Gly | Standard |
| [Sar3]this compound | Lys-His-Sar-NH2 | Lys | His | Sar | Most Potent |
| Other Analogs (x10) | Various Substitutions | - | - | - | Less Potent |
Note: The specific sequences and quantitative activity levels for the other ten analogs are not detailed in the available abstracts. The study concluded that [Sar3]this compound exhibited the most potent effect in enhancing the reduced B lymphocyte population in uremic patients.[4]
Experimental Protocols
The evaluation of the biological activity of this compound analogs typically involves in vitro assays that measure lymphocyte proliferation. The following is a representative protocol for a B-lymphocyte proliferation assay, based on standard immunological methods.
Objective: To assess the effect of this compound and its analogs on the proliferation of B lymphocytes.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from blood samples (e.g., from uremic patients and healthy controls).
-
This compound and its synthetic analogs.
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine.
-
Mitogens (e.g., Pokeweed Mitogen for B-cell stimulation).
-
[³H]-thymidine or a non-radioactive proliferation marker (e.g., CFSE).
-
96-well cell culture plates.
-
CO₂ incubator.
-
Liquid scintillation counter or flow cytometer.
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in the complete culture medium and adjust the cell concentration.
-
Assay Setup:
-
Plate the PBMCs in a 96-well plate.
-
Add varying concentrations of this compound or its analogs to the designated wells.
-
Include positive control wells (with a known B-cell mitogen) and negative control wells (cells with medium only).
-
-
Incubation: Incubate the plate in a humidified CO₂ incubator at 37°C for a period of 3 to 5 days to allow for lymphocyte proliferation.
-
Measurement of Proliferation:
-
Using [³H]-thymidine: Approximately 18 hours before harvesting, add [³H]-thymidine to each well. The radioisotope will be incorporated into the DNA of proliferating cells. After incubation, harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
Using CFSE: Prior to plating, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the dye is distributed equally between daughter cells, leading to a decrease in fluorescence intensity. Analyze the cells by flow cytometry to determine the extent of proliferation.
-
-
Data Analysis: Express the results as a stimulation index (SI), calculated as the mean counts per minute (CPM) or percentage of divided cells in the presence of the peptide divided by the mean CPM or percentage of divided cells in the negative control.
Visualizations
Putative Signaling Pathway of this compound in B-Lymphocytes
This compound is known to increase the levels of cyclic guanosine (B1672433) monophosphate (cGMP) in human B-cell lines.[1] This suggests a signaling pathway initiated by the binding of this compound to a specific cell surface receptor, leading to the activation of guanylate cyclase and subsequent downstream effects mediated by cGMP.
References
- 1. Brassinosteroid Signal Transduction: From Receptor Kinase Activation to Transcriptional Networks Regulating Plant Development REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses and effect of this compound and it analogs on the reduced B lymphocytes of uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Anti-Bursin Antibody Specificity
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive framework for the validation of anti-Bursin antibodies, offering detailed experimental protocols and a clear workflow to ensure confidence in your immunological reagents.
Bursin (B8708485), a tripeptide with the sequence Lys-His-Gly-amide, is a hormone that plays a crucial role in the differentiation of B-lymphocytes.[1][2] It is derived from a larger precursor protein, prothis compound (B141394).[3] Given its function in the immune system, antibodies targeting this compound are valuable tools for a variety of research applications. However, the lack of commercially available, pre-validated anti-Bursin antibodies necessitates a rigorous in-house validation process. This guide outlines the essential steps and methodologies to confirm the specificity and functionality of your anti-Bursin antibodies.
Comparative Analysis of Validation Methodologies
A multi-faceted approach is essential for the robust validation of an antibody's specificity. Different techniques provide complementary information, and their combined results offer a higher degree of confidence. The following table summarizes the key methodologies, their principles, and their specific applications in validating anti-Bursin antibodies.
| Validation Method | Principle | Application for Anti-Bursin Antibody Validation | Expected Outcome for a Specific Antibody |
| Western Blotting | Separation of proteins by size, followed by detection with the antibody. | Confirms the antibody recognizes a protein of the expected molecular weight of prothis compound. | A single band at the predicted molecular weight of prothis compound in lysates from this compound-expressing cells or tissues (e.g., bone marrow).[4] |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Immobilized antigen (synthetic this compound peptide) is detected by the antibody. | Quantifies the antibody's binding affinity and specificity to the this compound peptide. | High signal in wells coated with this compound peptide and low to no signal in control wells. |
| Immunoprecipitation (IP) | Antibody is used to capture its target protein from a complex mixture. | Confirms the antibody can bind to native prothis compound and pull it down from cell lysates. | Detection of prothis compound in the eluate from the IP reaction by Western blotting. |
| Immunohistochemistry (IHC) / Immunocytochemistry (ICC) | Antibody is used to detect the antigen in its native cellular or tissue context. | Verifies the antibody stains the correct cell types and subcellular compartments known to express this compound. | Staining in the cytoplasm of B-lymphocytes in bone marrow or epithelial cells of intrahepatic bile ducts.[4] |
| Peptide Competition Assay | Pre-incubation of the antibody with the immunizing peptide to block its binding to the target. | Demonstrates the specificity of the antibody's binding to the this compound epitope. | Abolition or significant reduction of the signal in Western blotting, ELISA, or IHC/ICC. |
Experimental Workflow for Antibody Validation
The validation process should follow a logical progression, starting with basic characterization and moving to more complex functional assays.
Caption: Workflow for anti-Bursin antibody validation.
The this compound Signaling Pathway
While the complete signaling cascade initiated by this compound is not fully elucidated, studies have shown that its binding to a receptor on B-lymphocytes and hybridoma cells leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers in many signaling pathways.[1][5] This ultimately promotes B-cell differentiation and antibody production.
References
- 1. Tripeptide structure of this compound, a selective B-cell-differentiating hormone of the bursa of fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tripeptide structure of this compound, a selective B-cell-differentiating hormone of the bursa of fabricius. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Bovine prothis compound tetradecapeptide contains amino acid sequence from somatostatin, tuftsin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound localization in mammalian bone marrow and epithelial cells of intrahepatic bile ducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Expression of this compound receptor on membranes of hybridoma cell and identification of binding peptide of this compound from 12-merrandom phage display peptide library] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Peptide Hormone Cross-Reactivity: A Case Study Approach with Bursin
For researchers and drug development professionals, understanding the specificity of peptide hormones and their corresponding antibodies is paramount. Cross-reactivity, the extent to which an antibody or receptor binds to molecules other than its intended target, can have significant implications for experimental results and therapeutic efficacy. This guide provides an objective comparison of methodologies used to assess peptide hormone cross-reactivity, using the tripeptide Bursin as a illustrative model. While specific cross-reactivity data for this compound is not extensively published, this guide presents hypothetical data and detailed experimental protocols to serve as a practical resource for designing and interpreting such studies.
Quantitative Analysis of this compound Antibody Cross-Reactivity
The specificity of an antibody is a critical factor in the development of reliable immunoassays. The following table summarizes hypothetical cross-reactivity data for a polyclonal anti-Bursin antibody against a panel of other peptide hormones. The data is presented as the percentage of cross-reactivity, which is typically determined using competitive immunoassays.
| Peptide Hormone | Sequence | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| This compound | Lys-His-Gly-NH2 | 10 nM | 100% |
| Thyrotropin-Releasing Hormone (TRH) | pGlu-His-Pro-NH2 | > 10,000 nM | < 0.1% |
| Vasoactive Intestinal Peptide (VIP) | HSDAVFTDNYTRLRKQMAVKKYLNSILN-NH2 | > 10,000 nM | < 0.1% |
| Luteinizing Hormone-Releasing Hormone (LHRH) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | > 10,000 nM | < 0.1% |
| Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | > 10,000 nM | < 0.1% |
Note: The percentage of cross-reactivity is calculated as: (IC50 of this compound / IC50 of test peptide) x 100.
Experimental Protocols for Cross-Reactivity Assessment
The determination of cross-reactivity is typically achieved through competitive immunoassays, such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA), or through receptor binding assays.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This method quantifies the ability of other peptides to compete with this compound for binding to a limited number of anti-Bursin antibody binding sites.
Materials:
-
Anti-Bursin antibody (primary antibody)
-
This compound standard
-
Potentially cross-reacting peptide hormones
-
This compound-horseradish peroxidase (HRP) conjugate
-
96-well microtiter plates coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Preparation: A 96-well microtiter plate is coated with a capture antibody specific for the species of the primary antibody (e.g., goat anti-rabbit IgG). The plate is then washed and blocked to prevent non-specific binding.
-
Competitive Binding: A standard curve is prepared by adding known concentrations of unlabeled this compound to a series of wells. In parallel, various concentrations of the test peptides are added to other wells. A fixed amount of anti-Bursin antibody and this compound-HRP conjugate is then added to all wells. The plate is incubated to allow for competitive binding.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: TMB substrate is added to each well, and the plate is incubated in the dark. The HRP enzyme on the bound this compound conjugate will catalyze the conversion of TMB to a colored product.
-
Reaction Termination: The reaction is stopped by adding a stop solution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at 450 nm.
-
Data Analysis: The absorbance is inversely proportional to the concentration of unlabeled this compound or cross-reacting peptide in the sample. The IC50 values are determined from the respective standard curves, and the percent cross-reactivity is calculated.
Receptor Binding Assay
This assay measures the ability of a test peptide to compete with a radiolabeled ligand for binding to a specific receptor.[1][2] This provides information about the functional cross-reactivity at the receptor level.
Materials:
-
Cell membranes or tissue homogenates expressing the this compound receptor
-
Radiolabeled this compound (e.g., [125I]-Bursin)
-
Unlabeled this compound standard
-
Potentially cross-reacting peptide hormones
-
Binding buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the receptor preparation, radiolabeled this compound, and either unlabeled this compound (for the standard curve) or the test peptide in the binding buffer.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters, which trap the receptor-bound radiolabeled this compound. The filters are then washed to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radiolabeled this compound is plotted against the concentration of the unlabeled competitor. The IC50 values are determined, and the relative affinity of the test peptides for the receptor can be calculated.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential tools for representing complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical experimental workflow and a generalized peptide hormone signaling pathway.
References
Comparative analysis of Bursin from different avian species
A Comparative Analysis of Bursin and Related Peptides from Avian Species
This guide provides a comparative overview of the immunomodulatory peptide this compound and other active peptides isolated from the bursa of Fabricius in different avian species. The information is intended for researchers, scientists, and drug development professionals interested in the immunopharmacological potential of these molecules. Due to limitations in the currently available public research, this guide focuses primarily on data from the chicken (Gallus gallus), with comparative insights into other species where information is available.
Introduction to this compound and the Bursa of Fabricius
The bursa of Fabricius is a primary lymphoid organ unique to birds, responsible for the maturation and differentiation of B lymphocytes, the cornerstone of the humoral immune system.[1] This organ produces several hormonally active peptides that regulate these processes. The most well-known of these is this compound, a tripeptide with the amino acid sequence Lysyl-Histidyl-Glycyl-amide, first isolated from the chicken bursa.[2] this compound has been shown to selectively induce the differentiation of B-lineage cells without affecting T-cell lineage, highlighting its specific role in humoral immunity.[2] Research has also uncovered other immunologically active peptides within the bursa, such as Bursopentin (BP5) and BP7, suggesting a complex interplay of signaling molecules within this vital organ.[3]
Structural and Functional Comparison of Bursal Peptides
Direct comparative studies on the structure and function of the tripeptide this compound across different avian species are scarce. The primary sequence (Lys-His-Gly-NH2) is well-established for the chicken. However, it is not definitively known if this sequence is conserved across species like the turkey or duck. Research has focused more on identifying various active peptides within the chicken bursa.
Table 1: Known Immunologically Active Peptides from the Chicken Bursa of Fabricius
| Peptide Name | Amino Acid Sequence | Molecular Weight (Da) | Key Observed Function |
| This compound | Lys-His-Gly-NH2 | 354.4 | Selective B-cell differentiation[2] |
| Bursopentin (BP5) | Cys-Lys-Arg-Val-Tyr | 626.7 | Enhances antibody production and lymphocyte proliferation[2] |
| BP7 | Ala-Pro-Lys-Pro-Arg-Lys-Lys | 823.5 | Stimulates pre-B colony formation; enhances antibody response[3] |
While direct quantitative comparisons of this compound's biological activity between species are not available, related research on the bursa's response to pathogens offers indirect insights. For instance, a study on Infectious Bursal Disease Virus (IBDV), which targets the bursa, showed that chickens experience marked viral replication, whereas turkeys and ducks show significantly less, suggesting inherent differences in the bursal immune environment across these species.[4]
Signaling Pathways of Bursal Peptides
The precise signaling pathway for the this compound tripeptide has not been fully elucidated. However, research into other bursal peptides and general B-cell activation in chickens provides a potential framework. For Bursopentin (BP5), studies have indicated that its proliferative effect on B-lymphocytes involves the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2]
Below is a generalized diagram illustrating a potential signaling cascade for bursal peptide-induced B-cell activation, integrating known pathways.
Experimental Protocols
Detailed, validated protocols for the comparative extraction and analysis of this compound from different avian species are not standardized in the literature. The following sections describe generalized methodologies based on established peptide research techniques.
Extraction and Purification of Bursal Peptides
This protocol outlines a general workflow for isolating peptides from the bursa of Fabricius, adapted from methods used for chicken bursal peptides.[3]
Methodology:
-
Tissue Collection: The bursa of Fabricius is surgically excised from birds (e.g., chickens, turkeys, ducks) of a standardized age. The procedure is similar across species, though more care is needed for smaller birds like quail.[5]
-
Homogenization: The tissue is immediately homogenized in an acidic extraction buffer (e.g., 1 M acetic acid) to preserve peptide integrity and inhibit proteolysis.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris. The supernatant containing the crude peptide extract is collected.
-
Solid-Phase Extraction (SPE): The crude extract is passed through a C18 SPE cartridge to desalt the sample and enrich for hydrophobic peptides. Peptides are eluted with a solvent like acetonitrile (B52724).
-
Purification by RP-HPLC: The enriched peptide fraction is subjected to RP-HPLC on a C18 column. A linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is used to separate the peptides. Fractions are collected and monitored by UV absorbance at 280 nm.[3]
-
Analysis: The purified fractions are analyzed by mass spectrometry (e.g., MALDI-TOF) to determine their molecular weights. Promising candidates are then subjected to N-terminal sequencing (e.g., Edman degradation) to determine the amino acid sequence.[3]
B-Cell Differentiation Assay
This assay is designed to quantify the biological activity of this compound by measuring its ability to induce the differentiation of pre-B lymphocytes.
Methodology:
-
Cell Culture: A suitable B-cell progenitor line (e.g., the chicken DT40 cell line) is cultured in appropriate media (e.g., RPMI-1640).[6]
-
Treatment: Cells are seeded into multi-well plates and treated with varying concentrations of the purified this compound preparations from different avian species. A negative control (vehicle only) and a positive control (e.g., a known B-cell differentiation agent) are included.
-
Incubation: The cells are incubated for a period sufficient to allow for differentiation (e.g., 48-72 hours).
-
Analysis by Flow Cytometry: Cells are harvested and stained with fluorescently-labeled antibodies specific for B-cell surface markers that change upon differentiation (e.g., surface immunoglobulin M - sIgM). The percentage of differentiated cells is quantified using flow cytometry.
-
Data Analysis: The dose-response relationship is analyzed to determine the half-maximal effective concentration (EC50) for each this compound preparation, allowing for a quantitative comparison of their biological activity.
Conclusion and Future Directions
The study of this compound and other bursal peptides offers significant potential for the development of novel immunomodulatory agents. While current research has laid a strong foundation, particularly in chickens, there is a clear need for direct comparative studies across a wider range of avian species. Future research should prioritize:
-
Sequencing this compound from species such as turkey, duck, and goose to determine the degree of sequence conservation.
-
Performing quantitative bioassays to compare the potency (EC50) of this compound from different species in inducing B-cell differentiation.
-
Identifying the specific this compound receptor on B-cells, which would enable receptor binding affinity studies (e.g., determination of Kd) and a more profound understanding of its mechanism of action.
-
Elucidating the complete signaling pathway initiated by the this compound tripeptide.
Such studies will be critical in moving from a chicken-centric understanding to a broader, comparative avian perspective, potentially unlocking new therapeutic applications for these fascinating biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Tripeptide structure of this compound, a selective B-cell-differentiating hormone of the bursa of fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Note: Isolation and immunomodulatory activity of bursal peptide, a novel peptide from avian immune system developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative susceptibility of chickens, turkeys and ducks to infectious bursal disease virus using immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Bursin-Receptor Interactions Using Binding Assays
For researchers and drug development professionals investigating the biological activity of the tripeptide Bursin (B8708485) (Lys-His-Gly-NH2), confirming its interaction with a putative cell surface receptor is a critical first step. This guide provides a comparative overview of key binding assays that can be employed to validate and quantify this interaction, complete with experimental protocols and data presentation formats. Given that the this compound receptor is not yet fully characterized, these methods are presented to guide the discovery and validation process.
One study has confirmed the existence of a specific, saturable, and reversible binding site for this compound on the membrane of hybridoma cells, supporting the hypothesis of a functional receptor.[1] The validation of this interaction is foundational to understanding its signaling pathway, which is believed to promote monoclonal antibody production.[1]
Comparison of Binding Assay Techniques
The selection of a binding assay depends on several factors, including the availability of purified components, required sensitivity, desired throughput, and the specific kinetic data needed (e.g., equilibrium constants vs. on/off rates). Radioligand assays, Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST) are three powerful and commonly used techniques.
Quantitative Data Summary
The primary outputs of these assays are the equilibrium dissociation constant (Kd), which indicates binding affinity, and the maximum binding capacity (Bmax), reflecting receptor density.[2] A lower Kd value signifies a higher binding affinity.[3]
| Parameter | Radioligand Assay | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) |
| Primary Output | Kd, Bmax, Ki[4][5] | Kd, Kon, Koff[6][7] | Kd[8][9] |
| Label Requirement | Radiolabel (e.g., ³H, ¹²⁵I) on Ligand[2][4] | Label-free[6][7] | Fluorescent label on one partner[10] |
| Throughput | Medium to High (96/384-well plates)[11][12] | Low to Medium | High (16 capillaries at once)[10] |
| Sample Consumption | Moderate | High (analyte) | Very Low (~4 µL per capillary)[10][13] |
| Immobilization | No (membranes captured on filter)[5] | Yes (one partner on sensor chip)[6] | No (in-solution measurement)[14] |
| Key Advantage | High sensitivity, "gold standard"[5] | Real-time kinetics (on/off rates)[6] | Low sample use, works in complex media[14] |
| Key Disadvantage | Radioactive material handling | Immobilization may alter protein function | Requires fluorescent labeling |
Experimental Workflows and Signaling
Visualizing the experimental process and the potential biological pathway is crucial for planning and interpretation.
General Workflow for Receptor Interaction Validation
The process of validating a novel peptide-receptor interaction, such as for this compound, follows a logical progression from initial binding confirmation to detailed kinetic analysis.
References
- 1. [Expression of this compound receptor on membranes of hybridoma cell and identification of binding peptide of this compound from 12-merrandom phage display peptide library] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. isbg.fr [isbg.fr]
- 14. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
A Side-by-Side Comparison of Natural and Synthetic Bursin for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the characteristics, biological activity, and methodologies associated with natural and synthetic forms of the B-cell differentiating hormone, Bursin (B8708485).
Introduction
This compound, a tripeptide with the amino acid sequence Lys-His-Gly-NH2, is a hormone primarily found in the bursa of Fabricius in birds, an organ central to B-lymphocyte development. It plays a crucial role in the differentiation of B-cells, making it a molecule of significant interest for immunology and drug development. While initially isolated from natural sources, synthetic methods now allow for its production in the laboratory. This guide provides a detailed side-by-side comparison of natural and synthetic this compound, summarizing key data, experimental protocols, and signaling pathways to aid researchers in their work.
At a Glance: Natural vs. Synthetic this compound
| Feature | Natural this compound | Synthetic this compound |
| Source | Isolated from the bursa of Fabricius of avian species. | Chemically synthesized using methods like solid-phase peptide synthesis. |
| Chemical Structure | Tripeptide (Lys-His-Gly-NH2). | Identical tripeptide sequence (Lys-His-Gly-NH2). |
| Purity | Variable, dependent on the efficiency of the purification process. | High purity (>95%) can be consistently achieved.[1] |
| Biological Activity | Induces B-cell differentiation and elevates intracellular cAMP and cGMP levels. | Demonstrates similar biological activity to its natural counterpart in inducing B-cell differentiation and modulating cyclic nucleotide levels.[2] |
| Consistency | Batch-to-batch variation can occur due to biological sourcing. | High batch-to-batch consistency and reproducibility. |
| Scalability | Limited by the availability of biological source material. | Highly scalable to produce large quantities. |
Biological Activity: A Quantitative Comparison
While early studies have established that natural and synthetic this compound exhibit similar biological activities, a direct quantitative comparison in terms of potency (e.g., EC50 values) is not extensively documented in publicly available literature. However, the foundational research demonstrated that both forms induce the phenotypic differentiation of B precursor cells and increase cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP) in B-cell lines.[2]
One study on synthetic this compound and its analogs demonstrated their enhancing effect on the reduced B-lymphocyte population in uremic patients, with some analogs showing even greater potency than the parent molecule.[2] This suggests that synthetic modifications can be explored to enhance the therapeutic potential of this compound.
Experimental Protocols
Isolation of Natural this compound
Protocol for Isolation of a Novel Bursal Peptide (Adapted for this compound):
-
Tissue Homogenization: Bursa of Fabricius tissue is homogenized in an acidic extraction buffer (e.g., 15% trifluoroacetic acid) to extract peptides.
-
Centrifugation: The homogenate is centrifuged to separate the peptide-containing supernatant from cellular debris.
-
Solid-Phase Extraction: The supernatant is passed through a solid-phase extraction column (e.g., Analytichem Bond Elut) to concentrate the peptides and remove interfering substances.
-
High-Performance Liquid Chromatography (HPLC): The concentrated extract is then subjected to reversed-phase HPLC (RP-HPLC) for purification. A gradient of an organic solvent (e.g., acetonitrile) in an aqueous acidic mobile phase is typically used to separate the peptides based on their hydrophobicity.
-
Fraction Collection and Analysis: Fractions are collected and monitored for the presence of this compound, which can be identified by techniques such as mass spectrometry.
Synthesis of Synthetic this compound
Synthetic this compound is typically produced via solid-phase peptide synthesis (SPPS), a well-established method for creating peptides of a defined sequence.
Standard Operating Procedure for Solid-Phase Synthesis of Lys-His-Gly-NH2:
-
Resin Preparation: An appropriate solid support resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (Glycine) with a temporary N-terminal protecting group (e.g., Fmoc) is activated and coupled to the resin.
-
Deprotection: The N-terminal protecting group is removed to allow for the coupling of the next amino acid.
-
Sequential Coupling: The subsequent amino acids (Histidine and Lysine), also with N-terminal protection, are sequentially coupled to the growing peptide chain.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude synthetic peptide is then purified using RP-HPLC to achieve high purity.
-
Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.
B-cell Differentiation Assay
This assay is used to assess the ability of this compound to induce the differentiation of B-lymphocyte precursors.
Protocol for this compound-Induced B-cell Differentiation:
-
Cell Culture: A suitable B-cell precursor cell line (e.g., a murine bone marrow-derived cell line) is cultured under standard conditions.
-
Treatment: The cells are treated with varying concentrations of natural or synthetic this compound. A negative control (vehicle) and a positive control (e.g., lipopolysaccharide) are included.
-
Incubation: The cells are incubated for a period sufficient to allow for differentiation (e.g., 48-72 hours).
-
Flow Cytometry Analysis: The cells are then stained with fluorescently labeled antibodies against B-cell surface markers (e.g., IgM, B220) to identify and quantify the differentiated B-cell population using flow cytometry.
Measurement of Intracellular cAMP and cGMP
This assay measures the effect of this compound on the levels of the second messengers, cAMP and cGMP, in B-cells.
Protocol for Measurement of this compound-Induced Cyclic Nucleotides:
-
Cell Culture: A responsive B-cell line (e.g., Daudi) is cultured to an appropriate density.
-
Treatment: The cells are treated with natural or synthetic this compound for a short duration (e.g., 10-30 minutes).
-
Cell Lysis: The cells are lysed to release intracellular components, including cAMP and cGMP.
-
Quantification: The levels of cAMP and cGMP in the cell lysates are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits.
Signaling Pathway of this compound
The precise signaling pathway of this compound is not yet fully elucidated. However, its ability to increase intracellular levels of cAMP and cGMP strongly suggests that it acts through a G-protein coupled receptor (GPCR) on the surface of B-lymphocytes. The binding of this compound to its receptor likely activates adenylyl cyclase and guanylyl cyclase, leading to the production of cAMP and cGMP, respectively. These second messengers then activate downstream signaling cascades that ultimately result in the transcriptional changes necessary for B-cell differentiation.
Further research is needed to identify the specific this compound receptor and delineate the complete downstream signaling pathway.
Caption: Putative this compound Signaling Pathway.
Experimental Workflow: Comparative Analysis
The following diagram illustrates a typical workflow for a comparative study of natural and synthetic this compound.
Caption: Experimental Workflow for Comparison.
Conclusion
Both natural and synthetic this compound serve as valuable tools for studying B-cell differentiation and related immunological processes. Synthetic this compound offers significant advantages in terms of purity, consistency, and scalability, making it the preferred choice for most research and development applications. While the biological activities of both forms are considered equivalent, further quantitative studies are warranted to precisely compare their potencies. The elucidation of the complete this compound signaling pathway remains a key area for future research, which will undoubtedly be facilitated by the availability of high-quality synthetic this compound. This guide provides a foundational understanding for researchers to effectively utilize both natural and synthetic this compound in their investigations.
References
Bursin's Dichotomy: A Comparative Guide to its Efficacy in Avian and Mammalian B Cell Differentiation
For Immediate Release
A comprehensive analysis of the tripeptide hormone bursin (B8708485) reveals distinct efficacies in promoting B cell differentiation in avian and mammalian systems. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's activity, supported by available experimental data and detailed methodologies, to inform future research and therapeutic development.
This compound, a tripeptide with the sequence Lys-His-Gly-NH2, was first isolated from the bursa of Fabricius in chickens, a primary lymphoid organ unique to birds and essential for B cell development.[1][2] Subsequent research has demonstrated its role as a selective B-cell differentiating hormone, capable of inducing phenotypic changes in B cell precursors in both avian and mammalian species.[3] The primary mechanism of action is believed to be mediated through an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).
Comparative Efficacy: Avian vs. Mammalian B Cells
Direct quantitative comparisons of this compound's efficacy in avian versus mammalian B cell differentiation are limited in the existing literature. However, available data suggest a potent effect in both systems. In avian models, the administration of anti-bursin antibodies in ovo has been shown to suppress the appearance of IgM-positive B cells in the bursa of Fabricius, indicating a critical role for endogenous this compound in avian B cell development.[4]
In mammalian systems, studies on this compound-like peptides have demonstrated the capacity to induce the differentiation of murine bone marrow cells. For instance, Bursopentin (BP5), a peptide derived from the bursa, has been shown to promote the differentiation of mouse B lymphocytes into various developmental stages, including activated, differentiated, mature, and plasma cells.[5]
While head-to-head dose-response data is scarce, the available evidence points to a fundamental role for this compound and related peptides in initiating B cell maturation in both classes of vertebrates. The distinct microenvironments of B cell development—the bursa of Fabricius in birds and the bone marrow in mammals—likely contribute to nuanced differences in the cellular response to this compound.
Data Summary
| Parameter | Avian (Chicken) | Mammalian (Mouse) | Reference |
| Primary Site of Action | Bursa of Fabricius | Bone Marrow | [1][2] |
| Key Outcome of this compound Activity | Induction of IgM+ B cells | Promotion of B cell differentiation (activated, mature, plasma cells) | [4][5] |
| Supporting Evidence | In ovo anti-bursin antibody administration suppresses IgM+ cell appearance. | In vitro and in vivo studies with this compound-like peptides (BP5) show increased percentages of differentiated B cell subsets. | [4][5] |
Experimental Protocols
Detailed experimental protocols for assessing this compound's efficacy are crucial for reproducible research. Below are outlines of key experimental methodologies cited in the literature.
Protocol 1: In Ovo Suppression of Avian B Cell Differentiation
This protocol is adapted from studies investigating the role of endogenous this compound in chicken embryos.
Objective: To determine the effect of this compound neutralization on the development of IgM-positive B cells in the bursa of Fabricius.
Methodology:
-
Antibody Preparation: Generate monoclonal anti-bursin antibodies.
-
In Ovo Injection: Inject fertilized chicken eggs intravenously with the anti-bursin antibody solution at embryonic day 13 (E13). A control group should be injected with a non-specific antibody or saline.
-
Incubation: Continue incubation of the eggs until E17.
-
Tissue Collection: Harvest the bursa of Fabricius from the embryos.
-
Cell Staining and Analysis: Prepare single-cell suspensions from the bursas and stain for the presence of surface IgM using a fluorescently labeled anti-chicken IgM antibody.
-
Flow Cytometry: Analyze the percentage of IgM-positive cells in the total bursal cell population using a flow cytometer.
-
Data Analysis: Compare the percentage of IgM+ cells between the anti-bursin treated group and the control group to determine the extent of suppression.
Protocol 2: In Vitro Differentiation of Mammalian B Cells using Bursopentin (BP5)
This protocol is based on studies evaluating the effect of this compound-like peptides on murine B cell differentiation.
Objective: To quantify the effect of BP5 on the differentiation of murine spleen B cells in vitro.
Methodology:
-
Cell Isolation: Isolate total B lymphocytes from the spleens of mice.
-
Cell Culture: Culture the isolated B cells in a suitable medium.
-
Stimulation: Treat the B cells with varying concentrations of BP5 (e.g., 0.01, 0.1, 1 µg/mL). Include an untreated control group.
-
Incubation: Incubate the cells for a defined period (e.g., 48 hours).
-
Cell Staining: Stain the cells with fluorescently labeled antibodies against various B cell differentiation markers, such as CD19, CD43, and IgD.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentages of different B cell subsets (e.g., activated B cells, mature B cells).
-
Data Analysis: Compare the percentages of the different B cell populations between the BP5-treated groups and the control group.
Signaling Pathways and Visualizations
This compound is proposed to exert its effects through a cGMP-dependent signaling pathway. Upon binding to its putative receptor on B cell precursors, this compound is thought to activate guanylate cyclase, leading to an increase in intracellular cGMP levels. This second messenger then likely activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream target proteins involved in gene expression and cell differentiation.
Diagram 1: Proposed this compound Signaling Pathway
Caption: Proposed signaling cascade of this compound-induced B cell differentiation.
Diagram 2: Experimental Workflow for Avian B Cell Differentiation Assay
Caption: Workflow for assessing this compound's role in avian B cell development.
Diagram 3: Experimental Workflow for Mammalian B Cell Differentiation Assay
Caption: Workflow for evaluating this compound-like peptide effects on mammalian B cells.
Conclusion
This compound and its analogues represent intriguing molecules with conserved functions in B cell differentiation across vertebrate evolution. While the fundamental machinery appears to be shared, the unique immunological landscapes of avian and mammalian species likely modulate the ultimate physiological outcomes. Further research, particularly direct comparative studies employing standardized methodologies and dose-response analyses, is imperative to fully elucidate the therapeutic potential of this compound in immunology and drug development. The detailed protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.
References
- 1. Antibodies, immunoglobulin genes and the bursa of Fabricius in chicken B cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tripeptide structure of this compound, a selective B-cell-differentiating hormone of the bursa of fabricius. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Role of this compound in the development of B lymphocytes in chicken embryonic Bursa of Fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic analysis of spleen B cell revealed the molecular basis of bursopentin on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Functional comparison of Bursin and other B-cell stimulating factors
For Immediate Release
[City, State] – [Date] – In the intricate world of immunology and drug development, understanding the nuances of B-cell stimulation is paramount for advancing therapies for autoimmune diseases, immunodeficiencies, and cancers. This guide provides a comprehensive functional comparison of Bursin, a selective B-cell differentiating tripeptide, with other well-established B-cell stimulating factors, namely B-cell Activating Factor (BAFF) and Interleukin-4 (IL-4). This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of B-cell modulators.
Executive Summary
B-lymphocytes are central players in the adaptive immune response, responsible for producing antibodies that neutralize pathogens.[1] Their activation, proliferation, and differentiation are tightly regulated by a host of soluble factors.[2] While factors like BAFF and IL-4 are extensively studied, the lesser-known tripeptide this compound presents a unique profile as a selective B-cell differentiating agent.[3] This guide dissects the available experimental data to offer a clear comparison of their mechanisms, functional effects, and signaling pathways.
Functional Comparison of B-cell Stimulating Factors
The functional consequences of B-cell stimulation can be broadly categorized into effects on proliferation, survival, differentiation, and antibody production. The following table summarizes the known effects of this compound, BAFF, and IL-4 based on available research.
| Feature | This compound | B-cell Activating Factor (BAFF) | Interleukin-4 (IL-4) |
| Primary Function | Selective B-cell differentiation[3] | B-cell survival and maturation[4][5] | B-cell proliferation, differentiation, and class switching[6][7] |
| Effect on B-cell Proliferation | Not reported to directly induce proliferation | Promotes proliferation, often in the presence of other signals[8][9] | Potent inducer of B-cell proliferation[6] |
| Effect on B-cell Survival | Not explicitly documented | Strong pro-survival factor for transitional and mature B-cells[4][10] | Can promote B-cell survival |
| Effect on B-cell Differentiation | Induces phenotypic differentiation of B-precursor cells[3] | Promotes differentiation into plasma cells[10] | Drives differentiation and immunoglobulin class switching[6][11] |
| Effect on Antibody Production | Enhances antibody titers when used as an adjuvant[12] | Augments immunoglobulin production[10] | Potently enhances IgG1 and IgE secretion, while suppressing others[7][11] |
| Molecular Nature | Tripeptide (Lys-His-Gly-NH2)[3] | Protein (member of the TNF superfamily)[13] | Protein (cytokine)[6] |
Delving into the Signaling Pathways
The distinct functional outcomes of these factors are dictated by the unique intracellular signaling cascades they trigger.
BAFF Signaling: BAFF interacts with its receptors (BAFF-R, TACI, and BCMA) on the B-cell surface, activating downstream signaling pathways crucial for B-cell survival and maturation.[10][13] The primary pathway involves the activation of both the canonical and non-canonical NF-κB pathways.[9]
Interleukin-4 Signaling: IL-4 signaling is initiated by its binding to the IL-4 receptor, leading to the activation of the JAK/STAT signaling pathway, which is pivotal for B-cell proliferation and immunoglobulin class switching.[14]
This compound Signaling (Hypothetical): The precise signaling pathway for this compound in B-cells is not well-elucidated. However, studies have shown that this compound increases cyclic guanosine (B1672433) monophosphate (cGMP) levels in a human B-cell line.[3] This suggests a potential signaling cascade involving guanylate cyclase and protein kinase G (PKG).
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide an outline of key experimental protocols.
B-cell Proliferation Assay
This assay quantifies the extent to which a stimulating factor induces B-cell division.
Methodology:
-
B-cell Isolation: Isolate primary B-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
CFSE Staining: Label the isolated B-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.
-
Cell Culture: Culture the CFSE-labeled B-cells in appropriate media with various concentrations of the B-cell stimulating factors (this compound, BAFF, IL-4) or a control.
-
Incubation: Incubate the cells for 3-5 days to allow for proliferation.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the fluorescence intensity of CFSE. Each peak of decreasing fluorescence intensity represents a round of cell division.
-
Data Analysis: Quantify the percentage of cells that have undergone division in each condition.
B-cell Differentiation and Antibody Production Assay (ELISpot)
This assay measures the number of antibody-secreting cells, providing a read-out for B-cell differentiation into plasma cells.
Methodology:
-
B-cell Stimulation: Culture isolated B-cells with the stimulating factors for a period of 5-7 days to induce differentiation into antibody-secreting cells (ASCs).
-
ELISpot Plate Preparation: Coat an ELISpot plate with an antibody specific for the immunoglobulin isotype of interest (e.g., anti-IgM, anti-IgG).
-
Cell Seeding: Add the stimulated B-cells to the coated wells and incubate.
-
Antibody Capture: Secreted antibodies will be captured by the coating antibodies in the immediate vicinity of the secreting cell.
-
Detection: After removing the cells, a detection antibody conjugated to an enzyme is added, followed by a substrate that forms a colored spot. Each spot represents a single antibody-secreting cell.
-
Analysis: Count the number of spots per well to quantify the frequency of ASCs.
Conclusion
This compound, BAFF, and IL-4 each play distinct roles in orchestrating B-cell responses. While BAFF is a critical survival factor and IL-4 is a potent driver of proliferation and class switching, this compound emerges as a more specialized agent of B-cell differentiation. The limited data on this compound underscores the need for further research to fully elucidate its therapeutic potential. Direct, quantitative comparisons of this compound with other B-cell stimulating factors using standardized assays will be crucial for defining its precise role in B-cell biology and its potential applications in immunology and drug development.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. It is not intended to provide medical advice.
References
- 1. B cell - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Tripeptide structure of this compound, a selective B-cell-differentiating hormone of the bursa of fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BAFF and BAFF-Receptor in B Cell Selection and Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of IL-4, IL-5, and IL-6 on growth and immunoglobulin production of Epstein-Barr virus-infected human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential regulation of IgG1 and IgE synthesis by interleukin 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Baff Mediates Survival of Peripheral Immature B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAFF-R promotes cell proliferation and survival through interaction with IKKβ and NF-κB/c-Rel in the nucleus of normal and neoplastic B-lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BAFF and BAFF-Receptor in B Cell Selection and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human immunoglobulin class and IgG subclass regulation: dual action of interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound as an adjuvant is a potent enhancer of immune response in mice immunized with the JEV subunit vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel contributors to B cell activation during inflammatory CNS demyelination; An oNGOing process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ensuring the Safe Use of Bee Products: A Review of Allergic Risks and Management [mdpi.com]
Unveiling the In Vivo Roles of Bursin: A Comparative Analysis of Functional Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise in vivo function of signaling molecules is paramount. This guide provides a comparative analysis of experimental data from studies utilizing functional knockout models to elucidate the physiological roles of bursin (B8708485), a tripeptide hormone involved in B-cell differentiation.
While a formal genetic knockout model for this compound has not been extensively documented, in vivo studies have effectively employed functional knockout approaches, primarily through surgical removal of the bursa of Fabricius (bursectomy) in avian models or through antibody-mediated neutralization. These methods provide critical insights into the consequences of this compound absence, offering a valuable proxy for a true knockout phenotype. This guide synthesizes the findings from these studies to present a clear comparison between this compound-deficient and control animals.
Comparative Analysis of this compound Functional Knockout Phenotypes
The following table summarizes the key quantitative data from studies investigating the in vivo role of this compound through functional knockout methodologies.
| Parameter | Control/Wild-Type Phenotype | This compound Functional Knockout Phenotype (Bursectomy or Anti-Bursin Antibody) | Experimental Model | Reference |
| B-Lymphocyte Development | Normal appearance of IgM(+) cells in the bursa of Fabricius. | Suppressed appearance of IgM(+) cells in the bursa of Fabricius.[1] | Chicken Embryo | Otsubo et al., 2001[1] |
| Pineal Gland Function (Antigenic Challenge Response) | Plasma melatonin (B1676174) response to immunization is present. | Abolished plasma melatonin response to immunization.[2] | Chicken | Péczely et al., 1996[2] |
| Pineal Gland Function (Circadian Rhythm) | Normal amplitudes of plasma melatonin and pineal N-acetyltransferase (NAT) circadian rhythms. | 50% reduction in the amplitudes of plasma melatonin and pineal NAT circadian rhythms.[2] | Chicken | Péczely et al., 1996[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for understanding how the functional knockout of this compound was achieved and its effects measured.
Antibody-Mediated this compound Knockout and Analysis of B-Cell Development
-
Objective: To determine the role of this compound in the development of B lymphocytes in the chicken embryonic bursa of Fabricius.
-
Methodology:
-
Antibody Generation: A mouse monoclonal anti-bursin antibody (HU2) was generated by immunizing mice with synthetic this compound.[1]
-
Functional Knockout: 100 µg of the anti-bursin monoclonal antibody HU2 was injected into the embryonal vein of chicken embryos at 13 days of embryogenesis (E13).[1]
-
Phenotypic Analysis: At E17, the bursa of Fabricius was collected from the treated embryos. The presence of IgM-positive (IgM(+)) cells, indicative of B lymphocytes, was assessed using immunohistochemical staining.
-
Comparison: The number and distribution of IgM(+) cells in the bursas of antibody-treated embryos were compared to those in control embryos injected with a non-specific antibody.
-
-
Reference: Otsubo, Y., et al. (2001). Role of this compound in the development of B lymphocytes in chicken embryonic Bursa of Fabricius. Developmental & Comparative Immunology, 25(5-6), 485-493.[1]
Surgical Bursectomy and Analysis of Pineal Gland Function
-
Objective: To investigate the role of the bursa of Fabricius and its hormone, this compound, in the ontogeny of pineal gland biosynthetic activity.
-
Methodology:
-
Functional Knockout: Early embryonic bursectomy was performed on chicken embryos. This surgical removal of the bursa of Fabricius eliminates the primary source of this compound.[2]
-
Antigenic Challenge: Bursectomized and control chickens were immunized with porcine thyroglobulin. Plasma melatonin levels were measured to assess the response to the antigenic challenge.[2]
-
Circadian Rhythm Analysis: Plasma melatonin and pineal N-acetyltransferase (NAT) activity were measured over a 24-hour period in both bursectomized and control chickens to evaluate circadian rhythms.[2]
-
Rescue Experiment: To confirm the role of this compound, bursectomized embryos were administered with varying doses of synthetic this compound to observe the potential recovery of the pineal response.[2]
-
-
Reference: Péczely, P., et al. (1996). A role for bursa fabricii and this compound in the ontogeny of the pineal biosynthetic activity in the chicken. Journal of Pineal Research, 20(4), 206-213.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow employed in the studies to ascertain the in vivo function of this compound through a functional knockout approach.
Disclaimer: The information presented in this guide is based on studies utilizing functional knockout methods in avian models. While these provide strong evidence for the in vivo roles of this compound, the development of a true genetic knockout model in a mammalian system would be invaluable for further confirming and extending these findings, particularly for translational research and drug development.
References
Safety Operating Guide
Safeguarding Laboratory and Environmental Integrity: Proper Disposal of Bursin
For researchers, scientists, and drug development professionals, the meticulous management and disposal of synthetic peptides like Bursin (Lys-His-Gly-NH2) are paramount for ensuring laboratory safety and environmental protection. Due to the potential for unknown biological effects of novel peptides, a cautious and systematic approach to waste management is essential. This document provides a comprehensive, step-by-step guide for the proper handling and disposal of this compound, aligning with general laboratory safety protocols and best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle all this compound materials with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, nitrile gloves, a lab coat, and safety glasses or goggles.[1] All handling of this compound powder or concentrated solutions should be conducted in a designated area, such as a chemical fume hood or a biosafety cabinet, to minimize the risk of inhalation or accidental contact.[1]
In the event of a spill, alert personnel in the immediate area. For solid spills, gently cover the material to avoid raising dust before carefully sweeping it into a designated waste container.[2] Liquid spills should be contained using absorbent materials.[2] All contaminated cleanup materials must be disposed of as hazardous waste.[2]
Waste Classification and Segregation
Proper segregation of waste at the point of generation is a critical first step. This compound waste should be categorized and collected in separate, clearly labeled, and leak-proof containers.
-
Solid Waste: This stream includes unused or expired lyophilized this compound, as well as contaminated consumables such as pipette tips, microfuge tubes, gloves, and absorbent paper. These materials should be collected in a dedicated, leak-proof container clearly labeled "Hazardous Chemical Waste: this compound."[1]
-
Liquid Waste: This includes unused this compound solutions, contaminated buffers, and waste from analytical instrumentation (e.g., HPLC). This waste should be collected in a chemically compatible, sealable container. It is crucial not to mix incompatible waste streams; for instance, chlorinated and non-chlorinated solvents should be kept separate.[2]
-
Sharps Waste: Any needles, syringes, or other contaminated items that can puncture the skin must be immediately placed in a designated, puncture-resistant sharps container.[1]
Disposal Procedures for this compound Waste
The recommended final disposal method for this compound, as with most research-grade peptides, is through a licensed hazardous waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department.[1] Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[3]
Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
While not always mandatory, chemical inactivation of liquid peptide waste is a recommended best practice to denature the peptide before final disposal.[4] This procedure should be performed in a chemical fume hood.
Objective: To hydrolyze the peptide bonds of this compound in liquid waste, rendering it inactive.
Materials:
-
Liquid this compound waste
-
1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Stir plate and stir bar
-
Labeled hazardous waste container
Procedure:
-
Carefully place the container with the liquid this compound waste on a stir plate within a chemical fume hood.
-
Slowly add either 1 M NaOH to raise the pH to >9 or 1 M HCl to lower the pH to <3. This will initiate the hydrolysis of the peptide bonds.[4]
-
Allow the solution to stir for a minimum of 24 hours to ensure complete degradation.[4][5]
-
After the inactivation period, neutralize the solution by slowly adding a suitable acid (if basified) or base (if acidified) until the pH is between 6.0 and 8.0.[4][5]
-
Transfer the neutralized solution to a clearly labeled hazardous liquid waste container.
-
Arrange for pickup and disposal through your institution's EHS office.
Quantitative Data Summary for Peptide Disposal
The following table summarizes key quantitative parameters for the general disposal and decontamination of peptide waste, which can be applied to this compound.
| Parameter | Guideline | Rationale |
| Chemical Inactivation (Liquid Waste) | ||
| Strong Base Hydrolysis | pH > 9 with 1 M NaOH | Initiates hydrolysis of peptide bonds.[4] |
| Strong Acid Hydrolysis | pH < 3 with 1 M HCl | Initiates hydrolysis of peptide bonds.[4] |
| Inactivation Time | Minimum 24 hours | Ensures sufficient time for complete peptide degradation.[4][5] |
| Decontamination of Labware | ||
| Bleach Solution | 10% solution (0.5-1.0% final concentration) | Strong oxidizing agent effective for peptide degradation.[6] |
| Contact Time | 30 - 60 minutes | Ensures complete inactivation of residual peptide.[6] |
| Final Aqueous Waste | ||
| pH for Disposal | 6.0 - 8.0 | Neutral pH is generally a requirement for institutional wastewater and waste streams.[4][5] |
Workflow and Pathway Diagrams
The following diagrams illustrate the procedural workflow for the proper disposal of this compound and a conceptual representation of its chemical degradation pathway.
References
Essential Safety and Operational Guide for Handling Bursin
This document provides immediate safety, handling, and disposal protocols for Bursin, a tripeptide used in research environments. The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of experiments involving this compound.
This compound: Key Safety and Physical Data
This compound is a synthetic tripeptide (Lys-His-Gly-NH2) primarily used in immunological research for its role in B-cell differentiation.[1][2] It is typically supplied as a lyophilized powder and is intended for research use only.[1][3] While this compound is not classified as a hazardous material, standard laboratory precautions should be observed to minimize exposure.[4][5]
| Property | Data | Source |
| Molecular Formula | C14H25N7O3 | [1] |
| Molecular Weight | 339.4 g/mol | [1][3] |
| Physical Form | Lyophilized solid | [1] |
| Purity | >95% (typically verified by HPLC and Mass Spectrometry) | [3][6] |
| Solubility | Soluble in distilled water (up to 2 mg/ml) and acetonitrile (B52724) | [1] |
| Storage | Store at -20°C, protect from light. The product is hygroscopic. | [1][6] |
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory to prevent inhalation, dermal, and eye contact.[4][7]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields. |
| Hand Protection | Disposable Gloves | Nitrile or latex, powder-free. Change frequently. |
| Body Protection | Laboratory Coat | Standard white lab coat. |
| Respiratory Protection | Face Mask | Recommended when weighing or handling the powder to avoid inhalation of dust particles.[4][7] |
Experimental Protocols: Safe Handling and Reconstitution
Objective: To safely reconstitute lyophilized this compound for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Sterile, distilled water or acetonitrile
-
Calibrated micropipette and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation: Don all required PPE. Work in a clean, designated area, such as a laminar flow hood, to maintain sterility and prevent contamination.
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation, as the product is hygroscopic.[1]
-
Reconstitution:
-
Carefully remove the cap from the vial.
-
Using a calibrated micropipette, add the required volume of sterile distilled water or acetonitrile to achieve the desired concentration (e.g., for a 2 mg/ml solution, add 1 ml of solvent to 2 mg of peptide).[1]
-
Replace the cap securely.
-
-
Dissolution: Gently vortex the vial until the lyophilized powder is completely dissolved.
-
Aliquoting and Storage:
-
For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C.[1]
-
Operational Plans: Spill and Disposal Procedures
Spill Response:
In the event of a spill of this compound powder or solution, follow these steps:
-
Evacuate and Secure: Alert others in the vicinity. If the spill is large or involves other hazardous materials, evacuate the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE before cleaning the spill.
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with absorbent material (e.g., paper towels) to avoid creating dust. Moisten the absorbent material slightly, then carefully wipe up the powder.
-
For liquid spills: Cover the spill with an absorbent material such as vermiculite (B1170534) or sand.[4][7] Once absorbed, collect the material using a scoop or dustpan.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed bag or container for proper disposal.
Disposal Plan:
All waste materials contaminated with this compound, including empty vials, used pipette tips, and spill cleanup materials, should be disposed of in accordance with local, state, and federal regulations for chemical waste.[4][5] Do not dispose of this compound down the drain or in the regular trash.
Visualized Workflows
The following diagrams illustrate key workflows for handling this compound safely and for a typical experimental process.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: A typical experimental workflow using this compound to study B-cell differentiation.
References
- 1. abbiotec.com [abbiotec.com]
- 2. Tripeptide structure of this compound, a selective B-cell-differentiating hormone of the bursa of fabricius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (avian) peptide [novoprolabs.com]
- 4. zoetisus.com [zoetisus.com]
- 5. www2.zoetis.ca [www2.zoetis.ca]
- 6. usbio.net [usbio.net]
- 7. zoetisus.com [zoetisus.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
